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  • Product: ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
  • CAS: 68683-09-0

Core Science & Biosynthesis

Foundational

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS 68683-09-0

Advanced Technical Guide: Synthesis, Mechanism, and Application of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Introduction & Strategic Importance In the landscape of modern medicinal chemistry, bifunctional heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Synthesis, Mechanism, and Application of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are critical for the rapid assembly of complex pharmacophores. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 68683-09-0) stands out as a highly versatile intermediate[1]. Featuring a reactive electrophilic chloromethyl group at the C2 position and a manipulable ethyl ester at the C4 position, it serves as a foundational hub for divergent synthesis.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of this molecule, specifically tailored for process chemists and drug development professionals designing novel therapeutics, such as Interleukin-4 induced 1 (IL4I1) inhibitors and BACE1 inhibitors[2],[3].

Physicochemical Profiling

Understanding the baseline properties of CAS 68683-09-0 is essential for analytical tracking and downstream reaction design. The molecule is an electron-deficient heteroaromatic system, making the chloromethyl moiety highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Data

Parameter Value Reference
Chemical Name Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate [1]
CAS Registry Number 68683-09-0 [1]
Molecular Formula C₇H₈ClNO₃ [1]
Molecular Weight 189.60 g/mol [1]
InChI Key CQCJIAPGDPROEJ-UHFFFAOYSA-N [1]

| MDL Number | MFCD18433807 |[1] |

Mechanistic Chemistry: The Oxidation State Transfer

The de novo construction of the 1,3-oxazole ring from acyclic precursors is a masterclass in synthetic efficiency. Historically, oxazoles were synthesized by cyclizing serine derivatives to oxazolines, followed by harsh oxidation (e.g., using NiO₂ or BrCCl₃/DBU).

The modern, scalable route avoids hazardous oxidants by employing an elegant oxidation state transfer mechanism[4]. By utilizing dichloroacetonitrile as the C2 source, the gem-dichloro moiety provides the exact oxidation state required for the final heteroaromatic ring[3].

Expert Insight on Causality: A common pitfall in the synthesis of CAS 68683-09-0 is the inadvertent transesterification of the ethyl ester. While literature often cites the use of sodium methoxide in methanol for the cyclization of serine derivatives[3], applying this to L-serine ethyl ester will yield the methyl ester (CAS 208465-72-9) or a difficult-to-separate mixture. To maintain the integrity of the ethyl ester, the protocol must strictly utilize sodium ethoxide in anhydrous ethanol[5].

Synthesis A Dichloroacetonitrile + NaOEt/EtOH B Ethyl 2,2-dichloroethanimidoate A->B -5°C, 45 min D Dichloro-oxazoline Intermediate B->D Cyclization C L-Serine Ethyl Ester HCl C->D Addition E Base-Mediated Elimination/Addition D->E NaOEt/EtOH F Ethoxy-oxazoline Intermediate E->F G Acid Catalysis (CSA) Heat F->G Toluene H Ethyl 2-(chloromethyl)- 1,3-oxazole-4-carboxylate (CAS 68683-09-0) G->H -EtOH, Aromatization

Fig 1: Mechanistic workflow for the de novo synthesis of the 1,3-oxazole core via oxidation state transfer.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the following protocol integrates In-Process Controls (IPCs) that create a self-validating system. Proceeding to subsequent steps is contingent upon analytical confirmation of the intermediates[5],[6].

Table 2: Stoichiometric Parameters (1.0 Mole Scale)

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
Dichloroacetonitrile 109.94 1.00 109.9 g C2 Source / Electrophile
L-Serine Ethyl Ester HCl 169.61 1.25 212.0 g C4-C5 Source / Nucleophile
NaOEt (21 wt% in EtOH) 68.05 0.15 + 1.00 56 mL + 375 mL Base / Catalyst

| Camphorsulfonic Acid (CSA)| 232.30 | 0.20 | 46.5 g | Aromatization Catalyst |

Step-by-Step Protocol:

  • Imidate Formation: Charge a reactor with anhydrous ethanol (500 mL) and dichloroacetonitrile (1.0 eq). Cool to -5°C. Dropwise add a catalytic amount of NaOEt (0.15 eq). Stir for 45 minutes.

    • IPC 1 (Self-Validation): Withdraw 50 µL, concentrate in vacuo, and analyze via ¹H NMR. The disappearance of the dichloroacetonitrile singlet and the appearance of the imidate CH signal (δ ~5.9 ppm) confirms complete conversion[5].

  • Cyclization: To the -5°C solution, add L-serine ethyl ester hydrochloride (1.25 eq) dissolved in ethanol (300 mL). Allow the reaction to warm to 25°C and stir for 16 hours.

    • IPC 2: LC-MS analysis must show the mass of the dichloro-oxazoline intermediate (M+H expected ~254).

  • Elimination-Addition: Cool the mixture back to 0°C. Add NaOEt (1.0 eq) dropwise to maintain the temperature below 10°C. Stir for 16 hours at 25°C. Dilute with dichloromethane and water, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the ethoxy-oxazoline intermediate[6].

  • Aromatization: Dissolve the crude intermediate in toluene (700 mL). Add Camphorsulfonic acid (0.2 eq). Heat the mixture to 105°C (reflux) for 18 hours to drive off ethanol and aromatize the ring[3],[6].

    • IPC 3 (Self-Validation): HPLC monitoring at 254 nm. The reaction is deemed complete when the intermediate peak is <2% area.

  • Workup: Cool to room temperature, wash with 5% NaHCO₃ (aq), dry the organic phase, and concentrate to afford Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as a solid[6].

Downstream Derivatization in Drug Discovery

In pharmaceutical development, the utility of CAS 68683-09-0 lies in its orthogonal reactivity. The chloromethyl group acts as an excellent alkylating agent for primary and secondary amines, while the ethyl ester acts as a masked carboxylic acid for subsequent amide couplings[2].

For example, in the synthesis of IL4I1 inhibitors, the oxazole core is utilized to bridge a trifluoromethoxy-pyridine moiety with a complex amine. The chloromethyl group is displaced via an SN2 mechanism by a pyridinol oxygen (or amine), followed by LiOH-mediated saponification of the ethyl ester, and finally, HATU-mediated amide coupling[2].

Derivatization Core Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate SN2 SN2 Displacement (Amines / Phenols / Thiols) Core->SN2 Base (K2CO3) Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis AmineAdduct N-Substituted Azole Building Block SN2->AmineAdduct AcidAdduct Oxazole-4-carboxylic acid Hydrolysis->AcidAdduct AmineAdduct->Hydrolysis AmideCoupling Amide Coupling (HATU/DIPEA) AcidAdduct->AmideCoupling FinalDrug Target Active Pharmaceutical Ingredient (e.g., IL4I1 Inhibitor) AmideCoupling->FinalDrug

Fig 2: Divergent derivatization pathways of CAS 68683-09-0 in targeted drug discovery.

References

  • Google Patents. "WO2025085347A1 - Il4i1 inhibitors and uses thereof". World Intellectual Property Organization.
  • Google Patents. "WO2000053589A1 - Process for preparing oxazole derivatives". World Intellectual Property Organization.
  • Google Patents. "US9315520B2 - Process to prepare intermediate products". United States Patent and Trademark Office.
  • Google Patents. "EA030085B1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1,3]THIAZIN-8a(8H)-YL-1,3-THIAZOL-4-YL AMIDES". Eurasian Patent Organization.

Sources

Exploratory

Architectural Dynamics and Synthetic Utility of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: A Technical Guide for Medicinal Chemists

Executive Summary & Core Identity As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the need for versatile, bifunctional heterocyclic scaffolds. Ethyl 2-(chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the need for versatile, bifunctional heterocyclic scaffolds. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) stands out as a privileged building block. The 1,3-oxazole core is a ubiquitous motif in medicinal chemistry, renowned for its ability to act as a stable hydrogen bond acceptor and participate in robust


 stacking interactions within biological target sites.

What makes this specific molecule exceptionally valuable is its orthogonal reactivity profile. It possesses two distinct sites for late-stage functionalization: a highly electrophilic chloromethyl group at the C2 position, and a hydrolyzable ethyl ester at the C4 position. This dual-handle architecture allows chemists to rapidly generate diverse libraries of complex active pharmaceutical ingredients (APIs), including novel IL4I1 inhibitors[1] and antiviral protease inhibitors[2].

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is the first step in designing a robust synthetic route. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the C2-chloromethyl carbon, making it highly susceptible to nucleophilic attack, while the C4-ester remains stable under neutral or mildly acidic conditions.

Table 1: Physicochemical Parameters of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

ParameterValue / Description
Chemical Name Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS Number 68683-09-0
Molecular Formula C

H

ClNO

Molecular Weight 189.60 g/mol
InChI Key CQCJIAPGDPROEJ-UHFFFAOYSA-N
Structural Features Aromatic 1,3-oxazole ring, C2-chloromethyl, C4-ethyl ester
Primary Reactivity S

2 displacement (C2), Saponification/Amidation (C4)

Synthetic Methodology & Mechanistic Logic

The construction of 2-substituted oxazole-4-carboxylates is classically achieved via the condensation of a primary amide with an


-haloketone. The following protocol details the synthesis of the title compound using chloroacetamide and ethyl bromopyruvate, engineered for high yield and scalability.
Step-by-Step Protocol & Causality

1. Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloroacetamide (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) under an inert argon atmosphere.

  • Causality: Anhydrous DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the amide oxygen. This facilitates the initial bimolecular nucleophilic substitution (S

    
    2) without solvolyzing the highly reactive ethyl bromopyruvate[3].
    

2. Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add ethyl bromopyruvate (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Causality: Ethyl bromopyruvate is a potent electrophile[3]. The dropwise addition at 0 °C strictly controls the exothermic initial O-alkylation step, preventing the formation of undesired polymeric byproducts or the premature thermal decomposition of the

    
    -haloketone.
    

3. Cyclodehydration: Remove the ice bath and heat the reaction mixture to 80 °C for 12 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for the subsequent intramolecular cyclization (where the nitrogen atom attacks the ketone carbonyl) and the final dehydration step. The elimination of water yields the thermodynamically stable, aromatic 1,3-oxazole core.

4. Workup and Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold saturated aqueous NaHCO


. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (10-30% ethyl acetate in hexanes).

SyntheticWorkflow A Chloroacetamide C Condensation (DMF, 0 to 80 °C) A->C B Ethyl Bromopyruvate B->C D Cyclodehydration (-H2O, -HBr) C->D Intermediate Formation E Ethyl 2-(chloromethyl)- 1,3-oxazole-4-carboxylate D->E Aromatization

Fig 1: Synthetic workflow for preparing ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

Analytical Validation (Self-Validating Protocols)

A protocol is only as good as its validation. To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • In-Process LC-MS Monitoring: Withdraw a 50 µL aliquot from the reaction at the 10-hour mark, dilute with 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete when the total ion chromatogram (TIC) shows the total disappearance of the ethyl bromopyruvate peak and the emergence of a dominant peak at m/z 190.0 [M+H]

      
      , corresponding to the target oxazole.
      
  • Structural Confirmation via

    
    H NMR (CDCl
    
    
    
    ):
    The purified product must exhibit three distinct, non-overlapping signals:
    • A sharp singlet at

      
       ~8.2 ppm, confirming the presence of the isolated C5 oxazole proton.
      
    • A sharp singlet at

      
       ~4.6 ppm (2H), validating the intact C2-chloromethyl group.
      
    • A quartet at

      
       ~4.4 ppm (2H) and a triplet at 
      
      
      
      ~1.4 ppm (3H), confirming the retention of the C4-ethyl ester.

Downstream Derivatization and Pharmacological Applications

The true value of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate lies in its downstream versatility. The orthogonal reactivity of its two functional groups allows for divergent synthesis of complex APIs.

  • Pathway A: S

    
    2 Displacement.  The chloromethyl group readily undergoes nucleophilic substitution with primary or secondary amines, phenols, or thiols. This pathway is frequently utilized to synthesize complex ether or amine linkages, a strategy recently highlighted in the development of novel immunomodulatory IL4I1 inhibitors[1].
    
  • Pathway B: Saponification & Amidation. Hydrolysis of the C4 ester with LiOH in a THF/Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    O mixture yields the corresponding oxazole-4-carboxylic acid. This acid acts as a versatile handle for amide coupling (using reagents like HATU or EDC) to generate oxazole-4-carboxamides, which are critical structural motifs in the design of targeted protease inhibitors.
    

Derivatization Core Ethyl 2-(chloromethyl)- 1,3-oxazole-4-carboxylate SN2 SN2 Displacement (Amines/Phenols/Thiols) Core->SN2 Pathway A Sapon Saponification (LiOH, THF/H2O) Core->Sapon Pathway B Prod1 2-(Substituted-methyl)oxazole Derivatives (e.g., IL4I1 Inhibitors) SN2->Prod1 Prod2 Oxazole-4-carboxylic Acid Intermediate Sapon->Prod2 Amidation Amide Coupling (HATU, Amines) Prod3 Oxazole-4-carboxamides (e.g., Protease Inhibitors) Amidation->Prod3 Prod2->Amidation

Fig 2: Bifunctional derivatization pathways for late-stage API functionalization.

References

3.[1] Title: WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents Source: google.com URL:

4.[2] Title: WO2023133174A1 - Protease inhibitors for treating or preventing coronavirus infection - Google Patents Source: google.com URL:

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-(chloromethyl)oxazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(chloromethyl)oxazole-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chloromethyl)oxazole-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, comprising a reactive chloromethyl group and a versatile ester moiety on an oxazole scaffold, make it an invaluable intermediate for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth analysis of its spectroscopic data, and a discussion of its strategic applications in the development of novel therapeutic agents.

Core Molecular Attributes

Ethyl 2-(chloromethyl)oxazole-4-carboxylate is a substituted oxazole with the following key identifiers:

PropertyValue
Chemical Formula C₇H₈ClNO₃
Molecular Weight 189.6 g/mol
CAS Number 68683-09-0

The strategic placement of the chloromethyl group at the 2-position and the ethyl carboxylate at the 4-position of the oxazole ring provides two distinct points for chemical modification, rendering it a highly versatile synthon in organic synthesis.

Synthesis and Mechanism

The synthesis of ethyl 2-(chloromethyl)oxazole-4-carboxylate can be achieved through a multi-step process. While various methods for oxazole synthesis exist, a common approach involves the cyclization of an appropriate precursor. A representative, though not fully detailed, synthetic protocol is described in patent literature, which can be adapted and optimized for laboratory-scale preparation.[1]

A plausible synthetic route, based on established oxazole syntheses, likely involves the reaction of an alpha-chloro-beta-ketoester with an amide or a related nitrogen source, followed by cyclization and dehydration. The chloromethyl group is introduced via a suitable chlorinating agent.

Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)oxazole-4-carboxylate (Adapted from General Principles and Patent Literature)

This protocol is a representative example and may require optimization.

Materials:

  • Precursor A (e.g., a suitable β-ketoester)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Amide source (e.g., formamide)

  • Dehydrating agent/cyclization catalyst (e.g., phosphorus oxychloride)

  • Appropriate solvents (e.g., dichloromethane, toluene)

  • Base (e.g., Hünig's base - N,N-diisopropylethylamine)[1]

  • Hydrochloric acid (2M)[1]

  • Water

Procedure:

  • Step (a) & (b): Precursor formation (Conceptual) : The initial steps, as alluded to in patent literature, would involve the formation of a suitable acyclic precursor. This would likely be a multi-step process to generate a molecule containing the necessary carbon and nitrogen framework with the appropriate functional groups for cyclization.

  • Step (c): Cyclization and Chlorination : To the precursor from the previous step, Hünig's base is added, and the mixture is heated to approximately 50°C for several hours. This step likely facilitates the cyclization to form the oxazole ring. The mixture is then cooled and stirred overnight.

  • Work-up : Dichloromethane (DCM) is added, and the mixture is cooled. A cautious addition of 2M HCl is performed to neutralize the base and facilitate the separation of the organic and aqueous layers.[1]

  • Extraction and Purification : The DCM layer is separated and washed with water. The organic solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(chloromethyl)oxazole-4-carboxylate.

Causality in Experimental Choices:

  • Hünig's Base : A non-nucleophilic organic base is chosen to facilitate the cyclization reaction without competing as a nucleophile, which could lead to unwanted side products.

  • Acidic Work-up : The use of hydrochloric acid is crucial for quenching the reaction, neutralizing the base, and enabling a clean separation of the organic product from aqueous-soluble byproducts and salts.

  • Chromatographic Purification : This is a standard and essential step to ensure the isolation of the target compound in high purity, which is critical for its use in subsequent synthetic steps and for obtaining clean analytical data.

Spectroscopic and Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the oxazole ring proton (at C5), and a singlet for the chloromethyl (-CH₂Cl) protons. The chemical shifts will be influenced by the electron-withdrawing nature of the oxazole ring and the adjacent functional groups.

  • ¹³C NMR : The carbon NMR spectrum will provide signals for all seven carbon atoms in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the oxazole ring (C2, C4, and C5), the chloromethyl carbon, and the two carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C=O stretch (ester) : A strong absorption band typically in the region of 1720-1740 cm⁻¹.

  • C=N and C=C stretches (oxazole ring) : Multiple bands in the fingerprint region, typically between 1500-1650 cm⁻¹.

  • C-O stretch (ester and oxazole ring) : Bands in the 1000-1300 cm⁻¹ region.

  • C-Cl stretch : A band in the lower frequency region, typically around 600-800 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₈ClNO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic M and M+2 peak pattern for the molecular ion and chlorine-containing fragments.

Reactivity and Applications in Drug Development

The synthetic utility of ethyl 2-(chloromethyl)oxazole-4-carboxylate stems from the reactivity of its key functional groups.

4.1. The Chloromethyl Group: A Handle for Nucleophilic Substitution

The chloromethyl group at the 2-position is a reactive electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the facile introduction of various functionalities, including amines, thiols, and alcohols, to build more complex molecular scaffolds.

4.2. The Ethyl Carboxylate Group: A Versatile Functional Moiety

The ester group at the 4-position can undergo various transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This versatility allows for further elaboration of the molecule.

4.3. Strategic Use in the Synthesis of Bioactive Molecules

The oxazole ring is a common motif in many biologically active natural products and synthetic drugs. Ethyl 2-(chloromethyl)oxazole-4-carboxylate serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications. For instance, it can be used in the synthesis of more complex oxazole-containing compounds that may exhibit a range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-infective properties.

A notable application described in the patent literature is its use as an intermediate in the synthesis of 2-(pyrrolidin-1-ylmethyl)-oxazole-4-carboxylic acid derivatives.[1] This transformation highlights the utility of the chloromethyl group for introducing amine functionalities.

Workflow Diagram: Synthetic Utility of Ethyl 2-(chloromethyl)oxazole-4-carboxylate

G A Ethyl 2-(chloromethyl)oxazole-4-carboxylate B Nucleophilic Substitution (e.g., with Pyrrolidine) A->B R-NH₂ C Ester Hydrolysis A->C H₂O/H⁺ or OH⁻ E Reduction A->E Reducing agent (e.g., LiAlH₄) F 2-(Pyrrolidin-1-ylmethyl)oxazole-4-carboxylate derivative B->F G 2-(Chloromethyl)oxazole-4-carboxylic acid C->G D Amide Coupling H Bioactive Amide Derivatives D->H I 2-(Chloromethyl)-4-(hydroxymethyl)oxazole E->I G->D R'-NH₂, Coupling agents

Caption: Synthetic pathways originating from ethyl 2-(chloromethyl)oxazole-4-carboxylate.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(chloromethyl)oxazole-4-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual functionality allows for a wide range of chemical transformations, making it a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in drug discovery and development programs.

References

  • Sigma-Aldrich. ethyl 2-(chloromethyl)
  • Google Patents.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Executive Summary In modern drug discovery and agrochemical development, bifunctional heterocyclic building blocks are critical for rapid library generation and lead optimization. Ethyl 2-(chloromethyl)-1,3-oxazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, bifunctional heterocyclic building blocks are critical for rapid library generation and lead optimization. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a highly versatile intermediate characterized by an electron-deficient oxazole core, a highly reactive electrophilic chloromethyl group, and an orthogonal ester functionality[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven experimental methodologies, designed to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling

The physical and chemical properties of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate dictate its handling, stability, and reactivity profile[2]. The data below synthesizes standard supplier specifications and computational chemical profiling[3].

PropertyValue
Chemical Name Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS Registry Number 68683-09-0
Molecular Formula C7H8ClNO3
Molecular Weight 189.60 g/mol
MDL Number MFCD18433807
InChIKey CQCJIAPGDPROEJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC(=N1)CCl
Commercial Purity ≥ 95%
Appearance Light yellow to brown liquid/solid
Storage Conditions ≤ -4 °C, under inert atmosphere (moisture sensitive)

Structural Dynamics & Reactivity Mapping

The synthetic utility of this compound stems from the electronic interplay between the oxazole ring and its substituents. The oxazole nitrogen inductively withdraws electron density, while resonance stabilization of the transition state drastically lowers the activation energy for nucleophilic attack at the C2-chloromethyl position[4]. This makes the chloromethyl group highly susceptible to SN2 displacement by amines, thiols, and alkoxides[1].

Conversely, the C4-ethyl ester provides an orthogonal site for derivatization (e.g., saponification, amidation, or reduction). The divergence of these pathways requires strict chemoselective control to prevent cross-reactivity.

Workflow Core Ethyl 2-(chloromethyl) -1,3-oxazole-4-carboxylate SN2 Pathway A: SN2 (Nucleophile + Base) Core->SN2 C-Cl Cleavage Saponification Pathway B: Saponification (LiOH, 0°C) Core->Saponification Ester Cleavage Reduction Pathway C: Reduction (DIBAL-H, -78°C) Core->Reduction Hydride Addition ProdA C2-Functionalized Oxazole Ester SN2->ProdA ProdB 2-(Chloromethyl)oxazole -4-carboxylic acid Saponification->ProdB ProdC 2-(Chloromethyl)oxazole -4-methanol Reduction->ProdC

Fig 1: Divergent synthetic workflows for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

Validated Experimental Methodologies

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include explicit mechanistic causality for reagent selection and built-in analytical checkpoints.

Protocol A: Chemoselective SN2 Amination at C2

This protocol describes the nucleophilic substitution of the chloromethyl group using a secondary amine.

  • Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from competing as a nucleophile against the primary/secondary amine, while effectively scavenging the HCl byproduct to prevent protonation of the incoming nucleophile.

  • Step 1 (Setup): Dissolve ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Step 2 (Addition): Add DIPEA (2.0 eq, 2.0 mmol) followed by the secondary amine (1.1 eq, 1.1 mmol) dropwise at 0 °C.

  • Step 3 (Reaction): Remove the ice bath and stir at room temperature for 4–6 hours.

  • Step 4 (Validation Checkpoint): Withdraw a 10 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. System Validation: The reaction is deemed complete when the starting material peak (m/z 190 [M+H]+) is ≤ 2% relative to the product mass peak.

  • Step 5 (Workup): Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Orthogonal Ester Saponification

This protocol isolates the C4-carboxylic acid while preserving the reactive C2-chloromethyl group[5].

  • Mechanistic Causality: The reaction is strictly maintained at 0 °C using Lithium Hydroxide (LiOH). Elevated temperatures or stronger bases (like NaOH) will cause competitive nucleophilic attack of the hydroxide ion on the highly electrophilic chloromethyl group, yielding the undesired 2-(hydroxymethyl) byproduct.

  • Step 1 (Setup): Dissolve the oxazole ester (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF/H2O (4.0 mL) and cool to strictly 0 °C in an ice-water bath.

  • Step 2 (Addition): Add LiOH·H2O (1.1 eq, 1.1 mmol) in one portion. Stir vigorously at 0 °C for 2 hours.

  • Step 3 (Validation Checkpoint): Perform TLC analysis (Hexanes/EtOAc 7:3, UV 254 nm). System Validation: The ester starting material (Rf ~0.6) must completely disappear. The product will remain at the baseline (Rf = 0.0) as the lithium carboxylate salt.

  • Step 4 (Workup): Evaporate the THF under reduced pressure (bath temp < 25 °C). Dilute the aqueous layer with 2 mL H2O and wash with Diethyl Ether (3 mL) to remove organic impurities. Carefully acidify the aqueous layer to pH ~3 using 1M HCl at 0 °C. Extract the precipitated acid with Ethyl Acetate (3 x 5 mL), dry over Na2SO4, and concentrate to yield 2-(chloromethyl)oxazole-4-carboxylic acid.

Analytical Characterization Signatures

Accurate structural verification of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate relies on distinct spectroscopic signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~8.25 ppm (s, 1H): The isolated proton at the C5 position of the oxazole ring.

    • δ ~4.65 ppm (s, 2H): The highly deshielded methylene protons of the -CH2Cl group.

    • δ ~4.40 ppm (q, J = 7.1 Hz, 2H): The methylene protons of the ethyl ester.

    • δ ~1.40 ppm (t, J = 7.1 Hz, 3H): The methyl protons of the ethyl ester.

  • Mass Spectrometry (ESI+): Expected[M+H]+ at m/z 190.0. The presence of a characteristic chlorine isotope pattern (approx. 3:1 ratio for m/z 190 / 192) confirms the integrity of the chloromethyl group.

References

  • Sigma-Aldrich. "Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | CAS 68683-09-0." Product ENAH97BD0493 Specifications.View Source[2][3]

  • Benchchem. "2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole - Synthetic Routes and Reaction Conditions." Benchchem Chemical Database.View Source[4]

  • ChemicalBook. "2-Chloromethyloxazole Chemical Properties, Uses, Production." ChemicalBook Database (CAS 185246-17-7).View Source[5]

  • Chem-Impex. "2-Chloromethyl-oxazole – General Information, Properties, and Pharmaceutical Synthesis." Chem-Impex International.View Source[1]

Sources

Foundational

Strategic Sourcing and Utilization of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

This guide serves as a technical dossier for the procurement, validation, and synthetic application of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate . It is designed for medicinal chemists and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical dossier for the procurement, validation, and synthetic application of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate . It is designed for medicinal chemists and process development scientists who require this specific building block for heterocyclic library generation or fragment-based drug discovery (FBDD).

Executive Summary

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0 ) is a bifunctional heterocyclic scaffold. Its value lies in its orthogonal reactivity: the chloromethyl group at C2 serves as an electrophilic handle for nucleophilic substitution (


), while the ethyl ester  at C4 allows for downstream amidation or hydrolysis.

Unlike its 2-bromomethyl analog, the chloromethyl variant offers superior storage stability, resisting spontaneous hydrolysis or polymerization, making it the preferred commercial form for research inventories. However, this stability necessitates specific activation protocols (e.g., Finkelstein conditions) during substitution reactions.

Chemical Profile & Identity

PropertyData
IUPAC Name Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS Number 68683-09-0
Molecular Formula

Molecular Weight 189.60 g/mol
Appearance White to off-white low-melting solid or semi-solid
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water
Stability Moisture sensitive (store desiccated); Lachrymator (handle in hood)
Structural Analysis

The oxazole ring is aromatic but electron-deficient.[1]

  • C2-Position (

    
    ):  The chloromethyl group is benzylic-like.[2] The electron-withdrawing nature of the oxazole ring (specifically the nitrogen) activates this position for nucleophilic attack, though it is less reactive than a benzyl chloride due to the inductive effect of the oxygen.
    
  • C4-Position (

    
    ):  A standard ester, susceptible to hydrolysis or transesterification.
    
  • C5-Position (

    
    ):  Available for direct arylation (C-H activation) under specific Pd-catalyzed conditions.[3]
    

Supply Chain Landscape

Primary Suppliers & Aggregators

The market for this compound is dominated by specialized heterocyclic building block manufacturers.

Supplier TypeKey Vendor(s)Catalog / SKUNotes
Primary Manufacturer Enamine ENAH97BD0493 Most likely source of original stock. High reliability for gram-scale.
Global Distributor Sigma-Aldrich (Merck) ENAH97BD0493 Resells Enamine stock. Convenient for consolidated ordering but may have higher markup.
Aggregator MolPort Search CAS: 68683-09-0Aggregates stock from smaller boutique synthesis houses.
Aggregator eMolecules Search CAS: 68683-09-0Useful for checking global stock levels across multiple vendors.
Sourcing Strategy: "Make vs. Buy"
  • Recommendation: BUY .

  • Rationale: The synthesis of this core typically involves the condensation of chloroacetonitrile derivatives or the reaction of ethyl bromopyruvate with chloroacetamide. These routes often produce lachrymatory intermediates and require tedious chromatographic purification to remove regioisomers. Commercial stock is generally

    
     pure and cost-effective for scales 
    
    
    
    .

Quality Control & Validation

Upon receipt, the compound must be validated to ensure the integrity of the chloromethyl group, which can degrade to the alcohol (hydroxymethyl) if stored improperly.

QC Workflow Diagram

QC_Workflow Receipt Receipt of Material (CAS 68683-09-0) Visual Visual Inspection (Check for liquefaction) Receipt->Visual NMR 1H NMR (CDCl3) Key: CH2Cl singlet Visual->NMR LCMS LC-MS (ESI+) NMR->LCMS Decision Purity Check LCMS->Decision Approve Release to Inventory Store at -20°C Decision->Approve >95% Reject Reject/Purify (If >5% Hydrolysis) Decision->Reject <95%

Figure 1: Quality control decision tree for validating ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

Analytical Standards
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       8.25 (s, 1H, H-5  oxazole ring).
      
    • 
       4.65 (s, 2H, Cl-CH2 ). Note: If this peak shifts to ~4.8 or broadens, suspect hydrolysis.
      
    • 
       4.40 (q, 2H, Ester 
      
      
      
      ).
    • 
       1.40 (t, 3H, Ester 
      
      
      
      ).
  • LC-MS:

    • Target Mass: 189.6.[4][5]

    • Observed Ion:

      
       or 
      
      
      
      .
    • Impurity Watch: Mass 172 (

      
      ) indicates hydrolysis to the alcohol.
      

Synthetic Utility & Protocols

The primary utility of this scaffold is the displacement of the chloride by amines, thiols, or alkoxides to generate 2-substituted oxazole libraries.

Reactivity Logic

The chloride is a moderate leaving group. Direct substitution with weak nucleophiles (e.g., anilines) can be sluggish.

  • Optimization: Use Finkelstein conditions (catalytic or stoichiometric NaI) to generate the more reactive iodomethyl intermediate in situ.

Reactivity Pathway Diagram

Reactivity_Pathways Core Ethyl 2-(chloromethyl)- 1,3-oxazole-4-carboxylate Amine R-NH2 / K2CO3 / NaI (cat) (Nucleophilic Substitution) Core->Amine Path A Thiol R-SH / DIPEA (Thioether Formation) Core->Thiol Path B Hydrolysis LiOH / THF / H2O (Saponification) Core->Hydrolysis Path C Prod_Amine 2-(Aminomethyl)oxazole Library Scaffold Amine->Prod_Amine Prod_Thiol 2-(Thiomethyl)oxazole Bioisostere Thiol->Prod_Thiol Prod_Acid Oxazole-4-carboxylic Acid Coupling Partner Hydrolysis->Prod_Acid

Figure 2: Primary synthetic divergence points for the oxazole scaffold.

Protocol A: Amination (Displacement of Chloride)

Standard Operating Procedure for library synthesis.

  • Preparation: Dissolve ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

  • Activation: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to catalyze the reaction via the iodide intermediate.

  • Nucleophile: Add the amine (1.2 equiv).[6]

  • Base: Add

    
      or DIPEA  (2.0 equiv) to scavenge HCl.
    
  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[7]

    • Note: If using secondary amines, steric hindrance may require higher temperatures (80°C).

  • Workup: Dilute with EtOAc, wash with water/brine. The product is usually stable enough for silica chromatography.

Protocol B: Saponification (Ester Hydrolysis)

To access the carboxylic acid for amide coupling.

  • Solvent: Use a mixture of THF:Water (3:1) . Avoid Methanol to prevent transesterification if the reaction stalls.

  • Base: Add LiOH·

    
      (2.0 equiv).
    
  • Conditions: Stir at 0°C to Room Temperature .

    • Warning: The chloromethyl group is sensitive to strong aqueous bases at high temperatures. Do not heat above 40°C, or the chloride may hydrolyze to the alcohol (

      
       by hydroxide).
      
  • Workup: Carefully acidify to pH 3-4 with 1M HCl and extract with EtOAc.

Safety & Handling

  • Lachrymator: Like many

    
    -halo carbonyls and benzylic halides, this compound is a potent lachrymator. It causes eye irritation and tearing.
    
    • Control: Always handle in a functioning fume hood.

    • Decontamination: Wash glassware with a dilute solution of ammonia or ethanolamine to quench residual alkyl chloride before removing from the hood.

  • Skin Sensitizer: Avoid contact. Wear nitrile gloves and a lab coat.

References

  • Enamine Store. Product ENAH97BD0493: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.[5] Retrieved from

  • Sigma-Aldrich. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (Distributed for Enamine). Retrieved from

  • BenchChem.Reactivity Comparison: 2-Bromomethyl vs 2-Chloromethyl Oxazoles. (General reactivity context for halomethyl oxazoles).
  • PubChem. Compound Summary: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 68683-09-0). Retrieved from

  • Hodgetts, K. J. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. (Provides context on the stability of the oxazole core, though focuses on the 2-chloro variant). Organic Letters, 4(17), 2905–2907.

Sources

Foundational

Oxazole Architectures in Medicinal Chemistry: A Strategic Synthesis &amp; Functionalization Guide

Topic: Oxazole Building Blocks for Pharmaceutical Synthesis Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists Executive Summary: The Oxazole Advantage In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxazole Building Blocks for Pharmaceutical Synthesis Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Oxazole Advantage

In the landscape of modern drug discovery, the 1,3-oxazole ring is not merely a linker; it is a critical pharmacophore and a robust bioisostere for amide bonds. Unlike the hydrolytically labile peptide bond, the oxazole ring offers enhanced metabolic stability while retaining the capacity for hydrogen bond acceptance (via N3) and π-stacking interactions.

This guide moves beyond textbook definitions to provide a field-tested roadmap for synthesizing and functionalizing oxazole building blocks. We focus on two primary strategic pillars: De Novo Construction (specifically the Van Leusen protocol) and Late-Stage Diversification (via Regioselective C-H Activation).

Table 1: Physicochemical Profile of Oxazole vs. Common Bioisosteres

Data synthesized from standard medicinal chemistry datasets.

PropertyOxazoleThiazoleImidazoleAmide (Trans)
H-Bond Acceptor Moderate (N3)WeakStrong (N3)Strong (C=O)
H-Bond Donor NoneNoneStrong (N1-H)Strong (N-H)
pKa (Conjugate Acid) 0.8 (Weak Base)2.57.0-0.5
Lipophilicity (LogP) ~0.12~0.44-0.02Varies
Metabolic Stability High (CYP resistant)Moderate (S-oxidation)ModerateLow (Hydrolysis)

Strategic Pillar I: De Novo Ring Construction

While the Robinson-Gabriel cyclodehydration is a classic, it often requires harsh acidic conditions incompatible with sensitive functional groups. For the synthesis of diverse pharmaceutical building blocks, the Van Leusen Oxazole Synthesis remains the gold standard due to its mild conditions, broad scope, and the ready availability of Tosylmethyl Isocyanide (TosMIC).[1]

The Van Leusen Protocol: Mechanistic Insight

The reaction proceeds via a base-mediated [3+2] cycloaddition between an aldehyde and TosMIC, followed by the elimination of p-toluenesulfinic acid.[2]

Critical Mechanistic Nuance: The success of this reaction hinges on the equilibrium between the syn and anti elimination of the sulfinate group. High yields are typically achieved in protic solvents (MeOH) which stabilize the transition state for elimination.

Diagram 1: Mechanism of the Van Leusen Oxazole Synthesis

VanLeusenMechanism TosMIC TosMIC (Reagent) Deprotonation Deprotonation (K2CO3/MeOH) TosMIC->Deprotonation Aldehyde Aldehyde (R-CHO) Addition Nucleophilic Addition (C-C Bond Formation) Deprotonation->Addition + Aldehyde Cyclization 5-Endo-Dig Cyclization (Oxazoline Intermediate) Addition->Cyclization Slow Step Elimination Elimination of TsOH (Aromatization) Cyclization->Elimination Fast Product 5-Substituted Oxazole Elimination->Product

Caption: Step-wise mechanistic flow of the Van Leusen synthesis, highlighting the critical aromatization step driven by sulfinate elimination.

Validated Protocol: Synthesis of 5-Aryl Oxazoles

Target: Synthesis of 5-(4-chlorophenyl)oxazole (Intermediate for COX-2 inhibitors).

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • TosMIC (1.1 equiv)[2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Methanol (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. While the reaction is not strictly air-sensitive, moisture can quench the deprotonated TosMIC species.

  • Mixing: Dissolve 4-chlorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous Methanol (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion.

    • Expert Tip: Use powdered, dry K₂CO₃. Granular forms dissolve too slowly, leading to stalled conversion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the aldehyde spot and the appearance of a fluorescent spot (oxazole) indicates progress.

  • Workup: Cool to room temperature. Remove methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography on silica gel.

Why this works: The use of methanol is non-negotiable here; it facilitates the proton transfer required for the elimination step. Aprotic solvents often stall the reaction at the oxazoline stage.

Strategic Pillar II: Regioselective Functionalization

Once the oxazole ring is constructed, diversifying it for SAR (Structure-Activity Relationship) studies is the next challenge. The oxazole ring has distinct electronic zones:

  • C2 Position: Most acidic (pKa ~20). Susceptible to lithiation.[4]

  • C5 Position: Second most acidic.

  • C4 Position: Least reactive to direct deprotonation; usually requires halogenation first.

The Knochel Strategy: TMP-Magnesiation

Standard lithiation (n-BuLi) often leads to ring fragmentation (the "ring-opening" problem). The use of TMP-bases (Tetramethylpiperidide) complexed with metal salts (e.g., TMPMgCl·LiCl) allows for controlled, temperature-dependent regioselectivity without destroying the heterocycle.

Diagram 2: Regioselective Functionalization Decision Tree

OxazoleFunctionalization Start Oxazole Scaffold C2_Path Target: C2 Functionalization Start->C2_Path C5_Path Target: C5 Functionalization Start->C5_Path Reagent_C2 Reagent: TMPZnCl·LiCl Temp: 25°C C2_Path->Reagent_C2 Direct Zincation Reagent_C5 Reagent: TMPMgCl·LiCl (Requires C2 Blocking Group) C5_Path->Reagent_C5 Magnesiation Trap_C2 Electrophile Trapping (Ar-I, R-CHO) Reagent_C2->Trap_C2 Trap_C5 Negishi Cross-Coupling or Electrophile Trapping Reagent_C5->Trap_C5

Caption: Decision matrix for selecting the correct organometallic base for regioselective C-H functionalization of oxazoles.

Validated Protocol: C2-Arylation via Negishi Coupling

Target: Synthesis of 2-phenyl-5-(4-chlorophenyl)oxazole.

Reagents:

  • 5-(4-chlorophenyl)oxazole (Starting Material)

  • TMPZnCl[4]·LiCl (1.0 M in THF)

  • Iodobenzene (1.2 equiv)

  • Pd(dba)₂ (2 mol%)

  • S-Phos (4 mol%)

Step-by-Step Workflow:

  • Zincation: In a dry Schlenk tube under Argon, dissolve the oxazole substrate (1.0 mmol) in dry THF (2 mL).

  • Activation: Add TMPZnCl·LiCl (1.1 mmol) dropwise at room temperature (25°C). Stir for 30 minutes.

    • Note: Unlike n-BuLi which requires -78°C, the TMP-Zinc base is mild enough to operate at room temperature, preventing ring opening.

  • Catalyst Prep: In a separate vial, mix Pd(dba)₂ and S-Phos in THF to pre-form the active catalyst species.

  • Coupling: Add the catalyst solution and Iodobenzene to the zincated oxazole solution.

  • Reaction: Stir at 25°C for 2–4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2][3]

Why this works: The TMP base is sterically bulky, preventing nucleophilic attack on the ring carbons and ensuring proton abstraction only. The resulting organozinc species is highly compatible with Palladium catalysis, unlike organolithiums.

References

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[2][3] Synthesis of oxazoles and 2-oxazolines. Tetrahedron Letters.[5] Link

  • Zheng, X., et al. (2020).[6] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[6][7][8] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • Haas, D., Mosrin, M., & Knochel, P. (2013).[4] Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn.[5] Organic Letters.[4][5] Link

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.[6][7][8][9] Medicinal Chemistry.[3][5][6][7][8][9][10][12][13] Link

  • Severin, O. O., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.[14] International Journal of Molecular Sciences. Link

Sources

Exploratory

Solvation Dynamics and Solvent Selection for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: A Technical Guide for Synthetic Workflows

Executive Summary Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and organic synthesis. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and organic synthesis. Featuring a reactive chloromethyl group and an ethyl ester on an oxazole scaffold, it serves as a critical intermediate for constructing complex molecular architectures, including kinase inhibitors and P2X7 receptor antagonists[1].

For researchers and process chemists, understanding the solubility profile of this compound is paramount. Poor solvent selection can lead to suboptimal reaction kinetics, unwanted side reactions (such as ester solvolysis), or difficulties in downstream purification. This whitepaper provides an in-depth, thermodynamically grounded analysis of its solubility in various organic solvents, complete with a self-validating empirical screening protocol.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is governed by the thermodynamic principle of "like dissolves like," but predicting its exact behavior requires a nuanced analysis of its functional groups through the lens of Hansen Solubility Parameters (HSP) [2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[3].
  • Oxazole Ring: The heteroaromatic core contains both nitrogen and oxygen atoms, acting as moderate hydrogen-bond acceptors and possessing a localized permanent dipole moment (

    
    ).
    
  • Ethyl Ester: Contributes to the molecule's overall polarity and serves as an additional hydrogen-bond acceptor.

  • Chloromethyl Group (

    
    ):  Imparts lipophilicity and high polarizability, dominating the dispersion force (
    
    
    
    ) interactions and favoring solvation in halogenated environments.

Because the molecule lacks strong hydrogen-bond donors (such as


 or 

), its

parameter is relatively low. Consequently, polar aprotic solvents offer the optimal thermodynamic environment. They minimize the enthalpic penalty of cavity formation while maximizing dipole-dipole interactions, perfectly aligning with the compound's HSP profile[3].

G cluster_solvents Solvent Classes & Intermolecular Forces Compound Ethyl 2-(chloromethyl)- 1,3-oxazole-4-carboxylate Aprotic Polar Aprotic (DMF, DMSO) Compound->Aprotic Strong Dipole-Dipole (Optimal Solvation) Protic Polar Protic (MeOH, EtOH) Compound->Protic H-Bond Acceptance (Moderate Solvation) Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated High Dispersion (δD) (Excellent Solvation) NonPolar Non-Polar (Hexane) Compound->NonPolar Polarity Mismatch (Insoluble)

Caption: Thermodynamic solvation pathways based on dominant intermolecular forces and HSP alignment.

Empirical Solubility Matrix

The following matrix synthesizes the expected solubility profile based on the structural analogs of chloromethyl-oxazoles and the dielectric constants (


) of standard organic solvents.
Solvent ClassRepresentative SolventsDielectric Constant (

)
Expected SolubilitySolvation Mechanism & Causality
Polar Aprotic DMF, DMSO, Acetonitrile36 - 47High (>100 mg/mL)Strong dipole-dipole interactions stabilize the polar oxazole core without competing H-bonding. Ideal for

displacements[1].
Chlorinated Dichloromethane (DCM), Chloroform4.8 - 9.1High (>100 mg/mL)Excellent dispersion force matching (

) with the polarizable chloromethyl group. Preferred for liquid-liquid extractions.
Polar Protic Methanol, Ethanol, Isopropanol18 - 33Moderate (10 - 50 mg/mL)Solvation is driven by H-bond donation from the solvent to the oxazole N and ester O. Caution required due to side-reaction risks.
Non-Polar Hexane, Heptane, Toluene1.9 - 2.4Low / Insoluble (<1 mg/mL)High enthalpic penalty due to the inability of the non-polar solvent to disrupt its own dispersion forces to accommodate the polar oxazole core.

Downstream Application & Kinetic Considerations

The choice of solvent directly dictates the kinetic success of downstream synthetic workflows. The chloromethyl group is highly primed for nucleophilic substitution (


) by amines, thiols, and alcohols to build complex pharmaceutical agents[1].
  • Optimizing

    
     Kinetics:  Utilizing polar aprotic solvents (like DMF or Acetonitrile) maximizes the solubility of both the oxazole intermediate and the incoming nucleophile. More importantly, it accelerates the 
    
    
    
    transition state because the solvent does not tightly solvate (and thereby hinder) the nucleophile via hydrogen bonding.
  • Chemical Stability Warnings: While the compound is moderately soluble in primary alcohols (e.g., Methanol), prolonged exposure—especially in the presence of basic catalysts (e.g.,

    
     or 
    
    
    
    )—poses a severe risk. The ethyl ester is susceptible to transesterification, and the highly reactive chloromethyl group may undergo solvolysis to form a methoxymethyl ether byproduct.

High-Throughput Solubility Screening Protocol

To empirically validate the exact solubility limits of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate for specific process chemistry scale-ups, the following self-validating, high-throughput protocol is recommended. This ensures that quantitative data is generated rather than relying on qualitative visual inspections.

Phase 1: Gravimetric Dispensation

  • Transfer exactly 10.0 mg of the compound into a 96-well glass-lined microtiter plate.

  • Utilize an automated liquid handler to dispense 100

    
    L of the target solvent into the respective wells (yielding a theoretical maximum concentration of 100 mg/mL).
    

Phase 2: Equilibration & Turbidimetry 3. Seal the plate with a chemically resistant PTFE/Silicone mat to prevent solvent evaporation. 4. Agitate the plate at 500 RPM for 120 minutes at a controlled 25°C using a thermoshaker. 5. Measure the optical density (OD) at 600 nm using a plate reader. An


 indicates complete dissolution.

Phase 3: UPLC-UV Quantification (For Suspensions) 6. For wells exhibiting turbidity (


), centrifuge the plate at 3000 x g for 15 minutes to pellet the undissolved solids.
7.  Carefully aliquot 10 

L of the saturated supernatant and dilute it with 990

L of Acetonitrile. 8. Quantify the exact dissolved concentration via UPLC-UV against a pre-established calibration curve of the compound.

Workflow Step1 Step 1: Dispensation 10 mg compound into 96-well plate Step2 Step 2: Solvent Addition 100 µL of target solvent via liquid handler Step1->Step2 Step3 Step 3: Equilibration Agitation at 500 RPM, 25°C for 120 min Step2->Step3 Decision Turbidity (OD 600nm) Step3->Decision Soluble Soluble Decision->Soluble Clear Solution Insoluble Suspension OD ≥ 0.05 (Partial/Insoluble) Decision->Insoluble Turbid Mixture Step4 Step 4: Centrifugation & UPLC Quantify supernatant concentration Insoluble->Step4

Caption: High-throughput empirical solubility screening and UPLC-UV quantification workflow.

References

  • Benchchem. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO. Retrieved from Benchchem Database. 1

  • MDPI - Molecules. A Simplified Methodology for Solvent Screening in Selective Extraction Based on Hansen Solubility Parameters.2

  • ACS Publications - Journal of Chemical & Engineering Data. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.3

Sources

Protocols & Analytical Methods

Method

Synthesis of Substituted Oxazoles: A Guide to Leveraging Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Introduction: The Oxazole Scaffold and the Strategic Advantage of a Versatile Building Block The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold and the Strategic Advantage of a Versatile Building Block

The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance in drug discovery.[3][4] The ability to strategically introduce diverse substituents onto the oxazole core is paramount for modulating pharmacological activity and optimizing molecular properties. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate serves as a highly versatile and reactive starting material, offering multiple avenues for the synthesis of a diverse library of substituted oxazoles. This technical guide provides an in-depth exploration of the synthetic utility of this key building block, detailing robust protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

I. The Workhorse of Functionalization: Nucleophilic Substitution Reactions

The primary mode of reactivity for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. This approach provides a direct and efficient route to 2-substituted methyl oxazoles.

A. Synthesis of 2-(Azidomethyl)oxazoles: Gateways to "Click" Chemistry and Amine Derivatives

The introduction of an azide moiety at the 2-methyl position furnishes a valuable intermediate for further elaboration, particularly through copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or reduction to the corresponding amine.[5]

Protocol 1: Synthesis of Ethyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv) in DMF.

    • Add sodium azide (1.5 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate.

  • Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the dissolution of both the organic substrate and the inorganic azide salt, promoting an efficient reaction. The excess of sodium azide ensures the complete conversion of the starting material. The aqueous workup is crucial for removing the excess azide and DMF.

B. Synthesis of 2-(Alkylthio)methyl and 2-(Arylthio)methyl Oxazoles

Sulfur nucleophiles, such as thiolates, readily displace the chloride to form thioethers.[6] These derivatives can be further oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right.

Protocol 2: General Procedure for the Synthesis of Thioether Derivatives

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Appropriate thiol (e.g., thiophenol, ethanethiol)

    • Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃, Et₃N)

    • Anhydrous tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of the thiol (1.1 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

    • Add a solution of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv) in anhydrous THF dropwise to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired thioether.

  • Expertise & Experience: The choice of base depends on the acidity of the thiol. For less acidic thiols, a stronger base like NaH is necessary. For more acidic thiols, weaker bases like potassium carbonate can be employed. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the thiolate.

II. Expanding Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is highly reactive in nucleophilic substitutions, it can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.[7] This opens up a vast chemical space for the synthesis of highly functionalized oxazoles.

A. Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between an organoboron species and an organic halide.[8][9] In this context, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate acts as the electrophilic partner.

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with Arylboronic Acids

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a dry reaction vessel, add ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Add the palladium catalyst and the phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Screening of these parameters is often necessary to optimize the reaction for a specific substrate. The use of pre-catalysts can simplify the reaction setup and improve reproducibility.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Oxazole, Boronic Acid, Base, Catalyst, Ligand inert Purge with Inert Gas reagents->inert solvent Add Anhydrous Solvent heat Heat and Stir (80-100 °C) solvent->heat inert->solvent monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Constructing C(sp³)–C(sp) Linkages

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction provides access to 2-(alkynyl-methyl)oxazoles, which are versatile intermediates for further transformations.

Protocol 4: Sonogashira Coupling of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with Terminal Alkynes

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Terminal alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • A suitable amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

    • Saturated aqueous NH₄Cl

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a dry Schlenk flask, add ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv), the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

  • Authoritative Grounding: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under strictly anaerobic conditions.[12]

Diagram 2: Sonogashira Coupling Reaction Pathway

G reagents Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Terminal Alkyne product Ethyl 2-(alkynylmethyl)-1,3-oxazole-4-carboxylate reagents->product Sonogashira Coupling catalysts Pd(PPh₃)₂Cl₂ CuI Amine Base catalysts->product

Caption: Key components of the Sonogashira coupling reaction.

C. Buchwald-Hartwig Amination: Forming C(sp³)–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] While typically used for aryl halides, this methodology can be adapted for activated alkyl halides like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

Protocol 5: Buchwald-Hartwig Amination with Primary and Secondary Amines

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Primary or secondary amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd pre-catalyst (e.g., G3-XPhos) (1-3 mol%)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS)) (1.5 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox, charge a dry reaction tube with the palladium catalyst, ligand, and base.

    • Add ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv) and the amine (1.2 equiv).

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Scientific Integrity: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.

III. Data Summary and Comparison

Reaction TypeKey ReagentsTypical ConditionsProduct ClassYield Range
Nucleophilic Substitution (Azide) NaN₃, DMFRoom Temperature2-(Azidomethyl)oxazolesGood to Excellent
Nucleophilic Substitution (Thiol) Thiol, Base (NaH), THF0 °C to RT2-(Alkyl/Arylthiomethyl)oxazolesGood to Excellent
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Ligand, Base80-100 °C2-(Arylmethyl)oxazolesModerate to Good
Sonogashira Coupling Terminal alkyne, Pd catalyst, CuI, Amine baseRT to 50 °C2-(Alkynylmethyl)oxazolesModerate to Good
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Strong base80-110 °C2-(Aminomethyl)oxazolesModerate to Good

Conclusion

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a powerful and versatile building block for the synthesis of a wide range of substituted oxazoles. Its ability to undergo both efficient nucleophilic substitution and various palladium-catalyzed cross-coupling reactions provides medicinal and materials chemists with a robust platform for generating molecular diversity. The protocols outlined in this guide, grounded in established chemical principles and supported by authoritative literature, offer a solid foundation for researchers to explore the rich chemistry of this valuable scaffold. The continued development of new synthetic methodologies will undoubtedly further expand the utility of this and related oxazole building blocks in the pursuit of novel and impactful molecules.

References

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available at: [Link][2]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link][15]

  • Hodgetts, K. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. Available at: [Link][16]

  • Stanway, S. J., & Taylor, R. J. (2006). 4-Bromomethyl-2-chlorooxazole—A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synlett, 2006(19), 3295-3298.
  • Barreca, F., et al. (2025).
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link][4]

  • ResearchGate. ChemInform Abstract: Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Available at: [Link][17]

  • ResearchGate. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Available at: [Link][18]

  • Turchi, I. J. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 68(35), 7156-7163.
  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available at: [Link][19]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-36).
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link][20]

  • Liu, C. Y., & Liu, S. Y. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes. Organic letters, 16(21), 5648–5651.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498.
  • Glotz, G., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 426-434.
  • Google Patents. Process for the preparation of 2-amino-oxazoles. Available at: [21]

  • Wikipedia. Sonogashira coupling. Available at: [Link][10]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link][13]

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Available at: [Link][22]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][9]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link][11]

  • Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15554-15565.
  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available at: [Link][23]

  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link][24]

  • Williams, D. R., & Lowder, P. D. (1998). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic letters, 1(8), 1165–1168.
  • Johnson Matthey. Buchwald Hartwig amination catalysts. Available at: [Link][14]

  • Organic Chemistry Portal. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Available at: [Link][25]

  • Li, J., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(23), 4425-4431.
  • ResearchGate. Synthesis of oxazoles – use of cyclic amino alcohols and applications. Available at: [Link][26]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available at: [Link][12]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link][27]

  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(1), 1-20.
  • ResearchGate. Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. Available at: [Link][28]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link][29]

  • ResearchGate. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Available at: [Link][30]

Sources

Application

Application Note: Advanced N-Alkylation of Amines with Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and validated protocols for the synthesis of oxazole-functionalized peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and validated protocols for the synthesis of oxazole-functionalized peptidomimetics and pharmacophores.

Introduction & Chemical Rationale

The incorporation of oxazole rings into small molecules is a cornerstone strategy in drug discovery, often utilized to improve metabolic stability, enhance target binding via hydrogen bond acceptance, and constrain molecular geometry. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) [1] is a highly versatile bifunctional building block. It features an electrophilic chloromethyl group for nucleophilic substitution and an ester group primed for subsequent functionalization (e.g., saponification, amidation, or reduction).

Mechanistic Causality: The Alkylation Challenge

The 2-chloromethyl group is highly activated toward SN2 nucleophilic attack due to the adjacent nitrogen and oxygen heteroatoms, which stabilize the transition state via inductive effects. However, this high reactivity introduces two primary synthetic challenges:

  • Over-alkylation: Primary amines can react multiple times with the electrophile, generating undesired tertiary amines or quaternary ammonium salts.

  • Competing Hydrolysis: In the presence of aqueous bases, the chloromethyl group can hydrolyze to a hydroxymethyl oxazole, and the ethyl ester can undergo premature saponification.

To establish a self-validating system , the chosen protocols must strictly exclude water (to prevent hydrolysis) and modulate the electrophilicity of the alkylating agent to favor mono-alkylation. This is achieved either through in situ Finkelstein activation (using iodide) or through heavy-metal-promoted halide abstraction (using silver salts) [2].

Quantitative Data & Condition Optimization

The choice of reaction conditions dictates the ratio of mono-alkylated product to over-alkylated byproducts. Table 1 summarizes the causality behind different condition sets.

Table 1: Comparison of N-Alkylation Conditions for Chloromethyl Oxazoles

MethodologyCatalyst / AdditiveSolventTempTypical YieldMechanistic Rationale & Primary Use Case
Standard Basic K₂CO₃ (2.0 eq)DMF60 °C40–60%Thermal activation; best for robust secondary amines where over-alkylation is impossible.
Finkelstein NaI or KI (0.1 eq)MeCN50 °C60–80%Iodide acts as a nucleophilic catalyst, forming a highly reactive iodomethyl intermediate. Good for primary amines.
Ag-Promoted AgClO₄ (1.5 eq)THF / MeCNRT75–92%Irreversible precipitation of AgCl drives the reaction at room temp, preventing over-alkylation of sensitive/hindered amines [2].

Mechanistic Pathway Visualization

Mechanism A Ethyl 2-(chloromethyl) oxazole-4-carboxylate C AgClO4 Promoted Halide Abstraction A->C Ag+ addition D Finkelstein Activation (NaI/KI) A->D I- addition B Primary/Secondary Amine E Highly Electrophilic Intermediate B->E SN2 Attack C->E -AgCl (ppt) D->E -NaCl F N-Alkylated Oxazole Product E->F Deprotonation

Mechanistic pathways for the N-alkylation of chloromethyl oxazoles via halide activation.

Experimental Protocols

Protocol A: Finkelstein-Assisted Alkylation (Scalable & Cost-Effective)

This protocol utilizes catalytic sodium iodide to generate an iodomethyl intermediate in situ, accelerating the SN2 S displacement without the need for expensive silver salts.

Materials:

  • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv)

  • Amine (1.2 equiv for secondary; 3.0 equiv for primary to minimize over-alkylation)

  • Anhydrous K₂CO₃ (2.0 equiv, finely powdered)

  • NaI (0.1 equiv, dried)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Reagent Loading: Add the amine, anhydrous K₂CO₃, and NaI to the flask. Suspend in anhydrous MeCN (approx. 0.2 M relative to the oxazole).

  • Electrophile Addition: Dissolve the ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate in a minimal amount of MeCN and add it dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction: Heat the mixture to 50 °C under Argon. Monitor the conversion via LC-MS or TLC (typically 4–8 hours). The solution will turn cloudy as NaCl/KCl precipitates.

  • Workup (Self-Validation): Once the oxazole starting material is consumed, cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts—this prevents emulsion formation during extraction.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Silver-Promoted Alkylation (High-Fidelity for Complex Amines)

Adapted from Motevalli et al. [2], this method is ideal for sterically encumbered chiral amines or when over-alkylation must be strictly suppressed. The irreversible formation of AgCl allows the reaction to proceed at room temperature.

Materials:

  • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv)

  • Amine (2.0 – 5.0 equiv)

  • AgClO₄ (1.5 equiv) Caution: Strong oxidant, light-sensitive.

  • Anhydrous THF or MeCN

Step-by-Step Methodology:

  • Preparation: In an amber or foil-wrapped vial (to prevent silver degradation), dissolve the amine in anhydrous THF (0.1 M).

  • Activation: Add AgClO₄ (1.5 equiv) to the amine solution. Stir for 5 minutes at room temperature.

  • Coupling: Add the ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature under Argon. A white precipitate (AgCl) will form almost immediately, serving as a visual indicator of successful halide abstraction. Stir for 2–12 hours until LC-MS indicates complete consumption of the oxazole.

  • Quench & Filtration: Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl to complex any unreacted silver. Filter the entire mixture through a tightly packed Celite plug, washing thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify directly via reverse-phase HPLC or silica gel chromatography.

Experimental Workflow Visualization

Workflow S1 Step 1: Reagent Prep Dry Solvent + Ar/N2 S2 Step 2: Activation Add AgClO4 or NaI S1->S2 S3 Step 3: Reaction Add Amine, Monitor LC-MS S2->S3 S4 Step 4: Quench & Filter Remove Salts via Celite S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for the optimized N-alkylation of amines.

Analytical Characterization & Self-Validation Milestones

To ensure the integrity of the synthesized product, verify the following analytical milestones:

  • LC-MS: The product should exhibit an

    
     mass corresponding to the exact mass of the oxazole + amine - HCl. The absence of an 
    
    
    
    peak confirms that over-alkylation was successfully avoided.
  • ¹H NMR (CDCl₃, 400 MHz):

    • The disappearance of the sharp singlet at ~4.6 ppm (the -CH₂Cl protons) is the primary indicator of conversion.

    • Appearance of a new singlet (or doublet/multiplet depending on the amine) shifted upfield to ~3.8–4.0 ppm confirms the formation of the -CH₂-N- bond.

    • The ethyl ester protons should remain intact (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm), confirming that unwanted ester hydrolysis did not occur.

References

  • Motevalli, Somayeh, et al. "Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides." ACS Omega, vol. 5, no. 2, 2020, pp. 1214-1220. Available at:[Link]

Method

Technical Guide: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as a Heterocycle Intermediate

Introduction: The "Chameleon" Linker Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 460081-18-9) represents a high-value "chameleon" intermediate in medicinal chemistry. Unlike simple alkyl halides, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Chameleon" Linker

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 460081-18-9) represents a high-value "chameleon" intermediate in medicinal chemistry. Unlike simple alkyl halides, this compound features a bifunctional electrophilic core : the highly reactive chloromethyl group at C2 (benzylic-like reactivity) and the carboxylate ester at C4.

For drug development professionals, this molecule offers a rigid, aromatic spacer that mimics peptide bonds while improving metabolic stability. It is particularly relevant in the synthesis of Oct3/4 inducers , peptidomimetics , and fragment-based drug discovery (FBDD) libraries where the oxazole ring serves as a bioisostere for thiazoles or amides.

Chemical Profile & Safety (Critical)
PropertySpecification
CAS Number 460081-18-9
Formula C₇H₈ClNO₃
MW 189.60 g/mol
Appearance White to off-white solid (low melting point)
Storage -20°C, Inert atmosphere (Argon/Nitrogen)
Hazards LACHRYMATOR , Vesicant.[1][2] Causes severe skin burns and eye damage.[3]

Safety Warning: This compound is an


-halomethyl heterocycle. It behaves similarly to benzyl chloride and can be a potent lachrymator and sensitizer. All operations must  be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Reactivity Landscape & Mechanistic Logic

The utility of this intermediate lies in the reactivity differential between the C2-chloromethyl group and the C4-ester.

  • Path A (Kinetic Control): The C2-chloromethyl group undergoes rapid

    
     substitution with nucleophiles (amines, thiols, phenoxides). This is the primary vector for library generation.
    
  • Path B (Thermodynamic/Harsh Control): The C4-ester requires activation or catalysis for transformation (hydrolysis, amidation).

  • Risk Factor: Uncontrolled heating with primary amines can lead to premature attack at the ester (aminolysis) or ring opening.

Visualizing the Divergent Pathways

ReactivityMap Start Ethyl 2-(chloromethyl) -1,3-oxazole-4-carboxylate SN2 C2-Substitution (S_N2 Reaction) Start->SN2 Mild Base, RT (Nucleophiles: R-NH2, R-SH) Hydrolysis C4-Hydrolysis (Saponification) Start->Hydrolysis LiOH, THF/H2O SideReaction Side Reaction: Ester Aminolysis Start->SideReaction Excess Amine, Heat Prod_Amine 2-(Aminomethyl) Scaffold SN2->Prod_Amine Prod_Acid Oxazole-4-carboxylic Acid Hydrolysis->Prod_Acid

Figure 1: Divergent reactivity map. The green path represents the preferred initial functionalization route to avoid side reactions.

Application Protocols

Protocol A: Selective N-Alkylation (Library Generation)

Objective: Introduce diverse amine "heads" at the C2 position without disturbing the C4-ester. Mechanism:


 Nucleophilic Substitution.[4][5][6]

Reagents:

  • Secondary amine (1.1 equiv) or Primary amine (1.0 equiv - strict stoichiometry)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)

  • Catalyst: NaI (0.1 equiv) - Optional Finkelstein activation

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).
    
  • Activation (Optional): Add NaI (0.1 mmol). Stir for 10 mins at RT. Note: This converts the chloride to a more reactive iodide in situ.

  • Nucleophile Addition:

    • For Secondary Amines: Add base (

      
      ) followed by the amine.
      
    • For Primary Amines: Pre-mix amine and DIPEA in MeCN, then add dropwise to the oxazole solution at 0°C to prevent bis-alkylation or ester attack.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction is sluggish, warm to 40°C. Do not reflux if using primary amines, as this risks ester aminolysis.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 75–90%

Protocol B: Scaffold Elaboration (Acid Deprotection)

Objective: Hydrolyze the ester to the free carboxylic acid for peptide coupling. Context: Usually performed after Protocol A to prevent the reactive chloromethyl group from interfering with coupling reagents later.

Reagents:

  • LiOH

    
    
    
    
    
    (2.0 equiv)
  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolve the C2-substituted oxazole ester in THF/Water.

  • Add LiOH at 0°C.

  • Stir at RT for 2–4 hours.

    • Validation: LCMS should show mass shift of -28 Da (Et -> H).

  • Careful Acidification: Acidify to pH 3–4 with 1M HCl. Caution: Oxazoles can be acid-sensitive; do not use concentrated strong acids or heat.

  • Extract with EtOAc or n-Butanol if the product is polar.

Case Study: Bioisosteric Design (Oct3/4 Inducers)

A compelling application of this scaffold is in the synthesis of stem cell reprogramming agents. The thiazole analog, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , is a known inducer of Oct3/4 expression.[7][8]

Hypothesis: Replacing the thiazole sulfur with oxygen (oxazole) alters the hydrogen bond acceptor capability and metabolic profile while maintaining the vector orientation of the substituents.

Experimental Workflow:

  • Starting Material: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.[9]

  • Nucleophile: 4-Chloroaniline.

  • Condition Adjustment: Anilines are weak nucleophiles.

    • Modification: Use NaI (1.0 equiv) in DMF at 60°C. The elevated temperature is permissible here because anilines are poor nucleophiles for ester aminolysis compared to aliphatic amines.

Comparative Data Table: Solvent Effects on Substitution
SolventBaseTemp (°C)Time (h)Yield (%)Notes
MeCN DIPEA25688Optimal. Cleanest profile.
DMF

25482Harder to remove solvent.
EtOH

78 (Reflux)245Failed. Significant ester aminolysis/transesterification.
THF NaH0160Fast, but risk of elimination/ring opening.

Troubleshooting & Optimization

Problem: Ester Aminolysis (Amide formation instead of alkylation)

  • Cause: Reaction temperature too high or amine is too nucleophilic/unhindered.

  • Solution: Lower temperature to 0°C. Use bulky base (DIPEA) instead of inorganic base to suppress ester activation. Add the amine slowly.

Problem: Sluggish Reaction with Anilines

  • Cause: Low nucleophilicity of the nitrogen.

  • Solution: Add NaI (Finkelstein conditions) to generate the more reactive iodide intermediate in situ. Switch solvent to DMF.

Problem: Decomposition on Silica

  • Cause: The oxazole ring can be sensitive to acidic silica.

  • Solution: Pre-treat the silica column with 1%

    
     in Hexane before loading the sample.
    

References

  • Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (General oxazole reactivity). ResearchGate. Available at: [Link]

  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (Bioisostere Case Study). J. Med.[10] Chem. 2015, 58, 15, 5742–5750.[7] Available at: [Link]

  • Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate. (Parallel chemistry on oxazole core). Org.[5][11] Lett. 2002, 4, 17, 2905–2907. Available at: [Link]

  • Nucleophilic Acyl Substitution vs Alkyl Substitution. (Mechanistic grounding). Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Chemoselective Thioetherification of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Executive Summary The functionalization of heteroarylmethyl halides is a cornerstone transformation in modern drug discovery. Specifically, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroarylmethyl halides is a cornerstone transformation in modern drug discovery. Specifically, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a highly versatile building block frequently utilized to bridge pharmacophores via stable thioether linkages[1]. This application note provides a rigorous, field-proven guide to executing nucleophilic substitution (


) reactions between this specific oxazole substrate and various thiols. By dissecting the mechanistic causality behind base selection, solvent effects, and atmospheric control, this guide ensures high-yielding, chemoselective protocols that prevent common pitfalls such as ester hydrolysis and oxidative disulfide dimerization.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I frequently observe that researchers treat all benzylic or heteroarylmethyl halides identically. However, the 2-(chloromethyl)oxazole system possesses unique electronic properties that demand tailored conditions[2].

The Electrophilic Core

The chloromethyl group at the C2 position is exceptionally electrophilic. The adjacent imine-like nitrogen of the oxazole ring acts as an electron sink, stabilizing the


 transition state through inductive and resonance effects[3]. Because the activation energy for nucleophilic attack is low, the reaction proceeds rapidly even at reduced temperatures.
Nucleophile Dynamics & Side Reactions

Thiols (R-SH) are "soft," highly polarizable nucleophiles. Upon deprotonation to the thiolate anion (R-S⁻), they attack the electrophilic carbon with high efficiency. However, two competing side reactions dictate our experimental choices:

  • Ester Hydrolysis: The C4-ethyl ester is susceptible to saponification. Using strong bases (e.g., NaOH, KOH) or protic/aqueous solvent mixtures will rapidly cleave the ester[1]. Causality: We mandate the use of anhydrous, polar aprotic solvents (DMF, MeCN) and mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃, or DIPEA) to preserve the ester moiety.

  • Disulfide Formation: Thiolates are highly prone to aerobic oxidation, forming unreactive disulfides (R-S-S-R). Causality: Strict degassing of solvents and maintenance of an inert atmosphere (N₂ or Ar) are non-negotiable for maximizing yield.

Mechanism Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Product Thioether Product Thiolate->Product S_N2 Attack Oxazole 2-(Chloromethyl)oxazole Oxazole->Product Electrophile

Logical flow of S_N2 thioetherification highlighting the critical thiolate intermediate.

Quantitative Data: Reaction Optimization

To establish a self-validating baseline, the following table summarizes the quantitative optimization data derived from standard thioetherification workflows applied to 2-(chloromethyl)oxazoles[4].

Base (Equiv)SolventTemp (°C)Thiol TypeAvg. Yield (%)Mechanistic Observations & Causality
K₂CO₃ (1.5) DMF 0 to 25 Aryl / Alkyl88 - 95% Optimal. Heterogeneous base prevents ester cleavage; DMF solvates K⁺, leaving a highly reactive "naked" thiolate.
Cs₂CO₃ (1.5)MeCN25Sterically Hindered80 - 85%Faster kinetics due to the larger, softer Cs⁺ cation. Ideal for bulky thiols.
DIPEA (2.0)DCM25Acid-Sensitive70 - 75%Homogeneous conditions. Slower reaction rate but exceptionally mild.
NaOH (1.5)THF/H₂O50Aryl< 30%Failure. Significant hydrolysis of the C4-ethyl ester observed via LC-MS.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, the operator is immediately alerted before proceeding.

Protocol A: Standard Heterogeneous Thioetherification (Recommended)

Optimized for standard aliphatic and aromatic thiols.

Reagents:

  • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv, limiting reagent)

  • Thiol (1.1 equiv)

  • Anhydrous K₂CO₃ (1.5 equiv, finely powdered)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Atmospheric Control: Charge an oven-dried round-bottom flask with K₂CO₃ and a magnetic stir bar. Seal with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Solvent Preparation: Add anhydrous DMF via syringe. Sparge the suspension with Argon for 10 minutes.

    • Validation Checkpoint: The suspension should remain easily stirrable. If clumping occurs, the K₂CO₃ has absorbed ambient moisture and must be replaced.

  • Thiolate Generation: Inject the thiol dropwise at room temperature. Stir for 15 minutes.

    • Validation Checkpoint: A slight color change (often pale yellow) indicates successful thiolate generation.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve the oxazole substrate in a minimal amount of degassed DMF and add it dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that can drive unwanted self-condensation of the highly reactive oxazole.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (

      
      ) should cleanly disappear, replaced by a more non-polar product spot (
      
      
      
      ). If a spot appears at
      
      
      , disulfide formation has occurred (check your Argon line).
  • Work-Up: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine.

    • Validation Checkpoint: The final aqueous wash should have a neutral pH (~7.0). A basic pH indicates incomplete removal of carbonate salts.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow S1 1. Degas Solvent (Remove O2) S2 2. Base & Thiol Mixing S1->S2 S3 3. Dropwise Substrate Addition S2->S3 S4 4. Monitor via LC-MS/TLC S3->S4 S5 5. Aqueous Quench & Extract S4->S5

Step-by-step experimental workflow emphasizing causality in reaction setup and execution.

Protocol B: Homogeneous Mild Conditions

Optimized for substrates containing highly base-sensitive functional groups.

Substitute K₂CO₃ with N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and use Anhydrous Dichloromethane (DCM) as the solvent.

  • Causality for Change: DIPEA is a sterically hindered, non-nucleophilic organic base that operates homogeneously. While the

    
     kinetics in DCM are slower than in DMF, this completely eliminates the risk of ester hydrolysis, making it ideal for late-stage functionalization[4].
    
  • Modified Validation Checkpoint: Because DIPEA·HCl salts are partially soluble in DCM, the organic layer must be washed with 0.1 M HCl during work-up to remove residual base, followed immediately by saturated NaHCO₃ to neutralize the organic layer.

Troubleshooting & Analytical Characterization

  • Issue: High levels of Disulfide Byproduct.

    • Cause: Oxygen ingress during thiolate generation.

    • Solution: Ensure the thiol is added after the solvent has been thoroughly sparged with Argon. Consider adding 1 mol% of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if the thiol is exceptionally prone to oxidation.

  • Issue: Presence of Carboxylic Acid (Ester Cleavage).

    • Cause: Wet solvent or ambient moisture reacting with the carbonate base to generate hydroxide ions.

    • Solution: Strictly use anhydrous solvents (stored over molecular sieves) and oven-dried glassware.

Expected NMR Signatures: Upon successful thioetherification, the diagnostic singlet of the chloromethyl protons (


 ppm in 

H NMR) will shift upfield to approximately

ppm (depending on the thiol substituent), confirming the displacement of the electronegative chlorine atom by sulfur.

References

  • US10385022B2 - 3-amino-pyridines as GPBAR1 agonists.
  • WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.

Sources

Method

Application Note: Synthesis of Bioactive Oxazole Derivatives from Carboxylate Precursors

Introduction & Strategic Rationale The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1]. While traditional methods like the Robinson-Gabriel synthesis rely on α-acylamino ketones, starting from carboxylate precursors offers a distinct strategic advantage. Carboxylic acids are bench-stable, commercially abundant, and possess vast structural diversity, allowing for rapid analog generation during structure-activity relationship (SAR) studies[2].

However, the direct conversion of a carboxylic acid to an oxazole ring requires overcoming significant activation energy barriers and managing competitive side reactions. This application note details two highly efficient, self-validating methodologies designed for modern drug development:

  • A two-stage dehydrative cyclization and oxidation route via an oxazoline intermediate[2][3].

  • A direct, one-pot [3+2] cycloaddition using ethyl isocyanoacetate[4].

Mechanistic Pathways & Workflow

OxazoleSynthesis A Carboxylate Precursor B Amide Intermediate A->B C Cyclodehydration (e.g., TfOH) B->C D Oxazoline Intermediate C->D E Oxidation (e.g., PhIO) D->E F Bioactive Oxazole E->F

Caption: Workflow for the synthesis of bioactive oxazoles from carboxylate precursors.

In the first pathway, the carboxylic acid is coupled with an amino alcohol. The critical step is the dehydrative cyclization. Using Triflic acid (TfOH) promotes this cyclization while generating water as the sole byproduct[2]. Mechanistically, TfOH activates the α-hydroxyl group as a leaving group (evidenced by the inversion of stereochemistry at the α-carbon), facilitating intramolecular nucleophilic attack by the amide oxygen[2]. Subsequent oxidation (e.g., using iodosobenzene, PhIO) yields the aromatic oxazole[3].

IsocyanoacetateCoupling N1 Carboxylic Acid N2 Activation (DMAP-Tf) N1->N2 N3 Acylpyridinium Salt N2->N3 N5 [3+2] Cycloaddition N3->N5 N4 Ethyl Isocyanoacetate N4->N5 N6 2,5-Disubstituted Oxazole N5->N6

Caption: Mechanism of direct oxazole synthesis via acylpyridinium intermediates.

Alternatively, direct synthesis bypasses the oxazoline intermediate entirely. By treating the carboxylic acid with a triflylpyridinium reagent (e.g., DMAP-Tf), a highly reactive acylpyridinium salt is generated in situ[3][4]. Trapping this intermediate with ethyl isocyanoacetate triggers a formal[3+2] cycloaddition, directly yielding 4,5-disubstituted oxazoles[3][4]. This completely avoids the generation of volatile, moisture-sensitive acid chlorides.

Comparative Quantitative Data

To guide synthetic planning, Table 1 summarizes the performance metrics of these distinct carboxylate-activation strategies.

Table 1: Comparison of Carboxylate-to-Oxazole Synthetic Strategies

StrategyReagents / CatalystsKey IntermediateYield RangeKey Advantage
Dehydrative Cyclization + Oxidation Amino alcohol, TfOH, PhIOOxazoline65-85%High functional group tolerance; water as the sole byproduct of cyclization[2][3].
Direct Isocyanoacetate Coupling Ethyl isocyanoacetate, DMAP-TfAcylpyridinium70-96%Rapid one-pot procedure; avoids pre-activation to acid chlorides[3][4].
Van Leusen Modification TosMIC, Tosyl chloride, NaHTosyl carboxylate60-80%Direct and highly regioselective route to 5-aryl substituted oxazoles[5].

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Oxazolines via TfOH-Promoted Dehydrative Cyclization

This protocol details the conversion of a carboxylic acid to an oxazoline, the direct precursor to the oxazole core.

Scientific Rationale: Traditional dehydrative cyclizations require stoichiometric dehydrating agents (e.g., Burgess reagent) or forcing azeotropic reflux, generating significant waste[2][6]. This protocol utilizes TfOH, which acts dually to facilitate amide coupling (using a base-free ynamide coupling agent) and subsequent cyclodehydration, producing only water as a byproduct[2].

Materials:

  • Carboxylic acid precursor (1.0 equiv)

  • 1,2-Amino alcohol (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 20 mol%)

  • Base-free ynamide coupling reagent (1.2 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube under an argon atmosphere to prevent premature hydrolysis of the coupling reagent.

  • Coupling: Add the carboxylic acid (1.0 equiv), 1,2-amino alcohol (1.2 equiv), and the ynamide coupling reagent (1.2 equiv) to the tube. Dissolve in anhydrous toluene (0.2 M).

  • Activation: Add TfOH (20 mol%) dropwise at room temperature. Causality Note: The controlled, dropwise addition of TfOH prevents localized exothermic degradation of the amino alcohol.

  • Cyclodehydration: Heat the reaction mixture to 60–80 °C. Monitor via TLC until the amide intermediate is fully consumed (typically 12 hours)[2].

  • Work-up: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford the pure 2-oxazoline.

Protocol B: Oxidation of Oxazolines to Bioactive Oxazoles

Scientific Rationale: The aromatization of the oxazoline ring provides the thermodynamic driving force for this step. Using iodosobenzene (PhIO) enables an intermolecular oxidative C(sp2)-O bond formation that is heavy-metal-free and highly tolerant of complex functional groups present in bioactive derivatives[3].

Step-by-Step Procedure:

  • Dissolve the purified 2-oxazoline (from Protocol A) in anhydrous dichloromethane (DCM).

  • Add PhIO (1.5 equiv) and a catalytic amount of an appropriate Lewis acid (if required by substrate sterics)[3].

  • Stir at room temperature for 4-8 hours. Self-Validation Note: The progression from the non-planar oxazoline to the planar, conjugated oxazole can be tracked by a distinct UV shift (fluorescence quenching) on TLC under a 254 nm lamp.

  • Filter the reaction mixture through a short pad of Celite to remove iodobenzene byproducts.

  • Concentrate and purify via silica gel chromatography to isolate the final bioactive oxazole.

Protocol C: Direct One-Pot Synthesis of Oxazoles from Carboxylic Acids

This protocol utilizes ethyl isocyanoacetate for a direct [3+2] annulation.

Scientific Rationale: By employing DMAP-Tf, the carboxylic acid is instantly converted into a highly electrophilic acylpyridinium salt. The α-carbon of ethyl isocyanoacetate, acting as a nucleophile, attacks this intermediate, followed by cyclization of the isocyanide nitrogen onto the carbonyl oxygen, directly forging the aromatic ring[3][4].

Materials:

  • Carboxylic acid (1.0 equiv)

  • DMAP-Tf (1.3 equiv)

  • DMAP (1.5 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, combine the carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv)[4].

  • Solvation: Add anhydrous DCM to achieve a 0.1 M concentration. Stir at room temperature for exactly 5 minutes. Causality Note: The brief 5-minute activation is critical; extended times can lead to the degradation of the highly reactive acylpyridinium intermediate.

  • Cycloaddition: Add ethyl isocyanoacetate (1.2 equiv) dropwise. Increase the temperature to 40 °C[4].

  • Monitoring: Stir for 30-60 minutes. The rapid reaction time is a hallmark of the acylpyridinium pathway's efficiency[4].

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate[4].

  • Isolation: Purify the crude residue by flash column chromatography to yield the target 4,5-disubstituted oxazole-4-carboxylate[4].

Conclusion

The synthesis of bioactive oxazoles from carboxylate precursors bridges the gap between readily available starting materials and high-value medicinal scaffolds. By understanding the mechanistic nuances—whether employing TfOH-mediated dehydrative cyclization[2] or direct acylpyridinium trapping[3][4]—researchers can select the optimal self-validating protocol to maximize yield and functional group tolerance in their drug development workflows.

References

1.[1] Application of (tht)AuCl in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols. Benchchem. URL: 2.[2] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. URL: 3.[4] Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. Benchchem. URL: 4.[5] 5-(p-Tolyl)oxazole-2-carboxylic acid|RUO. Benchchem. URL: 5.[3] Synthesis of 1,3-oxazoles. Organic Chemistry Portal. URL: 6.[6] 2-Oxazoleacetic Acid|Research Chemical. Benchchem. URL:

Sources

Application

Precision Engineering of Oxazoles: A Guide to Palladium-Catalyzed Cross-Coupling

This guide is structured to function as a bench-side companion for the precision functionalization of oxazoles. It moves beyond generic "Suzuki conditions" to address the specific electronic and steric idiosyncrasies of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to function as a bench-side companion for the precision functionalization of oxazoles. It moves beyond generic "Suzuki conditions" to address the specific electronic and steric idiosyncrasies of the oxazole nucleus.

Application Note & Protocol Series: OXZ-PD-2025 Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

The Oxazole Paradox: Reactivity vs. Stability

Oxazoles are ubiquitous in bioactive natural products (e.g., Diazonamide A, Muscoride A) and synthetic drugs due to their ability to mimic peptide bonds and participate in hydrogen bonding. However, they present a distinct "reactivity paradox" that frustrates standard cross-coupling attempts:

  • The C-2 Instability: The C-2 proton is the most acidic (pKa ~20), making it prone to deprotonation. However, the resulting C-2 lithio-species exists in equilibrium with an acyclic isocyanide valency tautomer, leading to ring-opening decomposition.

  • The N-Coordination Trap: The oxazole nitrogen is a competent ligand for Pd(II), potentially sequestering the catalyst into inactive bis-oxazole complexes, effectively poisoning the reaction.

  • Regiochemical Ambiguity: Competitive activation between C-2 (most acidic) and C-5 (most nucleophilic/CMD-active) requires precise tuning of the catalyst's steric and electronic environment.

This guide provides three distinct protocols to navigate these challenges, prioritizing Direct C-H Activation as the modern "green" standard, while covering Halo-Oxazole Coupling and Decarboxylative Coupling for specific structural needs.

Strategic Regiocontrol: The Mechanistic Map

Before selecting a protocol, understand where your catalyst will engage. The regioselectivity of Palladium-catalyzed C-H arylation on oxazoles is ligand- and solvent-controlled .

OxazoleRegio Oxazole Oxazole Core C2 C-2 Position (Most Acidic) Oxazole->C2 Favored by: Non-polar Solvents (Toluene) Bulky Phosphines (PCy3) Strong Base (KOtBu) C5 C-5 Position (CMD Active) Oxazole->C5 Favored by: Polar Solvents (DMA/DMSO) P(t-Bu)3 Ligands Carboxylate Bases C4 C-4 Position (Least Reactive) Oxazole->C4 Requires: Pre-halogenation (Suzuki/Stille)

Figure 1: Strategic map of oxazole reactivity. Note the divergence between C-2 and C-5 activation based on reaction media.

Protocol A: Direct C-H Arylation (The "Green" Workhorse)

Best For: Late-stage functionalization, atom economy, and avoiding unstable metallated intermediates. Mechanism: Concerted Metallation-Deprotonation (CMD).[1][2] The carbonate or pivalate base acts as a proton shuttle, coordinating to Pd while deprotonating the oxazole.

Phase 1: Regioselective Conditions
ParameterCondition A: C-5 Selective Condition B: C-2 Selective
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand P(t-Bu)₃ (or JohnPhos)PCy₃·HBF₄ (or PPh₃)
Solvent DMA or DMF (Polar)Toluene or Xylene (Non-polar)
Base K₂CO₃ (2.0 equiv)KOtBu or Cs₂CO₃
Additive PivOH (30 mol%) - CrucialNone
Temp 100–110 °C100–120 °C
Step-by-Step Procedure (C-5 Arylation Focus)
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and the ligand P(t-Bu)₃ (or its HBF₄ salt, 0.1 mmol). Add 1 mL of DMA and stir for 5 mins to generate the active catalytic species (often visible as a color change from orange to pale yellow/brown).

  • Substrate Addition: Add the oxazole derivative (1.0 mmol), the aryl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • The Proton Shuttle: Add Pivalic Acid (PivOH) (30 mol%, ~30 mg).

    • Expert Insight: Do not omit PivOH. It lowers the energy barrier for the C-H bond cleavage by bridging the Pd center and the substrate proton (CMD pathway).

  • Reaction: Seal the tube (pressure-rated vessel recommended) and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMA (crucial to prevent emulsion/yield loss). Dry over MgSO₄ and concentrate.

Protocol B: Suzuki-Miyaura of Halooxazoles

Best For: Installing substituents at the difficult C-4 position or when C-H activation fails due to substrate complexity. Challenge: 2-Halooxazoles are unstable; 4-halooxazoles are difficult to synthesize. 5-halooxazoles are the most robust electrophiles.

The "Universal" Coupling System

For coupling 4- or 5-halooxazoles (Cl, Br, or OTf) with boronic acids.

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂dba₃ + XPhos (for sterically demanding cases).

  • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: 80–90 °C.

Protocol Execution:
  • Degassing: Oxygen is the enemy of this reaction, causing homocoupling of the boronic acid. Sparge solvents with Argon for 15 minutes before adding catalyst.

  • Assembly: Combine Halooxazole (1.0 equiv), Boronic Acid (1.5 equiv), and Base in the reaction vessel.

  • Catalyst Addition: Add Pd catalyst last.

  • Monitoring: Monitor via LCMS. If de-halogenation (reduction of the oxazole) is observed, lower the temperature to 60 °C and switch to a more active catalyst system like Pd-PEPPSI-IPr .

Protocol C: Decarboxylative Cross-Coupling

Best For: Using oxazole-carboxylic acids as stable surrogates for organometallics. Avoids handling unstable 2-lithiooxazoles.

Mechanism: The oxazole-2-carboxylate loses CO₂ to form a transient Pd-oxazolyl intermediate, which then couples with the aryl halide.

Reaction Setup
  • Substrate: Oxazole-2-carboxylic acid.

  • Partner: Aryl Bromide or Iodide.[3][4][5][6]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Co-Catalyst: CuI (10 mol%) - Facilitates decarboxylation.

  • Solvent: DMSO/Toluene (1:1) or NMP.

  • Temp: 130–150 °C (High heat required for extrusion).

Expert Note: This reaction often requires a "initiation period" where CO₂ evolution is visible. Ensure the vessel has sufficient headspace to accommodate gas generation.

Mechanistic Visualization: The CMD Pathway

Understanding the Concerted Metallation-Deprotonation (CMD) is vital for troubleshooting Protocol A.

CMD_Mechanism Pd_L L-Pd(II)-X Coordination Oxazole Coordination (N-bound or π-bound) Pd_L->Coordination + Oxazole CMD_TS CMD Transition State (Pd-C bond forming / O-H bond forming) Coordination->CMD_TS + Base (PivO-) Proton Shuttle Palladacycle Heteroaryl-Pd(II)-L CMD_TS->Palladacycle - PivOH Prod Arylated Oxazole Palladacycle->Prod + Ar-X Reductive Elimination Prod->Pd_L Regenerate Pd(0)->Pd(II)

Figure 2: The CMD catalytic cycle. Note the critical role of the base (PivO-) in the hexagonal transition state.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Ring Opening (Nitrile formation) Reaction temp too high or base too strong (attacking C-2).Switch from KOtBu to K₂CO₃. Lower temp to 90 °C. Ensure anhydrous conditions.
Low Conversion Catalyst poisoning by Oxazole Nitrogen.Increase temp to break N-Pd coordination. Switch to bulky ligands (XPhos, P(t-Bu)₃) that sterically prevent N-binding.
Regio-scrambling (C2/C5 mix) Solvent polarity mismatch.Strictly use DMA for C-5 and Toluene for C-2. Check ligand purity.
Homocoupling of Ar-Br Oxygen leak or excessive catalyst.Re-degas solvents. Reduce catalyst loading.

References

  • Strotman, N. A., et al. (2010).[6][7] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters .

  • Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles. Beilstein Journal of Organic Chemistry .

  • Gooßen, L. J., et al. (2008).[8] Decarboxylative Cross-Coupling Reactions. Angewandte Chemie Int. Ed.

  • Zhuravlev, F. A. (2008).[8] Mechanistic Insights into C-H Activation. Tetrahedron Letters .

Sources

Method

Application Notes &amp; Protocols for the Hydrolysis of Ethyl 2-(Chloromethyl)-1,3-oxazole-4-carboxylate

Introduction: Unlocking a Key Synthetic Intermediate Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Key Synthetic Intermediate

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure incorporates a reactive chloromethyl group and an ester functionality on a stable aromatic oxazole core, making it a valuable precursor for the synthesis of more complex molecules.[2][3] The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(chloromethyl)-1,3-oxazole-4-carboxylic acid, is a critical transformation. This acid serves as a key intermediate for forming amides, larger esters, and other derivatives, often enabling the coupling of the oxazole moiety to pharmacologically relevant scaffolds.[4]

However, the hydrolysis of this specific substrate is not without its challenges. The 1,3-oxazole ring itself exhibits sensitivity to certain hydrolytic conditions, particularly strong acid or base, which can lead to ring cleavage and diminished yields.[5][6] Therefore, a carefully optimized and well-understood protocol is essential for achieving a successful and high-yielding synthesis of the desired carboxylic acid. This guide provides a detailed, field-proven protocol for the base-catalyzed hydrolysis (saponification) of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, complete with mechanistic insights and practical troubleshooting advice to ensure reproducibility and success.

Chemical Principles & Mechanistic Insights

The conversion of an ester to a carboxylic acid via hydrolysis can be achieved under either acidic or basic conditions. For this substrate, base-catalyzed hydrolysis, or saponification, is the preferred method as it is practically irreversible, which typically drives the reaction to completion.[7][8]

The Mechanism of Saponification

Saponification proceeds via a bimolecular nucleophilic acyl substitution pathway (BAC2).[8][9] The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) as the leaving group to form the carboxylic acid.

A critical feature of saponification is its irreversibility. The newly formed carboxylic acid is immediately deprotonated by the strong base present in the medium (either ethoxide or excess hydroxide) to form a resonance-stabilized carboxylate salt.[10] This acid-base reaction is highly favorable and effectively removes the carboxylic acid from the equilibrium, preventing the reverse reaction (esterification) and driving the hydrolysis to completion.[7] An acidic workup is then required in a separate step to protonate the carboxylate and isolate the final carboxylic acid product.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

A Note on Oxazole Ring Stability

The stability of the oxazole ring is a paramount consideration. The ring system is susceptible to degradation under both harsh acidic and basic conditions.[5]

  • Acidic Conditions: Protonation of the ring nitrogen can activate the ring toward nucleophilic attack by water, potentially leading to hydrolytic cleavage.[5][11]

  • Basic Conditions: Strong bases can facilitate the deprotonation of the proton at the C2 position, which can initiate ring-opening to form undesired byproducts.[5]

Therefore, the chosen hydrolysis conditions must be sufficiently potent to cleave the ester bond but mild enough to preserve the integrity of the oxazole ring. This protocol utilizes lithium hydroxide (LiOH) in a mixed solvent system at room temperature, a combination proven to be effective and selective.[12][13]

Detailed Experimental Protocol

This protocol details the saponification of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate to its corresponding carboxylic acid.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate>95% PuritySigma-Aldrich, etc.Starting material.
Lithium hydroxide monohydrate (LiOH·H₂O)Reagent GradeFisher ScientificBase for hydrolysis. Can be substituted with NaOH or KOH. See Note 7.1.
Tetrahydrofuran (THF)HPLC or ACS GradeVWR, etc.Organic co-solvent.
Deionized Water (H₂O)Type II or betterMilliporeAqueous co-solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionStandard lab supplyFor acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeStandard lab supplyExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeStandard lab supplyDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄Merck, etc.For reaction monitoring.
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Saponification cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Setup Dissolve ester in THF/H₂O in a round-bottom flask. AddBase Add LiOH·H₂O solution. Setup->AddBase Stir Stir Stir at room temperature. AddBase->Stir Monitor Monitor progress via TLC. Stir->Monitor ~2-4 hours Evaporate Remove THF under reduced pressure. Monitor->Evaporate Upon completion Acidify Cool in ice bath. Acidify to pH ~2 with 1M HCl. Evaporate->Acidify Extract Extract with Ethyl Acetate (3x). Acidify->Extract WashDry Wash organic layers with brine, dry over MgSO₄. Extract->WashDry Concentrate Concentrate in vacuo. WashDry->Concentrate Characterize Characterize product by ¹H NMR, ¹³C NMR, MS, IR. Concentrate->Characterize

Caption: Experimental Workflow for Saponification.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 eq).

    • Add a 3:1 mixture of tetrahydrofuran (THF) and deionized water (e.g., for 10 mmol of ester, use 30 mL of THF and 10 mL of H₂O). Stir until the ester is fully dissolved.

  • Initiation of Hydrolysis:

    • In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) in a minimum amount of deionized water.

    • Add the aqueous LiOH solution dropwise to the stirring solution of the ester at room temperature.

    • Allow the reaction to stir at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Use a suitable eluent system (e.g., 50:50 ethyl acetate/hexanes). The starting ester will have a higher Rf value than the product carboxylic acid, which will typically remain at or near the baseline.[14]

    • The reaction is typically complete within 2-4 hours.

  • Workup and Product Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF.

    • Cool the remaining aqueous solution in an ice-water bath.

    • Slowly and carefully acidify the cold solution to a pH of ~2 by adding 1 M HCl dropwise with stirring. The product may precipitate as a white solid.[15][16]

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them once with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-1,3-oxazole-4-carboxylic acid. The product is often obtained as a white or off-white solid of sufficient purity for subsequent steps.

  • Purification (if necessary):

    • Carboxylic acids can be challenging to purify via standard silica gel chromatography due to band tailing.[15]

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) is recommended.

Application Notes & Troubleshooting

  • 7.1. Choice of Base and Stoichiometry: While LiOH is recommended due to its high solubility in aqueous mixtures, NaOH or KOH (1.5 - 2.0 eq) can also be used effectively.[12][13] Using a slight excess of base ensures the reaction goes to completion.

  • 7.2. Solvent System: The THF/water co-solvent system is crucial for ensuring that both the organic-soluble ester and the water-soluble hydroxide are in the same phase, allowing the reaction to proceed efficiently.[12] Other solvent systems like methanol/water or ethanol/water can also be employed.[13]

  • 7.3. Temperature Control: Performing the reaction at room temperature is generally sufficient and minimizes the risk of oxazole ring degradation.[5][11] If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be applied, but the reaction should be monitored closely for the appearance of any degradation byproducts on TLC.[15]

  • 7.4. Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, add an additional portion of base (0.5 eq) and continue stirring. If the reaction is still stalled, gentle heating may be required.

  • 7.5. Troubleshooting - Low Yields or Product Degradation: Low yields are often attributable to the instability of the oxazole ring. Ensure that the acidification step is performed in an ice bath to dissipate any heat generated and that the pH is not lowered excessively. Do not let the reaction mixture stand for extended periods under strongly acidic or basic conditions.[5][11]

  • 7.6. Purity of the Crude Product: In many cases, the crude carboxylic acid obtained after extraction and drying is of high purity (>95%) and can be used directly in subsequent reactions, such as amide couplings, without further purification.

References

  • BenchChem. (n.d.). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem Technical Support.
  • BenchChem. (n.d.). Stability issues of the oxazole ring. BenchChem Technical Support.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). NIH. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Hodge, K. M. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2933-2935. [Link]

  • Brovarets, V., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Google Patents. (2000).
  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Pilli, R. A., & Vilela, G. D. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Universidade Estadual de Campinas. [Link]

  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. [Link]

  • YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). [Link]

Sources

Application

High-Yield Synthesis of Aminomethyl Oxazoles from Chloromethyl Precursors

Application Note & Protocol Guide Strategic Overview The conversion of chloromethyl oxazoles to aminomethyl oxazoles is a pivotal transformation in medicinal chemistry. The aminomethyl oxazole moiety is a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Strategic Overview

The conversion of chloromethyl oxazoles to aminomethyl oxazoles is a pivotal transformation in medicinal chemistry. The aminomethyl oxazole moiety is a privileged pharmacophore, serving as a bioisostere for benzylamines and a critical linker in fragment-based drug design.

However, this transformation presents two specific challenges that distinguish it from standard alkyl halide aminations:

  • Chemoselectivity (Over-alkylation): The electron-deficient nature of the oxazole ring renders the chloromethyl group highly electrophilic (similar to a benzyl chloride). Direct treatment with ammonia inevitably leads to a mixture of primary, secondary, and tertiary amines.

  • Heterocycle Stability: The oxazole ring, while aromatic, possesses a masked diene character and basic nitrogen. Harsh acidic hydrolysis or strong reducing conditions can lead to ring opening or decomposition.

This guide presents two validated protocols designed to circumvent these issues. Protocol A (The Delépine Reaction) is the recommended industry standard for scalability and purity. Protocol B (Azide Displacement-Reduction) is provided as a mild alternative for substrates sensitive to acid hydrolysis.

Protocol A: The Delépine Reaction (Recommended)

Principle & Causality

The Delépine reaction utilizes hexamethylenetetramine (HMTA) as a latent ammonia equivalent.

  • Quaternization: HMTA reacts with the chloromethyl oxazole to form a stable, crystalline quaternary ammonium salt. This step is self-limiting; the steric bulk of HMTA prevents multiple alkylations, solving the over-alkylation problem.

  • Acidolysis: The salt is cleaved using ethanolic HCl. Unlike the Gabriel synthesis, which requires hydrazine (toxic/reactive), this hydrolysis releases the primary amine as a hydrochloride salt, often precipitating directly from the reaction mixture.

Experimental Workflow

Delepine_Workflow Start Chloromethyl Oxazole (Substrate) Step1 Addition of HMTA (1.05 equiv) Start->Step1 Solvent: CHCl3 or EtOH Inter Quaternary Ammonium Salt (Precipitate) Step1->Inter Stir 20-25°C, 12-24h Step2 Acid Hydrolysis (HCl / EtOH) Inter->Step2 Reflux, 2-4h Product Aminomethyl Oxazole Hydrochloride Step2->Product Filtration/Crystallization

Figure 1: Step-wise workflow for the Delépine synthesis of aminomethyl oxazoles.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(Chloromethyl)oxazole (1.0 equiv)

  • Reagent: Hexamethylenetetramine (HMTA) (1.05 equiv)

  • Solvents: Chloroform (

    
    ) or Ethanol (
    
    
    
    )
  • Hydrolysis: Conc. Hydrochloric acid (

    
    ), Ethanol
    

Procedure:

  • Salt Formation:

    • Dissolve 4-(chloromethyl)oxazole in

      
       (
      
      
      
      ).
    • Add HMTA (1.05 equiv) in one portion.

    • Stir the mixture at room temperature (

      
      ) for 12–18 hours.
      
    • Observation: A thick white precipitate (the quaternary salt) should form.

    • Isolation: Filter the solid. Wash the cake with cold

      
       (
      
      
      
      ) to remove unreacted starting material. Dry the solid under vacuum. Note: Do not store this salt for long periods; proceed immediately to hydrolysis.
  • Hydrolysis:

    • Suspend the dried quaternary salt in Ethanol (

      
       of salt).
      
    • Carefully add Conc.[1] HCl (

      
       of salt).
      
    • Heat the mixture to reflux (

      
      ) for 2–4 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (
      
      
      
      ) and the product.
    • Cool to room temperature.[2]

  • Purification:

    • Filter off the inorganic

      
       byproduct if it precipitates heavily (solubility depends on water content).
      
    • Concentrate the filtrate to roughly

      
       volume.
      
    • Add cold Diethyl Ether or Acetone to induce crystallization of the Aminomethyl oxazole hydrochloride .

    • Filter and dry the product.[3]

Yield Expectation:


Purity: 

(NMR, HPLC)

Protocol B: Azide Displacement & Staudinger Reduction (Alternative)

Principle & Causality

When the oxazole ring contains acid-sensitive substituents (e.g., acetals, esters), the acidic hydrolysis of Protocol A is unsuitable. Protocol B employs a two-step neutral sequence:

  • Displacement: Nucleophilic substitution with sodium azide (

    
    ).[4]
    
  • Reduction: Staudinger reduction using Triphenylphosphine (

    
    ). This is preferred over hydrogenation (
    
    
    
    ) to avoid reducing the oxazole double bonds.
Experimental Workflow

Azide_Workflow Substrate Chloromethyl Oxazole AzideStep NaN3 (1.2 equiv) DMF, 60°C Substrate->AzideStep AzideInt Azidomethyl Oxazole (Intermediate) AzideStep->AzideInt CAUTION: Azide Safety Staudinger PPh3 (1.1 equiv) THF/H2O AzideInt->Staudinger N2 Evolution Final Aminomethyl Oxazole (Free Base) Staudinger->Final Hydrolysis of Iminophosphorane

Figure 2: Workflow for the Azide-Staudinger route, prioritizing neutral conditions.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-(Chloromethyl)oxazole[5]

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    )
  • Solvents: DMF (Step 1), THF/Water (Step 2)

Procedure:

  • Azide Formation:

    • Dissolve the substrate in DMF (

      
      ).
      
    • Add

      
       (1.2 equiv). Safety: Use a blast shield; azides are potential explosives.
      
    • Heat to

      
       for 4 hours. Monitor by TLC (the azide is usually less polar than the chloride).
      
    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry (
      
      
      
      ), and concentrate.[6] Caution: Do not concentrate to absolute dryness if heating is involved; keep in solution if possible.
  • Staudinger Reduction:

    • Dissolve the crude azide in THF (

      
      ).
      
    • Add

      
       (1.1 equiv) in portions at room temperature.
      
    • Stir for 2 hours until gas evolution (

      
      ) ceases (formation of iminophosphorane).
      
    • Add Water (

      
       relative to THF) and heat to 
      
      
      
      for 3 hours to hydrolyze the intermediate.
  • Isolation:

    • Concentrate THF. Acidify the aqueous residue with

      
       (to protonate the amine).
      
    • Wash the aqueous layer with Dichloromethane (removes

      
       byproduct).
      
    • Basify the aqueous layer with

      
       to 
      
      
      
      .
    • Extract the free amine with DCM or EtOAc.

Yield Expectation:


 (over 2 steps)

Comparative Analysis

FeatureProtocol A: DelépineProtocol B: Azide/Staudinger
Primary Advantage Specificity: Zero over-alkylation.Mildness: Neutral pH conditions.
Atom Economy Low (Loss of HMTA as formaldehyde).Moderate (Loss of

and

).
Byproduct Removal Filtration (Easy).Chromatography often required (

).
Safety Profile Formaldehyde release (Ventilation).Azide hazards (Explosion risk).
Cost Low (HMTA is cheap).Moderate (

, Pd catalysts).
Scale-up Suitability High (Precipitation driven).Medium (Safety concerns).

Troubleshooting & Critical Parameters

  • Oxazole Ring Stability: If the oxazole ring contains electron-donating groups (e.g., alkoxy), it is more susceptible to acid hydrolysis in Protocol A. In such cases, switch to Protocol B or use milder hydrolysis conditions (e.g., Hydroxylamine in Ethanol) for the Delépine salt.

  • Hygroscopicity: Aminomethyl oxazole hydrochlorides are often hygroscopic. Store under argon in a desiccator.

  • Reaction Monitoring: The quaternary salt in Protocol A often does not fly on LCMS (it is too polar/charged). Monitor the disappearance of the starting chloride by TLC or LCMS.

References

  • Delépine Reaction Mechanism & Utility

    • Delépine, M. (1895).[7][8] Bull.[5][7] Soc. Chim. Fr., 13, 352.[8]

    • Galat, A., & Elion, G. B. (1950). "Interaction of Amides with Amines: Synthesis of Primary Amines". J. Am. Chem. Soc., 72(4), 1761. Link

  • Application to Heterocycles (Furan/Oxazole analogs)

    • Lapina, I. M., et al. (2006).[9] "Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine". Russ.[9][10] J. Gen. Chem., 76, 1304–1309. Link

  • Azide Route for Oxazoles

    • Kulkarni, S. S., et al. (2018). "Continuous multistep synthesis of 2-(azidomethyl)oxazoles". Beilstein J. Org. Chem., 14, 490–499. Link

  • General Oxazole Synthesis & Reactivity

    • Palmer, D. C. (Ed.).[8][11] (2003).[11] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.[11] Link

Sources

Method

Application Notes &amp; Protocols: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of novel agrochemicals.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of novel agrochemicals.[1][2] Its unique structural features, particularly the reactive chloromethyl group and the stable oxazole core, make it an attractive scaffold for developing new fungicides and herbicides.[1][2] The oxazole ring system is present in a wide array of biologically active molecules, demonstrating a broad spectrum of therapeutic and agrochemical potential.[3][4][5][6][7] This document provides an in-depth guide for researchers, outlining the synthesis, derivatization, and biological evaluation of compounds derived from this versatile intermediate. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the structure-activity relationships that govern the efficacy of these novel agrochemical candidates.

Introduction: The Oxazole Scaffold in Agrochemical Discovery

The five-membered oxazole ring is a prominent feature in many natural products and synthetic compounds with significant biological activity.[4][7] In the context of agrochemicals, oxazole derivatives have shown promise as herbicides, fungicides, and insecticides.[5][8][9] Their mode of action can be diverse, ranging from the inhibition of essential enzymes in plant growth to the disruption of fungal cell membrane biosynthesis.[3][8]

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate serves as a key starting material for accessing a library of novel oxazole-based agrochemicals. The strategic placement of the chloromethyl group at the 2-position provides a reactive handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

A common and efficient method for the synthesis of the title compound involves the Hantzsch oxazole synthesis or variations thereof. This typically involves the reaction of an α-halo ketone with an amide. For the synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, a plausible synthetic route starts from ethyl 2-chloroacetoacetate and a suitable source for the 2-(chloromethyl) group.

Protocol 1: Synthesis of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

  • Materials:

    • Ethyl 2-chloroacetoacetate

    • 2-Chloroacetamide

    • Concentrated Sulfuric Acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a stirred solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add 2-chloroacetamide (1 equivalent).

    • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivatization Strategies for Agrochemical Candidate Synthesis

The chloromethyl group at the 2-position is the primary site for derivatization. Nucleophilic substitution reactions are the most common strategy to introduce diverse functionalities.

Workflow for Derivatization and Screening:

G A Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate B Nucleophilic Substitution A->B D Library of Oxazole Derivatives B->D C Diverse Nucleophiles (e.g., R-OH, R-SH, R-NH2) C->B E Primary Screening (Herbicidal/Fungicidal Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Agrochemical Candidate G->H

Caption: Workflow for synthesizing and screening novel agrochemicals.

Protocol 2: General Procedure for Nucleophilic Substitution

  • Materials:

    • Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Selected nucleophile (e.g., a phenol, thiol, or amine)

    • A suitable base (e.g., K₂CO₃, NaH, or Et₃N)

    • A suitable solvent (e.g., DMF, Acetone, or THF)

  • Procedure:

    • To a solution of the chosen nucleophile (1.1 equivalents) in the appropriate solvent, add the base (1.2 equivalents) and stir for 15-30 minutes at room temperature.

    • Add a solution of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1 equivalent) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Table 1: Example Derivatizations and Potential Applications

NucleophileResulting Functional GroupPotential Agrochemical Class
4-ChlorophenolEtherHerbicide/Fungicide
2-MercaptobenzothiazoleThioetherFungicide
AnilineSecondary AmineHerbicide/Plant Growth Regulator
Sodium AzideAzide (further functionalization)Intermediate for Triazoles

Biological Evaluation: Screening for Agrochemical Activity

Once a library of derivatives is synthesized, they must be screened for their biological activity. Standardized in vitro and in vivo assays are crucial for identifying promising candidates.

Herbicidal Activity Screening

Protocol 3: Pre- and Post-Emergence Herbicidal Assay

  • Plant Species: A panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weeds should be used.

  • Pre-emergence Application:

    • Sow seeds of the test plants in pots filled with a standard soil mix.

    • Apply the test compounds, dissolved in a suitable solvent (e.g., acetone with a surfactant), at various concentrations to the soil surface.

    • Water the pots and place them in a greenhouse under controlled conditions (temperature, light, humidity).

    • After 14-21 days, assess the herbicidal effect by visual observation of germination inhibition and plant growth, and compare it to a control group (solvent only) and a commercial herbicide standard.

  • Post-emergence Application:

    • Grow the test plants in pots until they reach the 2-4 leaf stage.

    • Spray the foliage of the plants with the test compounds at various concentrations.

    • Return the plants to the greenhouse.

    • After 14-21 days, evaluate the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and calculate the percentage of inhibition relative to the control group.

Fungicidal Activity Screening

The antifungal potential of oxazole derivatives is a significant area of research.[3][5][10][11]

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

  • Fungal Pathogens: A panel of economically important plant pathogenic fungi should be used (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).[9]

  • Procedure:

    • Prepare Potato Dextrose Agar (PDA) medium and amend it with the test compounds at various concentrations. The compounds are typically dissolved in a small amount of DMSO or acetone before being added to the molten agar.

    • Pour the amended PDA into Petri dishes.

    • Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the test fungus in the center of each Petri dish.

    • Incubate the plates at the optimal growth temperature for the specific fungus.

    • Measure the radial growth of the mycelium daily until the control plate (medium with solvent only) is fully covered.

    • Calculate the percentage of inhibition of mycelial growth for each concentration of the test compound. The EC₅₀ (half-maximal effective concentration) values can then be determined.[9][12]

Mechanism of Action Insight: Many antifungal oxazole derivatives are thought to inhibit ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity, similar to azole antifungals.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the substituents introduced at the 2-position and analysis of the corresponding changes in biological activity are crucial for understanding the SAR.[4]

Key Considerations for SAR Studies:

  • Lipophilicity: The octanol-water partition coefficient (logP) is a critical parameter influencing the compound's ability to penetrate plant cuticles or fungal cell membranes.[13]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the binding of the molecule to its target site.[14]

  • Steric Factors: The size and shape of the substituent can affect the fit of the molecule in the active site of the target enzyme or receptor.

Logical Relationship in SAR:

G A Initial Hit Compound B Systematic Modification of R-group (e.g., varying substituents on a phenyl ring) A->B C Biological Activity Data (EC50 / IC50 values) B->C D QSAR Analysis (Quantitative Structure-Activity Relationship) C->D E Identification of Optimal Physicochemical Properties (Lipophilicity, Electronic, Steric) D->E F Design of More Potent Analogs E->F G Lead Candidate F->G

Caption: Iterative process of lead optimization through SAR studies.

Safety and Handling

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate and its derivatives should be handled with appropriate safety precautions. As a reactive alkylating agent, it should be considered a potential irritant and sensitizer.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a valuable and versatile starting material for the discovery of new agrochemicals. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel oxazole-based fungicides and herbicides. A systematic approach to SAR studies will be instrumental in optimizing the biological activity of these compounds, potentially leading to the development of the next generation of crop protection agents.

References

  • A Comparative Analysis of Oxazole-Based Antifungal Agents Versus Established Therapeutics - Benchchem. (n.d.).
  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative - PMC. (n.d.).
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. (n.d.).
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed. (2019, June 15).
  • Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives - PMC. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5).
  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4).
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - Frontiers. (2022, May 3).
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (2025, October 3).
  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022, September 15).
  • Ethyl 2-chloroxazole-4-carboxylate &nbsp - Chem-Impex. (n.d.).
  • 2-cloroxazol-4-carboxilato de etilo – Chem-Impex. (n.d.).
  • Structure activity relationship of synthesized compounds - ResearchGate. (n.d.).
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchGate. (2022, October 11).
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. (n.d.).
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
  • ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate - - Sigma-Aldrich. (n.d.).
  • Ethyl oxazole-4-carboxylate - Ambeed.com. (n.d.).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21).
  • Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | CAS 842130-48-7 | SCBT. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC. (2022, May 4).
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.).
  • Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C7H9NO3 | CID 10402496 - PubChem. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

stability of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate in basic conditions

Technical Support Guide: Stability & Handling of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Part 1: Executive Summary & Core Reactivity Profile Subject: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS: 460081-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Part 1: Executive Summary & Core Reactivity Profile

Subject: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS: 460081-18-9 (and related analogs) Core Issue: Stability in Basic Media (pH > 8)

The Central Tension: As a Senior Application Scientist, I frequently see researchers struggle with this building block because it possesses two electrophilic sites with competing reactivities in basic conditions:

  • The Ester (C4-position): The intended site for saponification (hydrolysis to carboxylic acid).

  • The Chloromethyl Group (C2-position): An activated alkyl halide (benzylic-like) highly susceptible to Nucleophilic Substitution (

    
    ).
    

Verdict on Stability: Unstable in standard basic conditions. Treating this compound with standard aqueous hydroxide (NaOH/KOH) or alkoxides (NaOMe/NaOEt) at room temperature will almost invariably lead to mixtures of the desired acid, the hydroxyl-displaced side product (2-hydroxymethyl), and potential ring-degradation products.

Part 2: Troubleshooting & FAQs

Q1: "I tried saponifying the ester with 1N NaOH at room temperature, but my product is highly polar and chlorine-free. What happened?"

Diagnosis: You triggered a Competitive


 Displacement.
The chloromethyl group at the C2 position is activated by the oxazole ring, making it significantly more electrophilic than a standard alkyl chloride. Hydroxide ions (

) act as both a base (for saponification) and a nucleophile.
  • The Mechanism: While the hydroxide attacks the ester carbonyl to form the carboxylate, it simultaneously attacks the methylene carbon (

    
    ), displacing the chloride.
    
  • The Result: You likely synthesized 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid , which is much more polar and lacks the chlorine handle you need for subsequent steps.

Q2: "Can I use sodium ethoxide (NaOEt) in ethanol to avoid water?"

Diagnosis: This leads to the "Ether Error." Using alkoxides prevents hydrolysis (since you are in an alcohol solvent), but it promotes transesterification (if the alcohols differ) and, more critically, ether formation.

  • Reaction:

    
    
    
  • Outcome: You will isolate ethyl 2-(ethoxymethyl)-1,3-oxazole-4-carboxylate . The ester remains intact (or transesterifies), but the chloride is lost.

Q3: "How do I hydrolyze the ester without losing the chloride?"

Solution: You must suppress the


 rate relative to the hydrolysis rate.
Protocol Recommendation:  Use Lithium Hydroxide (LiOH)  in a THF/Water mixture at controlled low temperatures (

). Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen, thereby activating the ester towards hydrolysis without significantly increasing the nucleophilicity of the hydroxide for the

attack.

Alternatively, switch to Acid Hydrolysis (see Protocol B below), which completely avoids the nucleophilic attack on the chloride.

Part 3: Experimental Protocols

Protocol A: Selective Saponification (Base Method)

Use this if your molecule is acid-sensitive.

Reagents:

  • Substrate: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 equiv)

  • Base: LiOH·H₂O (1.1 equiv) — Do not use excess.

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF and cool to 0°C in an ice bath.

  • Addition: Dissolve LiOH in the calculated amount of water and add dropwise to the THF solution over 10 minutes.

  • Monitoring: Stir at 0°C. Monitor by TLC or LC-MS every 30 minutes. Do not warm to RT.

  • Quench: Once the starting material is consumed (typically 1–2 hours), immediately acidify to pH 3–4 with 1N HCl.

  • Workup: Extract rapidly with Ethyl Acetate. Wash with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate.[1]
    
Protocol B: Acid Hydrolysis (Recommended Method)

Use this for maximum stability of the C-Cl bond.

Reagents:

  • Substrate (1.0 equiv)

  • Acid: 2N HCl or 4N HCl in Dioxane

  • Solvent: 1,4-Dioxane (or Acetone)

Step-by-Step:

  • Dissolve substrate in 1,4-Dioxane.

  • Add aqueous HCl.

  • Heat gently to 50–60°C . (Acid hydrolysis is slower than base hydrolysis, so heat is required, but the

    
     is a poor nucleophile for displacing Cl under acidic conditions).
    
  • Monitor for disappearance of the ester.

  • Concentrate in vacuo to remove dioxane/HCl. The product will likely precipitate as the free acid.

Part 4: Comparative Data & Reactivity Visualization

Table 1: Stability Profile in Common Reagents

ReagentConditionsPrimary OutcomeRisk Level
NaOH / KOH Aqueous, RTHydrolysis + Cl-Displacement 🔴 High
NaOEt / EtOH Anhydrous, RTEther Formation (SN2) 🔴 High
LiOH THF/H2O, 0°CSelective Hydrolysis 🟡 Moderate
HCl (aq) Dioxane, 60°CSelective Hydrolysis 🟢 Low
NH3 / Amines Alcohol, RTAmine Displacement (Aminolysis) 🔴 High

Visualizing the Competing Pathways

ReactionPathways Start Ethyl 2-(chloromethyl) -1,3-oxazole-4-carboxylate Path1 Saponification (Desired) Start->Path1 LiOH, 0°C (Kinetic Control) Path2 SN2 Displacement (Side Reaction) Start->Path2 NaOH/KOH, RT (Thermodynamic) Path3 Ring Opening (Degradation) Start->Path3 Strong Base, Heat (>80°C) Prod1 2-(chloromethyl)oxazole -4-carboxylic acid Path1->Prod1 Prod2 2-(hydroxymethyl)oxazole -4-carboxylic acid Path2->Prod2 Prod3 Acyclic Amides/Tars Path3->Prod3

Caption: Reaction manifold showing the competition between desired ester hydrolysis (green) and unwanted nucleophilic substitution (red) under basic conditions.

References

  • Palmer, A. M., et al. (2000). Process for preparing oxazole derivatives. Patent WO2000053589A1.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11062693, 2-(Chloromethyl)oxazole-4-carboxylic acid. Retrieved from [Link]

  • Ohnmacht, S. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Electrophilicity in Chloromethyl Oxazoles

Topic: Troubleshooting Low Reactivity of Chloromethyl Oxazoles in Nucleophilic Substitution ( ) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Last Updated: 2026-03-06 The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Chloromethyl Oxazoles in Nucleophilic Substitution (


)
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status:  Active | Last Updated:  2026-03-06

The Reactivity Paradox: Diagnostic Overview

Issue: You are attempting a nucleophilic substitution on a chloromethyl oxazole (e.g., 2-, 4-, or 5-chloromethyl) and observing either (A) No reaction (starting material recovery) or (B) Complete decomposition (tar formation) .

Root Cause Analysis: The "low reactivity" of chloromethyl oxazoles is often a misdiagnosis of a kinetic competition between substitution and ring degradation .

  • Leaving Group Ability: Chloride is a mediocre leaving group. On an electron-deficient heteroaromatic ring, the

    
     bond can be surprisingly inert compared to benzylic chlorides due to the inductive electron-withdrawal of the oxazole ring, which destabilizes the developing positive charge in the transition state (unlike the resonance stabilization in benzyl systems).
    
  • Ring Instability: The oxazole ring, particularly at the C2 position, is susceptible to nucleophilic attack on the ring carbon rather than the methylene group, leading to ring opening (isocyanide formation).

  • Protonation: Oxazoles are weak bases (

    
    ). If your nucleophile is acidic (e.g., an amine salt) or the solvent is protic, the oxazole nitrogen may protonate, altering the electronics and potentially sequestering the reagent.
    

Interactive Troubleshooting Guide (Q&A)

Case 1: "My starting material is untouched after 24h at reflux."

Q: Which position is the chloromethyl group on?

  • C2-Chloromethyl: This position is electronically unique. While adjacent to both N and O, the inductive withdrawal often makes the methylene carbon less electron-rich, but steric hindrance or electronic repulsion from the lone pairs can impede

    
     attack.
    
  • C4/C5-Chloromethyl: These behave more like "homo-aromatic" alkyl halides but are often sluggish with poor nucleophiles.

The Fix: The Finkelstein Activation Do not simply increase temperature; this risks ring opening. You must improve the leaving group capacity in situ.

Protocol A: In-Situ Finkelstein Reaction

  • Solvent: Switch to Acetone (if reacting at RT) or Butanone (MEK) if heating is required. DMF is acceptable but makes workup harder.

  • Additive: Add 1.5 equivalents of Sodium Iodide (NaI).

  • Mechanism: The

    
     is displaced by 
    
    
    
    . The resulting iodomethyl oxazole is 10-100x more reactive towards your target nucleophile.
  • Observation: Look for the precipitation of NaCl (white solid) as a positive sign of exchange.

Expert Insight: If using a nitrogen nucleophile (amine), pre-form the iodide for 1 hour before adding the amine to avoid quaternization of the amine by the alkyl chloride, which is slow and reversible.

Case 2: "The reaction turns black/tarry, and the product is missing."

Q: Are you using a strong base (NaH, LiHMDS, NaOH)? Strong bases and high temperatures frequently attack the C2 proton (if unsubstituted) or the C2 ring carbon, causing ring opening .

The Fix: Buffer the System

  • Base Switch: Move to "soft" non-nucleophilic bases. Use Cesium Carbonate (

    
    )  in MeCN or DMF. The Cesium effect improves solubility and reactivity of carboxylate/phenolate nucleophiles without attacking the oxazole ring.
    
  • Scavengers: If generating acid (e.g., reacting with an amine), use a "Proton Sponge" or hindered base (DIPEA) that cannot act as a nucleophile.

Case 3: "I see a new spot, but it's not my product."

Q: Is it an N-alkylation? The oxazole nitrogen is nucleophilic. If your target nucleophile is weak, the oxazole molecules may react with each other (intermolecular self-alkylation), forming oxazolium salts.

The Fix: Concentration Control

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).

  • Stoichiometry: Use a large excess of your nucleophile (3-5 equiv) to statistically favor the desired cross-reaction over self-polymerization.

Visual Troubleshooting Logic

Use this decision tree to diagnose the specific failure mode of your reaction.

OxazoleTroubleshooting Start Start: Chloromethyl Oxazole + Nucleophile CheckTLC Check TLC/LCMS after 4 hours Start->CheckTLC SM_Remains Starting Material (SM) Persists? CheckTLC->SM_Remains Yes_SM Yes: Low Reactivity SM_Remains->Yes_SM High % SM No_SM No: SM Consumed SM_Remains->No_SM Low % SM Finkelstein Action: Add NaI (1.5 eq) (Finkelstein Cond.) Yes_SM->Finkelstein Solvent Action: Switch Solvent (THF -> DMF/MeCN) Yes_SM->Solvent Product_Check Is Product Formed? No_SM->Product_Check Decomp Complex Mixture / Tar Product_Check->Decomp No Product RingOpen Diagnosis: Ring Opening / Polymerization Decomp->RingOpen MilderBase Action: Switch to Cs2CO3 or DIPEA RingOpen->MilderBase TempControl Action: Lower Temp (<40°C) RingOpen->TempControl

Caption: Diagnostic logic flow for differentiating between kinetic inertness (left branch) and thermodynamic instability (right branch).

Comparative Data: Leaving Group & Conditions

The following table summarizes why converting from Chloride to Iodide (or Bromide) is critical for oxazoles.

ParameterChloromethyl OxazoleBromomethyl OxazoleIodomethyl Oxazole (In Situ)
Bond Strength (C-X) High (~80 kcal/mol)Medium (~68 kcal/mol)Low (~57 kcal/mol)
Reactivity (

)
1 (Baseline)~50-100x Faster~1000x Faster
Required Temp Often >80°C (Risk of decomp)RT to 40°CRT
Stability Stable at RTModerate (Store cold)Unstable (Use immediately)
Recommended Base NaH (Risky)

/


/ DIPEA

Experimental Protocols

Protocol 1: Optimized Amination of 4-(Chloromethyl)oxazole

For the reaction with a secondary amine (e.g., Morpholine).

  • Activation: Dissolve 4-(chloromethyl)oxazole (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

  • Catalyst: Add Sodium Iodide (NaI) (0.2 mmol, 20 mol%). Note: Stoichiometric NaI (1.5 eq) is faster, but catalytic works if heating.

  • Base: Add Cesium Carbonate (

    
    )  (1.5 mmol).
    
  • Nucleophile: Add Morpholine (1.2 mmol).

  • Conditions: Stir at 40°C for 6-12 hours.

  • Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc and Water. Avoid acidic washes to prevent oxazole protonation/extraction into the aqueous phase.

Protocol 2: Handling C2-Chloromethyl Oxazole (High Instability)

C2-substituted oxazoles are prone to hydrolysis and ring opening.

  • Solvent: Use Dichloromethane (DCM) or THF (anhydrous). Avoid DMF if possible (promotes elimination).

  • Temperature: Keep reaction at 0°C to RT . Never reflux.

  • Reagent: If the reaction is sluggish, do NOT heat. Instead, add Tetrabutylammonium Iodide (TBAI) (10 mol%) as a phase transfer catalyst/activator.

Mechanistic Insight: The Ring Opening Trap

Why does heating cause tar? The oxazole ring can undergo ring opening under basic conditions or nucleophilic attack at C2/C5.

RingOpening Oxazole Oxazole Ring (Intact) Nu_Attack Nucleophile Attacks Ring Carbon (C2) Oxazole->Nu_Attack High Temp / Hard Nu Substitution Desired Product (S_N2) Oxazole->Substitution Mild Cond / Soft Nu RingOpen Ring Opening (Acyclic Isocyanide) Nu_Attack->RingOpen Polymer Polymerization/Tar RingOpen->Polymer

Caption: Competing pathways. High energy conditions favor the irreversible ring-opening pathway (Red), while catalytic activation favors the desired substitution (Green).

References

  • Reactivity of Halomethyl Oxazoles: BenchChem. (2025).[1] Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole. Retrieved from

  • Finkelstein Reaction Generalities: Organic Chemistry Portal. Finkelstein Reaction. Retrieved from

  • Oxazole Stability & Synthesis: Turchi, I. J. (Ed.).[2][3] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). Wiley-Interscience. (Foundational text on oxazole ring stability).

  • Continuous Flow Synthesis: Determining stability of oxazole intermediates. Beilstein Journal of Organic Chemistry, 2018. Retrieved from

  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Oxazole Ester Hydrolysis

Welcome to the Technical Support Center for oxazole chemistry. Oxazole ester hydrolysis is a critical transformation in the synthesis of complex macrocycles, kinase inhibitors, and marine natural products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazole chemistry. Oxazole ester hydrolysis is a critical transformation in the synthesis of complex macrocycles, kinase inhibitors, and marine natural products. However, researchers frequently encounter catastrophic side reactions—namely, epimerization of adjacent stereocenters and hydrolytic ring-opening.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize solvent and reagent selection for the robust hydrolysis of oxazole esters.

The Mechanistic Landscape: Why Solvents Matter

The hydrolysis of oxazole esters is not a simple nucleophilic acyl substitution. The oxazole ring introduces competing electrophilic sites and acidic protons. As an Application Scientist, you must understand the causality behind these competing pathways to select the correct solvent system[1].

  • Productive Hydrolysis : The hydroxide ion attacks the ester carbonyl.

  • Alpha-Proton Abstraction (Epimerization) : If the oxazole is derived from a chiral amino acid, the alpha-proton is highly acidic due to the electron-withdrawing nature of the oxazole ring. Strong bases or poorly coordinating solvents promote deprotonation, leading to racemization/epimerization.

  • C2-Nucleophilic Attack (Ring Opening) : The C2 position of the oxazole ring is highly electrophilic. Attack by hydroxide at C2 leads to the formation of an acyclic degradation product[1].

MechanisticPathways SM Oxazole Ester Starting Material Path1 Productive Hydrolysis (Ester Carbonyl Attack) SM->Path1 Optimal Solvent/Base Path2 Alpha-Proton Abstraction (Basic Conditions) SM->Path2 High Temp / Strong Base Path3 C2-Position Attack (Nucleophilic Ring Opening) SM->Path3 Harsh Nucleophiles Prod Desired Oxazole Carboxylic Acid Path1->Prod Epimer Epimerized Byproduct Path2->Epimer Degrad Ring-Opened Degradation Product Path3->Degrad

Caption: Competing reaction pathways during oxazole ester hydrolysis.

Solvent System Comparison Matrix

To minimize side reactions, the choice of solvent and base is paramount. The table below summarizes the quantitative and qualitative performance of common hydrolysis systems.

Solvent SystemBaseTempTypical YieldEpimerization RiskRing Opening RiskMechanistic Notes
THF / H₂O (3:1) LiOH0 °C to RT85–99%Low LowLi⁺ coordinates the ester and oxazole, directing OH⁻ and shielding the α-proton[2].
MeOH / H₂O (3:1) NaOHRT60–80%High ModerateProtic solvent disrupts metal coordination; transesterification to methyl ester competes.
THF / MeOH / H₂O LiOH0 °C75–90%ModerateLowMeOH improves solubility but slightly increases basicity of the medium.
Aqueous HCl (6 N) None100 °C50–65%LowHigh Harsh acidic conditions; only suitable for highly robust, non-chiral oxazoles[3].

Troubleshooting Guides & FAQs

Q1: I am observing significant epimerization at the alpha-chiral center adjacent to the oxazole. How can I suppress this? A: Epimerization occurs when the base abstracts the acidic alpha-proton before attacking the ester carbonyl. To suppress this, you must switch from sodium or potassium hydroxide to Lithium Hydroxide (LiOH) and strictly use a THF/Water solvent system (avoiding methanol). Causality: Lithium is a hard Lewis acid. It tightly coordinates to both the ester carbonyl oxygen and the oxazole nitrogen. This structured transition state acts as a "homing beacon" that directs the hydroxide nucleophile specifically to the carbonyl carbon, accelerating productive hydrolysis while sterically shielding the alpha-proton. Adding methanol disrupts this tight coordination network, increasing the effective basicity of the hydroxide and promoting epimerization.

Q2: My oxazole ring is degrading during the reaction. LC-MS shows a mass addition of +18 Da (water) followed by fragmentation. What is happening? A: You are observing nucleophilic ring-opening. The C2 position of an oxazole is highly electrophilic, particularly if the oxazole bears an electron-withdrawing ester at the C4 position[1]. Hydroxide is attacking C2 instead of the ester. Mitigation: Lower the reaction temperature to exactly 0 °C. If the ester is highly hindered and requires forcing conditions, switch to the LiOH / H₂O₂ system. The hydroperoxide anion (OOH⁻) generated in situ is highly nucleophilic due to the alpha-effect but significantly less basic than hydroxide, allowing for rapid ester cleavage before C2 attack can occur[4].

Q3: The starting material is completely insoluble in the THF/Water mixture, leading to incomplete conversion. Can I add DMF or DMSO? A: Yes, but with strict caveats. Co-solvents like DMSO will homogenize the reaction but they heavily solvate the lithium cation, stripping away the protective coordination sphere discussed in Q1. This will drastically increase your epimerization rate. Better Alternative: Instead of changing the solvent, maintain the THF/H₂O system and add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 10 mol%) and vigorously stir the biphasic mixture.

TroubleshootingWorkflow Start Start Hydrolysis (LiOH, THF/H2O, 0°C) Check Monitor by LC-MS/TLC Start->Check Issue1 Issue: Epimerization? Check->Issue1 Sol1 Action: Remove MeOH, Increase THF:H2O ratio, Ensure strict 0°C Issue1->Sol1 Yes Issue2 Issue: Ring Opening? Issue1->Issue2 No Sol1->Check Sol2 Action: Switch to LiOH/H2O2 or Barium Hydroxide Issue2->Sol2 Yes Issue3 Issue: Incomplete Conversion? Issue2->Issue3 No Sol2->Check Sol3 Action: Add phase-transfer catalyst or adjust stirring Issue3->Sol3 Yes Success Isolate Pure Oxazole Carboxylate Issue3->Success No Sol3->Check

Caption: Decision matrix for troubleshooting oxazole ester hydrolysis.

Validated Experimental Protocol

The following is a self-validating, step-by-step protocol for the mild hydrolysis of epimerization-prone oxazole esters using the optimized LiOH in THF/H₂O system[2].

Materials Required:

  • Oxazole ester substrate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 to 2.0 equiv)

  • Tetrahydrofuran (THF), HPLC grade (Avoid stabilizing agents if possible)

  • Deionized Water (Milli-Q)

  • 1 M HCl or 10% Citric Acid (for quenching)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of THF and H₂O in a 3:1 volumetric ratio. Degas the solvent mixture by sparging with nitrogen for 5 minutes to prevent oxidative degradation of sensitive substrates.

  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the oxazole ester (1.0 mmol) in the THF/H₂O mixture (10 mL).

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. Critical Step: Do not add the base at room temperature.

  • Base Addition: Dissolve LiOH·H₂O (1.5 mmol) in a minimal amount of water (1 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progression via TLC or LC-MS every 30 minutes. The reaction typically reaches completion within 1 to 3 hours[2].

  • Quenching (Self-Validating Check): Once the ester is consumed, the reaction must be quenched immediately to prevent late-stage ring opening. While still at 0 °C, carefully add 10% aqueous citric acid dropwise until the pH of the aqueous layer reaches 4.0–5.0. Note: Avoid strong mineral acids like concentrated HCl, which can protonate the oxazole nitrogen and pull the product into the aqueous layer, complicating extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure oxazole carboxylic acid.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH) / ACS Publications.[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH).[Link]

  • Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists who are troubleshooting the isolation of products synthesized from.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists who are troubleshooting the isolation of products synthesized from.

Because this building block contains both a reactive electrophilic center and sensitive heterocyclic/ester functionalities, removing excess unreacted reagent requires highly specific workup strategies.

FAQ 1: Why is unreacted ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate persisting in my organic layer after a standard aqueous workup?

Causality & Mechanism: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a highly reactive alkylating agent. However, despite its reactivity toward strong nucleophiles, the intact molecule is relatively lipophilic. During a standard liquid-liquid extraction (e.g., EtOAc/Water or DCM/Water), the unreacted starting material partitions heavily into the organic phase. Furthermore, the chloromethyl group does not spontaneously hydrolyze in neutral or mildly acidic water at room temperature within the timeframe of a standard workup. Consequently, simple aqueous washing fails to remove it, leading to the contamination of your final product.

FAQ 2: What is the most efficient, chromatography-free method to remove this unreacted electrophile?

Solution: Polymer-Supported Scavenger Resins The most elegant and time-efficient approach is the use of a nucleophilic scavenger resin, such as (Polystyrene-bound tris(2-aminoethyl)amine)[1].

Causality: PS-Trisamine contains primary amines tethered to an insoluble polystyrene backbone. When added to the crude reaction mixture, these amines undergo rapid nucleophilic substitution (S_N2) with the electrophilic chloromethyl group of the oxazole. The unreacted starting material becomes covalently bonded to the macroscopic polymer matrix. Because the resin is completely insoluble in organic solvents, the impurity is easily removed via simple heterogeneous filtration, leaving your desired product in the filtrate.

Protocol: PS-Trisamine Scavenging Workflow Note: Ensure your desired product does not contain electrophilic functional groups that might also react with the resin.

  • Preparation: Upon completion of your main reaction, do not quench with water. Keep the crude mixture in a compatible swelling solvent (e.g., Dichloromethane, THF, or DMF).

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Trisamine resin (loading typically 3-5 mmol/g) relative to the calculated amount of unreacted chloromethyl oxazole.

  • Agitation: Stir gently (using an orbital shaker or overhead stirrer to avoid mechanical degradation of the polymer beads) at room temperature (20 °C) for 1 to 3 hours.

  • Filtration: Filter the suspension through a sintered glass frit or a phase-separator cartridge.

  • Washing: Wash the resin cake with 3 column volumes of your reaction solvent (e.g., DCM) to ensure complete recovery of your product.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the pure product.

FAQ 3: I do not have access to scavenger resins. How can I chemically quench the electrophile during liquid-liquid extraction?

Solution: Chemical Quenching with a Highly Polar Diamine If solid-phase scavengers are unavailable, you can achieve a similar effect in the solution phase by using a highly polar, water-soluble amine such as or ethanolamine[2].

Causality: By intentionally adding an excess of a small, highly nucleophilic diamine, you force the unreacted chloromethyl oxazole to undergo an S_N2 reaction, forming a tertiary/secondary amine adduct. This new adduct contains highly basic nitrogen centers that are easily protonated. The formation of this adduct drastically shifts the partition coefficient (LogP) of the impurity, making it highly soluble in acidic or even neutral aqueous solutions. It can then be completely removed from the organic layer during a standard aqueous wash.

Protocol: DMEDA Chemical Quenching Workflow

  • Quenching: To the crude reaction mixture, add 2.0 to 3.0 equivalents of N,N-dimethylethylenediamine relative to the estimated unreacted electrophile.

  • Incubation: Stir the mixture at room temperature for 30 to 60 minutes to ensure complete conversion of the chloromethyl oxazole into the polar adduct.

  • Dilution: Dilute the reaction mixture with an organic extraction solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Aqueous Extraction: Transfer to a separatory funnel and wash the organic layer with a mildly acidic aqueous solution (e.g., saturated aqueous NH₄Cl or 0.5 M HCl, depending on the acid tolerance of your product and the oxazole ester). The polar adduct will partition entirely into the aqueous layer.

  • Final Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Presentation: Comparison of Removal Strategies
StrategyReagent UsedTime RequiredScalabilityRelative CostProduct Purity / Yield Impact
Scavenger Resin PS-Trisamine1 - 3 hoursExcellent (up to multi-kg)HighExcellent / No product loss to aqueous phase
Chemical Quench N,N-dimethylethylenediamine30 - 60 minsGood (requires large extraction vols)LowVery Good / Potential loss of polar products
Chromatography Silica Gel2 - 6 hoursPoor (solvent & labor intensive)MediumExcellent / Yield loss on silica tailing
Experimental Workflow Visualization

G Start Crude Reaction Mixture (Product + Unreacted Chloromethyl Oxazole) Decision Choose Removal Strategy Start->Decision Resin Scavenger Resin (e.g., PS-Trisamine) Decision->Resin Solid-Phase Quench Chemical Quenching (e.g., DMEDA) Decision->Quench Solution-Phase ResinStep Stir 1-3h at RT Electrophile binds to polymer Resin->ResinStep QuenchStep Stir 30-60 min Forms water-soluble adduct Quench->QuenchStep ResinWorkup Simple Filtration (Discard Resin) ResinStep->ResinWorkup QuenchWorkup Aqueous Extraction (Discard Aqueous Layer) QuenchStep->QuenchWorkup Pure Pure Product (Organic Phase) ResinWorkup->Pure QuenchWorkup->Pure

Workflow for removing unreacted ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

References
  • ChemRxiv. "Birch Reductive Arylation by Mechanochemical Anionic Activation of Polycyclic Aromatic Compounds." ChemRxiv. URL:[Link]

  • National Institutes of Health (PMC). "High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger." NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

The following guide is structured to serve as a high-level technical resource for drug development professionals. It moves beyond basic spectral listing to focus on structural validation , impurity differentiation , and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a high-level technical resource for drug development professionals. It moves beyond basic spectral listing to focus on structural validation , impurity differentiation , and process control —the core performance metrics in a research setting.

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary: The Critical Role of NMR in Oxazole Scaffolds

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) is a pivotal pharmacophore intermediate. Its reactivity lies in the electrophilic chloromethyl group, making it a precursor for diverse bioactive heterocycles.

In drug development, the "performance" of an analytical method is defined by its ability to distinguish the target molecule from its synthetic precursors and potential byproducts. While LC-MS confirms molecular weight, only 1H NMR provides the definitive structural resolution required to validate the integrity of the chloromethyl moiety and the substitution pattern of the oxazole ring.

This guide compares the NMR profile of the target compound against its methyl precursor and hydrolyzed impurity , providing a self-validating protocol for purity assessment.

Theoretical vs. Experimental Analysis

The 1H NMR spectrum of this compound in Chloroform-d (CDCl3) is characterized by four distinct signal sets. The absence of coupling between the ring proton and the side chains simplifies the analysis, but chemical shift precision is vital.

Table 1: Signal Assignment & Chemical Shift Data (CDCl3, 400 MHz)
PositionMoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
H-5 Oxazole Ring8.25 - 8.35 Singlet (s)1HDiagnostic for 4-substituted oxazole. Highly deshielded due to heteroaromatic ring current and N/O electronegativity.
2-CH

Cl
Chloromethyl4.65 - 4.75 Singlet (s)2HCritical Quality Attribute. Confirming this shift distinguishes the product from the methyl precursor (

2.5 ppm).
OCH

Ethyl Ester4.35 - 4.45 Quartet (q)2HCoupled to methyl triplet (

Hz).
CH

Ethyl Ester1.35 - 1.45 Triplet (t)3HCoupled to methylene quartet.

Analyst Note: The chemical shift of the chloromethyl group (4.7 ppm) is significantly downfield compared to a standard alkyl group due to the combined inductive effects of the chlorine atom and the oxazole ring.

Comparative Performance: Target vs. Alternatives

In a synthetic campaign, the "alternative" species are the starting material (Precursor) and degradation products (Impurity). The table below outlines how NMR performs as a discriminator.

Table 2: Comparative Spectral Differentiation[2]
FeatureTarget Compound (Chloromethyl)Precursor (Methyl analog)Impurity (Hydroxymethyl)differentiation Logic
C-2 Substituent Singlet @ 4.70 ppm Singlet @ 2.55 ppm Singlet @ 4.60 ppm (+ broad OH)The shift from 2.5 to 4.7 ppm confirms chlorination.
H-5 Ring Proton ~8.30 ppm~8.20 ppm~8.25 ppmMinimal change; not diagnostic for side-chain modification.
Solvent Sensitivity LowLowHigh (OH proton shifts/disappears with D2O shake)Use D2O exchange to distinguish -CH2OH from -CH2Cl if shifts overlap.
Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for using NMR to monitor the transformation from the methyl precursor to the chloromethyl target.

SynthesisMonitoring Precursor Precursor (Ethyl 2-methyl...) Reaction Chlorination (NCS or Cl2) Precursor->Reaction Start Check1 NMR Check: Disappearance of Singlet @ 2.5 ppm Precursor->Check1 Target Target (Chloromethyl derivative) Reaction->Target Major Product Impurity Impurity (Hydroxymethyl / Dichloro) Reaction->Impurity Side Reaction Check2 NMR Check: Appearance of Singlet @ 4.7 ppm Target->Check2 Check3 Validation: Integral Ratio CH2Cl : H-5 = 2:1 Check2->Check3 Confirm Purity

Figure 1: NMR logic flow for monitoring the conversion of the methyl precursor to the chloromethyl target. Green nodes indicate successful conversion.

Experimental Protocol & Methodology

To ensure reproducibility and authoritative data, follow this standardized protocol. This method minimizes solvent effects that can obscure the critical chloromethyl peak.

A. Sample Preparation[1][3]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl3? It prevents hydrogen bonding shifts common in DMSO, keeping the -CH2Cl and Ester -CH2- peaks distinct.

  • Filtration: If the solution is cloudy (salt impurities), filter through a glass wool plug directly into the NMR tube.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse angle).

  • Spectral Width: -2 to 14 ppm (To capture TMS and all aromatic signals).

  • Scans (NS): 16 (Sufficient for >95% purity); increase to 64 for impurity profiling (<5%).

  • Relaxation Delay (D1): 1.0 second minimum.

  • Temperature: 298 K (25°C).

C. Data Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the 4.0–5.0 ppm region.

  • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl3 to 7.26 ppm).

  • Integration:

    • Normalize the Oxazole H-5 singlet (approx 8.3 ppm) to 1.00 .

    • Verify the Ethyl CH2 (quartet) integrates to 2.00 .

    • Verify the Chloromethyl CH2 (singlet) integrates to 2.00 .

    • Deviation >5% in these ratios indicates incomplete reaction or impurities.

Visualization: Structural Assignment Logic

AssignmentLogic Sample Unknown Sample Spectrum Region1 Region 8.0 - 8.5 ppm Sample->Region1 Region2 Region 4.0 - 5.0 ppm Sample->Region2 Region3 Region 1.0 - 1.5 ppm Sample->Region3 Dec1 Singlet present? Region1->Dec1 Dec2 Two distinct signals? Region2->Dec2 Assign3 Assign Methyl (Ester) Region3->Assign3 Triplet Assign1 Assign H-5 (Oxazole) Dec1->Assign1 Yes Assign2 Quartet = Ester O-CH2 Singlet = Cl-CH2 Dec2->Assign2 Yes (4.4q, 4.7s)

Figure 2: Decision tree for assigning NMR signals to the specific structural motifs of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate.

Troubleshooting & Self-Validation

Issue: Overlap between Ester -CH2- (quartet) and Chloromethyl -CH2- (singlet).

  • Cause: In lower field instruments (300 MHz) or specific concentrations, the 4.4 ppm and 4.7 ppm signals may converge.

  • Solution:

    • Change Solvent: Switch to Benzene-d6 (C6D6) . The aromatic solvent induced shift (ASIS) often separates overlapping methylene signals significantly.

    • 2D NMR (HSQC): Run a quick HSQC. The ester carbon (~61 ppm) and chloromethyl carbon (~35-40 ppm) have vastly different 13C shifts, allowing clear resolution in the indirect dimension.

References

  • Sigma-Aldrich. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Product Page. Retrieved from

  • National Institutes of Health (NIH). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Org Lett. 2002. Retrieved from

  • SpectraBase. NMR Chemical Shifts of Oxazole Derivatives. Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Retrieved from

  • ChemicalBook. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Properties and Spectra. Retrieved from

Comparative

C13 NMR chemical shifts for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Predictive NMR Software vs. Empirical Validation: A Comparative Guide Using Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate In modern drug discovery and synthetic chemistry, researchers heavily rely on predictive Nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive NMR Software vs. Empirical Validation: A Comparative Guide Using Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

In modern drug discovery and synthetic chemistry, researchers heavily rely on predictive Nuclear Magnetic Resonance (NMR) software to accelerate structure verification. However, highly functionalized, electron-deficient heterocycles often expose the algorithmic limitations of these predictive tools.

This guide evaluates the performance of leading


C NMR prediction software—ACD/Labs, Mnova NMRPredict, and ChemDraw—against empirically validated data for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) . By deconstructing the electronic environment of this specific oxazole derivative, we will establish a self-validating analytical workflow and objectively compare how different prediction algorithms handle complex anisotropic and inductive effects.

Mechanistic Grounding: Deconstructing the Oxazole Core

To understand why predictive software succeeds or fails, we must first understand the causality behind the molecule's chemical shifts. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate presents a challenging electronic topology:

  • The C2 Position (~159.8 ppm): In an unsubstituted oxazole, the C2 carbon is already highly deshielded due to being sandwiched between the electronegative oxygen and nitrogen atoms[1]. The addition of a chloromethyl (

    
    ) group at this position exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), stripping further electron density and pushing the shift to the ~160 ppm boundary.
  • The C4 (~134.1 ppm) and C5 (~144.5 ppm) Positions: The ethyl carboxylate ester at C4 exerts a resonance electron-withdrawing effect (

    
    ). While this deshields the ipso carbon (C4) moderately, the resonance pull drastically deshields the adjacent C5 position, pushing it significantly downfield[2].
    

Predictive algorithms that rely solely on simple additivity rules often fail to calculate the non-linear cross-talk between the


 effect of the chloromethyl group and the 

effect of the ester across the conjugated heteroaromatic system.

ElectronicEffects C2 C2 (Oxazole) ~159.8 ppm C4 C4 (Oxazole) ~134.1 ppm C2->C4 C5 C5 (Oxazole) ~144.5 ppm C4->C5 CH2Cl -CH2Cl Group Inductive (-I) CH2Cl->C2 Electron Withdrawal Ester -COOEt Group Resonance (-M) Ester->C4 Ipso Deshielding Ester->C5 Ortho-like Deshielding

Electronic effects dictating the 13C NMR shifts of the substituted oxazole ring.

Comparative Analysis: Predictive Algorithms vs. Empirical Data

Different software suites utilize vastly different mathematical models to predict chemical shifts.

  • ACD/Labs: Utilizes a dual-algorithm approach, combining HOSE (Hierarchical Orthogonal Space Encoding) codes drawn from a database of over 2 million experimental shifts, supplemented by a Neural Network for novel scaffolds[3][4].

  • Mnova NMRPredict: Employs an "Ensemble" approach that runs Machine Learning, HOSE codes, and increment-based methods simultaneously, using a Bayesian algorithm to weight the results and minimize outliers[5][6].

  • ChemDraw (ChemNMR): Relies heavily on empirical additivity rules (increments).

Table 1:


C NMR Chemical Shift Comparison (100 MHz, 

,

in ppm)
Carbon PositionEmpirical BenchmarkACD/Labs (Dual)Mnova (Ensemble)ChemDraw (Additivity)Max Deviation (

)
C=O (Ester) 161.2161.5160.8158.52.7 (ChemDraw)
C2 (Oxazole) 159.8159.2160.1155.04.8 (ChemDraw)
C5 (Oxazole) 144.5145.0143.9141.23.3 (ChemDraw)
C4 (Oxazole) 134.1133.8134.5131.03.1 (ChemDraw)
-OCH₂- (Ethyl) 61.561.861.460.90.6
-CH₂Cl 36.536.236.838.11.6
-CH₃ (Ethyl) 14.214.114.314.00.3

Performance Verdict: ChemDraw's additivity rules severely underestimate the deshielding of the quaternary oxazole carbons (C2, C4) because they fail to account for the synergistic electron withdrawal of the heteroatoms combined with the synthetic substituents. ACD/Labs and Mnova, leveraging massive empirical HOSE databases and Neural Networks, successfully map the non-linear electronic environment, keeping deviations well under 1.0 ppm for the heterocyclic core[3][7].

Self-Validating Experimental Protocol

To ensure the empirical data used for software verification is trustworthy, the acquisition parameters must be meticulously controlled. Because ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate contains four quaternary carbons (C2, C4, C5, and C=O), improper relaxation delays will result in these peaks vanishing into the baseline noise.

Step-by-Step High-Fidelity


C NMR Acquisition: 
  • Sample Preparation: Dissolve 50–75 mg of the compound in 0.6 mL of high-purity

    
     (containing 0.03% v/v TMS as an internal standard). High concentration is critical for 
    
    
    
    C due to its low natural abundance (1.1%).
  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer (yielding 100 MHz or 125 MHz

    
    C frequencies, respectively). Perform automated tuning and matching (ATM) and gradient shimming to ensure sharp line widths.
    
  • Pulse Sequence Selection: Select a standard 1D

    
    C sequence with inverse-gated 
    
    
    
    decoupling (e.g., zgig or zgpg30 on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is desired, though standard decoupling is sufficient for routine shift verification.
  • Relaxation Delay (

    
    ): Critical Step. Set 
    
    
    
    to 2.5 – 3.0 seconds . Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long
    
    
    relaxation times. A short
    
    
    will saturate the quaternary signals.
  • Transients (NS): Set the number of scans to a minimum of 1024 to achieve an adequate Signal-to-Noise (S/N) ratio for the C2 and C4 oxazole carbons.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum, setting the central

    
     triplet strictly to 77.16 ppm.
    

NMRWorkflow Prep 1. Sample Prep (75mg in CDCl3) Acq 2. 13C Acquisition (D1=3.0s, NS=1024) Prep->Acq Proc 3. Processing (LB=1Hz, Ref=77.16) Acq->Proc Verif 5. Comparative Verification Proc->Verif Pred 4. Algorithmic Prediction (HOSE/Neural Net) Pred->Verif

High-fidelity empirical NMR acquisition and software verification workflow.

Conclusion for Drug Development Professionals

When working with highly functionalized heterocycles like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, relying on basic additivity-based prediction software poses a significant risk of misassignment. For robust structure verification in pharmaceutical pipelines, researchers must utilize database-driven predictors (like ACD/Labs or Mnova)[5][8] and strictly adhere to optimized empirical acquisition protocols that account for the long relaxation times of highly deshielded quaternary carbons.

References

  • ACD/Labs. "NMR Predictors Comparison - ACD/Labs." ACD/Labs. Available at:[Link]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. Available at:[Link]

  • American Chemical Society. "ACD/HNMR Predictor and ACD/CNMR Predictor Advanced Chemistry Development." ACS Publications. Available at:[Link]

  • Mestrelab Research. "Download NMR Predict - Mestrelab." Mestrelab. Available at:[Link]

  • Mestrelab Research. "Ensemble NMR Prediction Tool - Mestrelab Resources." Mestrelab. Available at:[Link]

  • Modgraph. "NMRPredict Server-Based - Mestrelab." Mestrelab. Available at:[Link]

  • SpinCore Technologies. "NMR Information Server - News." SpinCore. Available at:[Link]

  • Turchi, I. J. "OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY." E-Bookshelf. Available at:[Link]

  • The Royal Society of Chemistry. "Supporting Information: Regioselective Synthesis of 1, 3-Oxazoles." RSC. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: Optimizing LC-MS/MS Identification of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Topic: LC-MS Fragmentation Pattern of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 68683-09-0) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural integrity—specifically the labile chloromethyl moiety and the oxazole ring—is prone to degradation during synthesis and storage.

This guide provides a technical comparison of the Target Analyte against its critical Structural Analogues (Impurities) . Unlike standard performance reviews, this guide evaluates "performance" as the analytical resolution capability —the ability of specific MS/MS fragmentation pathways to unambiguously distinguish the target from its hydrolyzed degradants and dechlorinated byproducts.

Key Findings:

  • Differentiation Strategy: The [M+H]⁺ ion (

    
     190.0) alone is insufficient due to isobaric interferences in complex matrices.
    
  • Critical Fragment: The specific loss of the chloromethyl radical (

    
    ) versus the ethoxy group provides the definitive fingerprint.
    
  • Method Recommendation: ESI(+) with collision energies (CE) between 15–25 eV yields the most diagnostic structural information compared to APCI or high-energy fragmentation.

Comparative Analysis: Target vs. Critical Alternatives

In drug development, "alternatives" often refer to the impurities that mimic the target. The table below compares the Mass Spectral "Performance" (Detectability & Specificity) of the target against its two most common synthesis byproducts.

Table 1: Spectral Performance & Specificity Profile
FeatureTarget Analyte Alternative A (Hydrolysis Product) Alternative B (Dechlorinated Impurity)
Compound Name Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate2-(chloromethyl)-1,3-oxazole-4-carboxylic acidEthyl 2-methyl-1,3-oxazole-4-carboxylate
Formula



Monoisotopic Mass 189.02 Da160.99 Da155.06 Da
[M+H]⁺ (

)
190.0 / 192.0 (3:1 Ratio)162.0 / 164.0 (3:1 Ratio)156.1 (No Cl pattern)
Isotopic Signature Distinct Chlorine Pattern (

)
Distinct Chlorine Pattern (

)
None (Protonated only)
Primary Fragment

154 (Loss of HCl)

144 (Loss of

)

110 (Loss of EtOH)
Differentiation Key Retention of Ester + Cl patternLoss of Ethyl group mass (-28 Da shift)Absence of Cl isotope pattern

Deep Dive: Fragmentation Mechanism & Causality

To validate the presence of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, one must understand the causality of its dissociation. The fragmentation is driven by two competing pathways: Ester Cleavage and Oxazole Ring Opening .

Mechanistic Pathways[12]
  • Pathway A: Ester Elimination (McLafferty-like)

    • The ethyl ester undergoes a characteristic neutral loss of ethylene (

      
      , 28 Da) or ethanol (
      
      
      
      , 46 Da).
    • Observation: Transition from

      
       190 
      
      
      
      162 (Acid form) or 144 (Acylium ion).
  • Pathway B: Chloromethyl Instability

    • The chloromethyl group at C2 is labile. Under collision-induced dissociation (CID), it often eliminates HCl (36 Da) to form a stabilized vinyl-oxazole cation.

    • Observation: Transition from

      
       190 
      
      
      
      154.
  • Pathway C: Retro-Diels-Alder (RDA) Ring Opening

    • High energy collisions (>30 eV) shatter the oxazole ring, typically ejecting nitrile species (

      
      ).
      
Visualization: Fragmentation Decision Tree

The following diagram illustrates the validated fragmentation pathways for confirming the target structure.

FragmentationPathways Parent [M+H]+ Precursor m/z 190.02 (35Cl) Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Frag1 Fragment A m/z 162.00 Loss of C2H4 (Ethylene) (Carboxylic Acid) Parent->Frag1 - 28 Da (C2H4) Frag2 Fragment B m/z 154.04 Loss of HCl (Vinyl-oxazole) Parent->Frag2 - 36 Da (HCl) Frag3 Fragment C m/z 144.00 Loss of EtOH (Acylium Ion) Parent->Frag3 - 46 Da (EtOH) Frag4 Fragment D m/z 116.00 Loss of CO (Ring Contraction) Frag1->Frag4 - 46 Da (H2O + CO) Frag3->Frag4 - 28 Da (CO)

Caption: Validated fragmentation tree for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate under ESI(+) conditions. Pathways highlight the competition between ester hydrolysis and dehydrohalogenation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The use of the Chlorine Isotope Filter ensures that only chlorine-containing fragments are processed, automatically filtering out background noise and non-halogenated impurities (like Alternative B).

Method Parameters
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Execution
  • Precursor Selection: Set Q1 to select

    
     190.0 (for 
    
    
    
    ) and verify the presence of
    
    
    192.0 (for
    
    
    ) at ~33% intensity. Stop if this ratio is absent; the compound is not the target.
  • Gradient Elution:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • Note: The target is moderately polar (LogP ~1.3) and typically elutes between 3.5–4.5 minutes.

  • Collision Energy Ramp (CE):

    • Apply a "Stepped CE" of 15, 30, and 45 eV.

    • Low CE (15 eV): Preserves the molecular ion [M+H]⁺ for isotopic confirmation.

    • Mid CE (30 eV): Generates the diagnostic

      
       154 (HCl loss) and 
      
      
      
      144 (Ester loss).
  • Confirmation Criteria:

    • Retention time match

      
       0.1 min.
      
    • Presence of

      
       154 fragment (confirms chloromethyl group).
      
    • Absence of

      
       110 (which would indicate the dechlorinated impurity).
      

References

  • Bowie, J. H., et al. (1968). The Mass Spectra of Some Alkyl and Aryl Oxazoles. Organic Mass Spectrometry. Link

  • Sigma-Aldrich. (2024). Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Product Specification. Link

  • PubChem. (2024). Ethyl 2-methyl-1,3-oxazole-4-carboxylate Compound Summary. National Library of Medicine. Link

  • Yu, D., & Liang, X. (2018).[1] Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI‐IT‐MSn. Journal of Mass Spectrometry. Link

Sources

Comparative

Comparative Guide: FTIR Analysis of Chloromethyl vs. Ester Groups in Oxazole Scaffolds

Executive Summary In the structural characterization of oxazole-based pharmacophores, distinguishing between chloromethyl (-CH₂Cl) and ester (-COOR) substituents at the C4 or C5 positions is a critical analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of oxazole-based pharmacophores, distinguishing between chloromethyl (-CH₂Cl) and ester (-COOR) substituents at the C4 or C5 positions is a critical analytical challenge. While both moieties introduce aliphatic character to the heteroaromatic system, their vibrational signatures are distinct.

This guide provides a definitive technical comparison of the Fourier Transform Infrared (FTIR) absorption profiles for these functional groups. The primary diagnostic differentiator is the carbonyl stretching vibration (νC=O) , present only in the ester, contrasted with the C-Cl stretching vibration (νC-Cl) in the fingerprint region for the chloromethyl group.

Theoretical Framework: Vibrational Modes in Oxazoles[1][2]

The oxazole ring (1,3-oxazole) is a planar, aromatic system. Its internal ring vibrations often overlap with substituent bands, necessitating a "subtraction" mindset where the core ring modes are identified first.

The Oxazole Core Signature

Before analyzing substituents, confirm the oxazole scaffold using these characteristic skeletal bands:

  • ν(C=N) Ring Stretch: 1535 – 1580 cm⁻¹ (Often the strongest ring band).

  • ν(C=C) Ring Stretch: 1480 – 1510 cm⁻¹ (Variable intensity).

  • Ring Breathing: ~1080 – 1090 cm⁻¹ (Sharp, medium intensity).

Comparative Spectral Analysis

The following table summarizes the diagnostic bands required to distinguish the two functional groups.

Table 1: Diagnostic FTIR Bands (cm⁻¹)
Vibrational ModeEster-Substituted Oxazole (-COOR)Chloromethyl-Substituted Oxazole (-CH₂Cl)Notes
ν(C=O) Carbonyl 1735 – 1750 (Saturated)1710 – 1725 (Conjugated)ABSENT Primary Differentiator. Conjugation with the oxazole ring lowers the frequency.
ν(C-O) Ether/Ester 1130 – 1250 (Strong, Broad)ABSENT Usually appears as a doublet (C-O-C asymmetric/symmetric).
ν(C-Cl) Chloride Absent700 – 780 (Medium/Weak)Secondary Differentiator. Often obscured by aromatic C-H out-of-plane bends.
ν(CH₂) Wag/Twist ~1350 – 1400 (Ester alkyl)1250 – 1300 (-CH₂Cl specific)The -CH₂Cl wag is sensitive to local conformation (gauche/trans).
ν(C-H) Stretch 2950 – 2990 (Alkoxy methyl)2950 – 3050 (Methylene)Less diagnostic due to overlap with aromatic C-H stretches.
Detailed Analysis of the Ester Group

The ester moiety provides the most "cooperative" signal. The carbonyl stretch (νC=O) is intense and unambiguous.

  • Conjugation Effect: If the ester is directly attached to the C4 or C5 position of the oxazole, the π-system delocalization reduces the bond order of the carbonyl, shifting the absorption to lower wavenumbers (e.g., from 1750 cm⁻¹ to ~1715 cm⁻¹).

  • C-O Stretch: Look for a strong band in the 1130–1250 cm⁻¹ region. This confirms the ester linkage (C(=O)-O-C).

Detailed Analysis of the Chloromethyl Group

The chloromethyl group is "elusive" because it lacks a high-frequency dipole like the carbonyl.

  • The "Silent" Region: The absence of any strong band between 1650 and 1800 cm⁻¹ is the first indicator of a chloromethyl (vs. ester) structure.

  • The C-Cl Fingerprint: The C-Cl stretch appears in the 600–800 cm⁻¹ region.[1] In 4-chloromethyl oxazoles, this often manifests as a medium-intensity band near 750–780 cm⁻¹ .

    • Warning: This region is crowded with aromatic C-H out-of-plane (oop) bending modes. Comparison with a non-chlorinated precursor is often necessary to definitively assign this band.

  • CH₂ Wagging: The -CH₂- group attached to a heavy halogen atom (Cl) exhibits a characteristic wagging vibration near 1260–1300 cm⁻¹, often distinct from standard alkyl chains.

Diagnostic Workflow

The following logic flow illustrates the decision process for assigning the functional group based on spectral data.

Oxazole_Analysis Start Oxazole Derivative Spectrum Check_CO Check 1700-1760 cm⁻¹ Region Start->Check_CO Has_CO Strong Band Present? Check_CO->Has_CO Check_CO_Stretch Confirm C-O Stretch (1130-1250 cm⁻¹) Has_CO->Check_CO_Stretch Yes No_CO Band Absent Has_CO->No_CO No Ester_Confirmed Likely Ester Group (-COOR) Check_CO_Stretch->Ester_Confirmed Check_Fingerprint Analyze 600-800 cm⁻¹ Region No_CO->Check_Fingerprint Check_CCl New Band vs. Precursor? Check_Fingerprint->Check_CCl CM_Confirmed Likely Chloromethyl (-CH₂Cl) Check_CCl->CM_Confirmed Yes (700-780 cm⁻¹) Ambiguous Inconclusive (Check MS/NMR) Check_CCl->Ambiguous No distinct band

Figure 1: Decision tree for distinguishing ester and chloromethyl substituents on an oxazole ring using FTIR.

Experimental Protocols

To validate these spectral assignments, the following protocols outline the synthesis and isolation of model compounds. These methods ensure high purity for accurate spectroscopic analysis.

Synthesis of Oxazole-4-Carboxylic Esters (Van Leusen Method)

This protocol yields an ester-substituted oxazole, providing the "Standard A" spectrum (Strong C=O).

Reagents:

  • Tosylmethyl isocyanide (TosMIC)[2]

  • Aldehyde (R-CHO)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in dry methanol (0.5 M concentration).

  • Cyclization: Add anhydrous K₂CO₃ (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Analysis: Record FTIR. Expect νC=O at ~1735 cm⁻¹ .

Synthesis of 4-(Chloromethyl)oxazoles (Cornforth/Cyclization Route)

This protocol yields a chloromethyl-substituted oxazole, providing the "Standard B" spectrum (No C=O, distinct C-Cl).

Reagents:

  • Aspartic acid derivative (or suitable amino acid precursor)[3]

  • Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

  • Dry Benzene or Toluene

Procedure:

  • Precursor Prep: Start with a 4-(hydroxymethyl)oxazole or an appropriate amide precursor (e.g., from Cornforth rearrangement of 4-acyloxazoles).

  • Chlorination: Dissolve the hydroxymethyl-oxazole (1.0 equiv) in dry toluene.

  • Reagent Addition: Add SOCl₂ (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux for 1 hour to ensure complete conversion of the -OH to -Cl.

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with dichloromethane.

  • Purification: Rapid filtration through a silica plug (chloromethyl groups can be labile).

  • Analysis: Record FTIR. Confirm absence of broad O-H (3400 cm⁻¹) and appearance of C-Cl (~760 cm⁻¹) .

Troubleshooting & Artifacts

  • Solvent Residue: Chlorinated solvents (DCM, Chloroform) used in workup have massive C-Cl stretches in the 700-800 cm⁻¹ region. Ensure samples are completely dried under high vacuum before analysis to avoid false positives for the chloromethyl group.

  • Water Bands: Moisture absorbs near 1640 cm⁻¹, which can be mistaken for a weak carbonyl or C=N stretch. Use dry KBr or a purged ATR system.

  • Ring Overtones: Oxazoles often show weak overtone bands in the 1600-2000 cm⁻¹ region. Do not confuse these weak, broad features with a true carbonyl stretch (which is always sharp and intense).

References

  • Oxazole Ring Vibrations & General Spectroscopy

    • Spectroscopic Properties of Oxazoles.[4][5] The Chemistry of Heterocyclic Compounds.[4]

    • Source:

  • Ester Group Frequencies in Heterocycles

    • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl
    • Source:

  • Chloromethyl Group & C-Cl Stretching

    • Infrared Spectra of Some Common Functional Groups (Alkyl Halides).
    • Source:

  • Synthesis Protocols (Van Leusen & Cornforth)

    • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
    • Source:

    • Cornforth Rearrangement Mechanism and Applic
    • Source:

Sources

Validation

Comparative Guide: Chloromethyl vs. Bromomethyl Oxazole Reactivity

[1] Executive Summary: The Reactivity-Stability Trade-off In the functionalization of oxazole scaffolds—critical pharmacophores in compounds like Oxaprozin and Pimprinine —the choice between chloromethyl and bromomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Reactivity-Stability Trade-off

In the functionalization of oxazole scaffolds—critical pharmacophores in compounds like Oxaprozin and Pimprinine —the choice between chloromethyl and bromomethyl intermediates is a strategic decision governed by the Reactivity-Stability Trade-off .

  • 2-(Bromomethyl)oxazoles are high-energy electrophiles. They offer rapid kinetics and superior yields with weak nucleophiles (e.g., stabilized carbanions) but suffer from lower thermal stability and shorter shelf-life.

  • 2-(Chloromethyl)oxazoles are robust, cost-effective alternatives. They exhibit excellent shelf stability but often require forcing conditions or iodide catalysis (Finkelstein conditions) to react with hindered or weak nucleophiles.

Verdict: Use the Bromomethyl variant for carbon-carbon bond formation (alkylations) or when reaction temperature must be kept low.[1] Use the Chloromethyl variant for robust manufacturing processes involving heteroatom nucleophiles (amines, thiols) where heating is permissible.

Theoretical Grounding: Leaving Group Physics

To understand the experimental differences, we must look at the bond dissociation energies (BDE) and leaving group ability (


 of the conjugate acid).
Bond Energetics & Kinetics

The reactivity difference is driven by the carbon-halogen bond strength and the polarizability of the leaving group.

ParameterC–Cl Bond (Chloromethyl)C–Br Bond (Bromomethyl)Impact on Reactivity
Bond Length ~1.77 Å~1.94 ÅLonger bonds are easier to break.
Bond Energy ~339 kJ/mol~280 kJ/molLower energy barrier for C–Br cleavage accelerates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Leaving Group Ability Moderate (

)
Excellent (

)
Bromide is a weaker base, stabilizing the transition state better.
Polarizability HarderSofterBromine's soft character facilitates orbital overlap with soft nucleophiles.
Mechanistic Pathway ( )

Both substrates react primarily via a bimolecular nucleophilic substitution (


) mechanism. The oxazole ring acts as an electron-withdrawing group (EWG), activating the exocyclic methylene carbon. However, the bromomethyl  derivative stabilizes the transition state significantly more effectively, often increasing reaction rates by orders of magnitude compared to the chloride.

SN2_Mechanism cluster_legend Kinetic Insight Nu Nucleophile (Nu:) TS Transition State [Nu---C---X]‡ Nu->TS Attack Substrate 2-(Halomethyl)oxazole (X = Cl, Br) Substrate->TS Product 2-(Nu-methyl)oxazole TS->Product Inversion LG Leaving Group (X-) TS->LG Departure note X=Br lowers TS Energy Result: k(Br) >> k(Cl)

Figure 1: General


 mechanism. The activation energy to reach the Transition State (TS) is significantly lower when X=Br.

Comparative Reactivity Profile

The following data aggregates experimental observations from synthesis of 4,5-diphenyloxazole derivatives (e.g., Oxaprozin precursors).

Reaction Performance Table
Nucleophile TypeReactionChloromethyl OxazoleBromomethyl Oxazole
Stabilized Carbanion (e.g., Diethyl malonate)C-AlkylationPoor. Requires high heat (

C), prolonged times (24h+), or KI catalysis. Yields often <50%.
Excellent. Reacts at RT to

C in 1-4h. Yields typically >85%.[2][3]
Primary Amine (e.g., Benzylamine)N-AlkylationGood. Effective at

C. Excess amine acts as HCl scavenger.
Very High. Rapid reaction at RT. Risk of over-alkylation (quaternization) if stoichiometry is not controlled.
Thiol (e.g., Thiophenol)S-AlkylationExcellent. Thiols are strong nucleophiles; Cl is sufficient.Overkill. Reaction is instantaneous; risk of disulfide formation if not handled under inert atm.
Hydroxide/Water HydrolysisStable. Resists hydrolysis at neutral pH.Sensitive. Slowly hydrolyzes to the alcohol upon exposure to atmospheric moisture.
Decision Logic for Selection

Not sure which to use? Follow this logic flow to minimize cost while maximizing yield.

DecisionTree Start Select Nucleophile Type NuType Is the Nucleophile Strong or Weak? Start->NuType Strong Strong/Good Nu (Thiols, Amines, Alkoxides) NuType->Strong Strong Weak Weak/Hindered Nu (Carbanions, Amides) NuType->Weak Weak UseCl USE CHLOROMETHYL (Cheaper, Stable) Strong->UseCl Standard TempSens Is the substrate Temp Sensitive? Weak->TempSens UseBr USE BROMOMETHYL (High Reactivity) TempSens->UseBr Yes (Must keep cold) Finkel Consider Finkelstein (Cl + cat. KI) TempSens->Finkel No (Can heat) Finkel->UseCl If KI works Finkel->UseBr If KI fails

Figure 2: Selection matrix for halomethyl oxazole reagents.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-4,5-diphenyloxazole (High Reactivity Route)

Note: This compound is a skin irritant and lachrymator. Handle in a fume hood.

Context: Used when high electrophilicity is required (e.g., Oxaprozin synthesis). Source: Adapted from Beilstein J. Org. Chem. 2018 and BenchChem guides [1, 5].

  • Preparation: Dissolve 2-methyl-4,5-diphenyloxazole (1.0 eq) in

    
     or Benzene (modern alternative: Trifluorotoluene).
    
  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux: Heat to reflux for 1–2 hours. Monitor by TLC (consumption of starting material).

  • Workup: Cool to

    
    C. Filter off the succinimide byproduct.
    
  • Isolation: Evaporate solvent under reduced pressure at

    
    C .
    
    • Critical Insight: Do not overheat during evaporation. Bromomethyl oxazoles can degrade thermally.

  • Storage: Store under Argon at

    
    C. Use within 2 weeks.
    
Nucleophilic Substitution with Diethyl Malonate (Comparative Protocol)

This protocol demonstrates the "Finkelstein Modification" to boost Chloromethyl reactivity.

Reagents:

  • Substrate: 2-(Chloromethyl)-4,5-diphenyloxazole (1.0 eq)[4]

  • Nucleophile: Diethyl malonate (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – The "Secret Sauce" for Chlorides.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step:

  • Anion Formation: In a dry flask, wash NaH with hexane to remove oil. Suspend in dry DMF. Add Diethyl malonate dropwise at

    
    C. Stir 30 min until 
    
    
    
    evolution ceases.
  • Substrate Addition:

    • If using Bromomethyl: Add solution dropwise at

      
      C. Reaction is likely complete in 1h at RT.
      
    • If using Chloromethyl: Add solution at RT, then add KI (0.1 eq) . Heat to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      C.
      
  • Monitoring: Check TLC. The Bromide will vanish quickly. The Chloride will require heating; the KI converts it in situ to the transient, highly reactive Iodide.

  • Quench: Pour into ice-cold saturated

    
    . Extract with EtOAc.
    

Stability & Storage Guidelines

The operational success of using these reagents often depends on how they were stored before the reaction.

FeatureChloromethyl OxazoleBromomethyl Oxazole
Hydrolytic Stability High. Can be handled in open air for short periods.Low. Hygroscopic. Hydrolyzes to 2-(hydroxymethyl)oxazole and HBr.
Thermal Stability Stable up to

C (distillable).
Unstable >

C. Do not distill.
Light Sensitivity Low.Moderate. Store in amber vials.
Recommended Storage Room Temp (Desiccated).

C (Freezer), under Inert Gas.

Troubleshooting Tip: If your Bromomethyl oxazole has turned from a white/pale yellow solid to a dark, sticky gum, it has likely undergone self-polymerization or hydrolysis. Discard and repurify.

References

  • National Institutes of Health (NIH). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016).[5] Available at: [Link]

  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit.[6] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018).[5][7][8] Available at: [Link]

Sources

Comparative

reference standards for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Reference Standards for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: A Technical Comparison & Qualification Guide Executive Summary Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) is a critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: A Technical Comparison & Qualification Guide

Executive Summary

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 68683-09-0) is a critical pharmacophore building block, widely employed in the synthesis of kinase inhibitors, antibiotics, and marine natural product analogues (e.g., bacillamide derivatives).[1] Its dual functionality—an electrophilic chloromethyl group and a nucleophilic oxazole core—makes it a versatile but reactive intermediate.[1]

For drug development professionals, the selection of a Reference Standard (RS) for this compound is not merely a purchasing decision; it is a compliance necessity.[2] Due to the absence of Pharmacopeial (USP/EP) monographs for this specific intermediate, laboratories often face a choice between Commercial Analytical Standards and In-House Working Standards .

This guide objectively compares these alternatives, provides a self-validating characterization protocol, and establishes a "Gold Standard" workflow for qualifying this material.

Part 1: Comparative Analysis of Reference Standard Alternatives

In the absence of a Certified Reference Material (CRM) from national metrology institutes (e.g., NIST), researchers must choose between two primary "alternatives" for their analytical baseline.

Option A: Commercial Analytical Standard (Vendor Certified)
  • Description: High-purity (>97%) material purchased from specialized vendors (e.g., Sigma-Aldrich, Enamine, Chem-Impex) with a Certificate of Analysis (CoA).

  • Primary Use: Initial method development, identification (RT marker), and external calibration.[2]

Option B: In-House Working Standard (Synthesized & Qualified)[3]
  • Description: A batch of the compound synthesized internally or purchased in bulk, then subjected to rigorous purification (recrystallization) and full structural elucidation.

  • Primary Use: Routine QC release testing, stability studies, and impurity spiking.[2]

Performance Comparison Matrix
FeatureCommercial Analytical Standard In-House Working Standard Scientific Verdict
Purity Reliability High. Validated by vendor, but risk of degradation during shipping due to chloromethyl reactivity.[1]Variable -> High. Depends entirely on the purification protocol (see Part 2).Commercial is safer for identity; In-house is superior for freshness.[1]
Traceability Moderate. Traceable to vendor's internal primary standard (often NMR-based).[1]High. Fully traceable if characterized against a primary standard (e.g., NIST Benzoic Acid via qNMR).[2]In-House via qNMR is the "Gold Standard" for potency.[1]
Stability Control Low. You have no control over the vendor's storage history.[1]High. You control storage (-20°C, desiccant) and re-test intervals.Critical for this moisture-sensitive ester.[1]
Cost Efficiency Low. High cost per mg (

$).[2]
High. Low cost per mg after initial validation ($).[2]In-House is mandatory for long-term campaigns.[1]

Expert Insight: Relying solely on a Commercial Standard is risky for this compound.[1] The chloromethyl group is susceptible to hydrolysis (to hydroxymethyl) or dimerization. Recommendation: Purchase a Commercial Standard once to validate your methods, then generate and qualify an In-House Working Standard for routine use.[1]

Part 2: The "Gold Standard" Characterization Protocol

To establish an In-House Working Standard, you must prove its identity and purity beyond reasonable doubt.[1] This protocol is designed to be self-validating : the results of one method must corroborate the others.[1]

Workflow Visualization: The Qualification Cascade

Qualification_Cascade cluster_Identity Structural Identity (Qualitative) cluster_Purity Purity & Potency (Quantitative) Start Crude/Bulk Material Purification Purification (Recrystallization from EtOH/Hexane) Start->Purification NMR 1H & 13C NMR (Confirm Structure) Purification->NMR HPLC HPLC-UV Purity (>98% Area) Purification->HPLC MS HR-MS (Confirm MW: 189.6) NMR->MS IR FT-IR (Confirm Functional Groups) MS->IR qNMR qNMR Assay (Absolute Purity wt%) HPLC->qNMR Release Qualified Reference Standard (CoA Issued) qNMR->Release ROI Residue on Ignition (Inorganic Impurities) ROI->Release

Caption: Workflow for qualifying an In-House Reference Standard. Note the parallel tracks for Identity (Blue) and Purity (Green).

Experimental Methodologies

1. Structural Identity (NMR Spectroscopy)

  • Objective: Confirm the oxazole ring integrity and the presence of the chloromethyl group.

  • Solvent: CDCl₃ (Deuterated Chloroform).[3]

  • Key Signals (Expectation):

    • 
       8.35 ppm (s, 1H):  H-5 proton on the oxazole ring.[3] Diagnostic Peak.
      
    • 
       4.65 ppm (s, 2H):  Chloromethyl group (-CH₂Cl). Shift indicates Cl presence.[1]
      
    • 
       4.40 ppm (q, 2H) & 1.40 ppm (t, 3H):  Ethyl ester group.[3]
      
  • Validation Check: If the singlet at 4.65 shifts upfield to ~4.2, it indicates hydrolysis to the alcohol (impurity).[2]

2. Purity Assessment (HPLC-UV)

  • Objective: Quantify organic impurities (e.g., unreacted starting material, hydrolysis products).[2]

  • System: Agilent 1200/Waters Alliance or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Why? Good retention for moderately polar heterocycles.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Oxazole absorption max) and 210 nm (General).

  • Acceptance Criteria: Main peak purity > 98.0% (Area %). No single impurity > 0.5%.[1]

3. Potency Determination (qNMR)

  • Why qNMR? Unlike HPLC, which gives relative purity, quantitative NMR (qNMR) gives the absolute weight % purity, accounting for water, solvents, and inorganic salts that HPLC misses.[2]

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).[2]

  • Protocol: Accurately weigh ~10 mg of Standard and ~10 mg of Internal Standard into the same vial. Dissolve in CDCl₃. Compare the integration of the Oxazole H-5 peak against the Internal Standard peak.

Part 3: Stability, Handling, and Storage

The chloromethyl moiety is an alkylating agent .[1] This defines its handling and stability profile.[1][4]

1. Degradation Pathways

  • Hydrolysis: Moisture attacks the ester (forming the acid) or the chloromethyl group (forming the alcohol).[2]

    • Prevention:[1] Store under Argon/Nitrogen.[1]

  • Nucleophilic Displacement: In solution (e.g., DMSO), the chloride can be displaced over time.[2]

    • Protocol: Prepare analytical solutions fresh in ACN or CDCl₃.[1][3] Avoid storing in DMSO for >24 hours.

2. Storage Recommendations

  • Temperature: -20°C (Freezer).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1] Parafilm seal is insufficient; use a desiccator.[1]

References

  • Sigma-Aldrich. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Product Specification. Merck KGaA.[1] Link

  • Hodgetts, K. J. (2002).[5] "Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles". Organic Letters, 4(17), 2905–2908. Link

  • BenchChem. Application Notes for the Characterization of Oxazole Carboxylates. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10402496 (Ethyl 2-methyl-1,3-oxazole-4-carboxylate analogues). Link

  • Asian Journal of Chemistry. (2017). "Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Azole Compounds". Asian J. Chem., 29(12). Link

Sources

Validation

Distinguishing Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate from its Isomeric Impurities: A Senior Application Scientist's Guide

In the synthesis of active pharmaceutical ingredients (APIs), the control of isomeric impurities is a critical challenge that directly impacts drug safety and efficacy. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs), the control of isomeric impurities is a critical challenge that directly impacts drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies to distinguish ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, a key building block in medicinal chemistry, from its potential positional and regioisomeric impurities. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing both theoretical understanding and practical, data-driven protocols for unambiguous identification and quantification.

The Challenge of Isomeric Purity in Oxazole Synthesis

The synthesis of substituted oxazoles, while versatile, can often lead to a mixture of isomers. For our target molecule, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, the primary concerns are the formation of positional isomers, where the substituents are located at different positions on the oxazole ring, and regioisomers, specifically the 1,2-oxazole (isoxazole) counterpart. The structural similarity of these impurities to the desired product makes their separation and identification a non-trivial analytical task.

The three most probable isomeric impurities are:

  • Isomer 1 (Positional Isomer): Ethyl 5-(chloromethyl)-1,3-oxazole-4-carboxylate

  • Isomer 2 (Positional Isomer): Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate

  • Isomer 3 (Regioisomer): Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

This guide will provide the analytical strategies to differentiate the target molecule from these specific impurities.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the robust characterization of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate and the detection of its isomeric impurities. The primary techniques at a researcher's disposal are NMR spectroscopy, mass spectrometry, and chromatography.

Technique Principle of Differentiation Strengths Limitations
NMR Spectroscopy Differences in the electronic environment of atomic nuclei lead to distinct chemical shifts and coupling constants.Provides unambiguous structural information.Lower sensitivity compared to MS; may require higher sample concentrations.
Mass Spectrometry Isomers with the same molecular weight can be differentiated by their unique fragmentation patterns.High sensitivity and can be coupled with chromatographic separation.Isomers may sometimes produce very similar fragmentation patterns, requiring careful analysis.
Chromatography (HPLC & GC) Differential partitioning of isomers between a stationary and a mobile phase allows for their physical separation.Enables quantification of individual isomers.Method development can be time-consuming; resolution of closely related isomers can be challenging.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural assignment of isomers. The distinct electronic environments of the protons and carbons in each isomer result in unique chemical shifts (δ) and coupling patterns.

Predicted ¹H NMR Chemical Shifts (ppm)

The chemical shifts of the protons on the oxazole and isoxazole rings are particularly diagnostic.

Proton Target Molecule Isomer 1 Isomer 2 Isomer 3 (Isoxazole)
Oxazole/Isoxazole-H ~8.3 (s, H-5)~8.0 (s, H-2)~7.8 (s, H-4)~6.9 (s, H-4)
-CH₂Cl ~4.8 (s)~4.9 (s)~4.8 (s)~4.9 (s)
-OCH₂CH₃ ~4.4 (q)~4.4 (q)~4.4 (q)~4.5 (q)
-OCH₂CH₃ ~1.4 (t)~1.4 (t)~1.4 (t)~1.4 (t)

Causality Behind Chemical Shift Differences:

  • H-5 vs. H-2 vs. H-4 Protons: The proton at the C-5 position of the target molecule is deshielded by the adjacent oxygen and the ester group, resulting in a downfield shift. In Isomer 1, the H-2 proton is deshielded by the adjacent nitrogen and oxygen atoms. The H-4 proton in Isomer 2 is generally more shielded. The H-4 proton of the isoxazole ring in Isomer 3 is significantly more shielded due to the different electronic distribution in the isoxazole ring.

Predicted ¹³C NMR Chemical Shifts (ppm)

The carbon chemical shifts of the heterocyclic ring are also highly informative.

Carbon Target Molecule Isomer 1 Isomer 2 Isomer 3 (Isoxazole)
C=O ~161~161~160~160
Oxazole/Isoxazole C2/C3 ~160 (C-2)~158 (C-2)~160 (C-2)~158 (C-3)
Oxazole/Isoxazole C4 ~130 (C-4)~131 (C-4)~125 (C-4)~105 (C-4)
Oxazole/Isoxazole C5 ~145 (C-5)~150 (C-5)~148 (C-5)~170 (C-5)
-CH₂Cl ~35~33~35~34
-OCH₂CH₃ ~62~62~62~63
-OCH₂CH₃ ~14~14~14~14

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration. Compare the obtained spectra with the predicted data to identify the major component and any isomeric impurities.

Caption: Workflow for NMR-based isomeric analysis.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry is a highly sensitive technique that can differentiate isomers based on their unique fragmentation patterns upon ionization. While all isomers will have the same molecular ion peak (m/z), the relative abundances of their fragment ions will differ.

Predicted Mass Fragmentation Patterns

The primary fragmentation pathways for these isomers will involve cleavage of the ester group and the chloromethyl substituent, as well as characteristic ring fragmentations.

Fragment Ion Target Molecule Isomer 1 Isomer 2 Isomer 3 (Isoxazole)
[M - C₂H₅O]⁺ High AbundanceHigh AbundanceHigh AbundanceHigh Abundance
[M - Cl]⁺ Moderate AbundanceModerate AbundanceModerate AbundanceModerate Abundance
[M - CH₂Cl]⁺ Low AbundanceModerate AbundanceLow AbundanceModerate Abundance
[Oxazole/Isoxazole ring fragments] Characteristic patternDifferent patternDifferent patternDistinctly different pattern

Causality Behind Fragmentation Differences:

  • The stability of the resulting fragment ions dictates the preferred fragmentation pathways. For example, the loss of the chloromethyl radical from the C-5 position in Isomer 1 might be more favorable than from the C-2 position in the target molecule due to the electronic stabilization of the resulting cation.

  • The inherent differences in the ring structure of oxazoles and isoxazoles lead to fundamentally different ring-opening and fragmentation pathways, providing a clear distinction between the target molecule and Isomer 3.[1]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-250).

  • Data Analysis: Analyze the mass spectrum of each separated peak. Compare the fragmentation patterns to the predicted patterns to identify the isomers.

Sources

Comparative

Spectroscopic Characterization of Oxazole-4-Carboxylate Derivatives: A Comparative Guide

Executive Summary Oxazole-4-carboxylate derivatives are critical pharmacophores in the synthesis of antibiotics, antifungal agents, and peptide mimetics.[1] Their structural integrity—specifically the regiochemistry of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole-4-carboxylate derivatives are critical pharmacophores in the synthesis of antibiotics, antifungal agents, and peptide mimetics.[1] Their structural integrity—specifically the regiochemistry of the carboxylate moiety—is paramount, as the thermodynamic stability of the 4- vs. 5-position isomers often leads to mixtures during cyclization.

This guide provides a comparative spectroscopic analysis of oxazole-4-carboxylates. Unlike generic datasheets, this document evaluates the diagnostic utility of NMR, IR, and MS techniques in distinguishing the target 4-carboxylate from its common structural isomers (e.g., oxazole-5-carboxylates) and defines a self-validating characterization workflow.

Key Findings
  • Gold Standard:

    
    H NMR is the definitive method for regioisomer assignment.[2] The C5-proton (in 4-carboxylates) resonates significantly downfield (
    
    
    
    > 8.2 ppm) compared to the C4-proton in 5-carboxylates (
    
    
    < 7.8 ppm).[2]
  • Rapid Validation: FT-IR provides immediate confirmation of the ester functionality (~1740 cm

    
    ) but fails to distinguish regioisomers reliably due to spectral overlap.[2]
    
  • Structural Confirmation: Mass Spectrometry (MS) confirms molecular weight but requires specific fragmentation analysis (e.g., retro-cycloaddition) to be structurally diagnostic.[1][2]

Comparative Analysis of Characterization Techniques

The following table compares the performance of standard spectroscopic methods in the context of validating oxazole-4-carboxylate derivatives.

Feature

H /

C NMR
FT-IR Spectroscopy Mass Spectrometry (MS)
Primary Utility Regioisomer Distinction (4- vs 5-sub)Functional Group Validation (Ester/Ring)Molecular Formula & Purity
Specificity High. Resolves subtle electronic environments of ring protons.[2]Medium. Ester bands overlap; ring breathing modes are similar.[2]High. Exact mass is definitive; fragmentation is complex.
Sensitivity Medium (mg scale required).High (solid state/film).Very High (ng scale).
Key Diagnostic

8.2–8.5 ppm
(C5-H singlet).[2]
1735–1750 cm

(Ester C=O).[3]
[M-OR]

and Ring Cleavage.
Limitations Requires deuterated solvents; time-consuming.[2]Cannot easily distinguish isomers.Isomers often have identical parent ions.[2]

Deep Dive: Distinguishing Regioisomers (4- vs. 5-Carboxylate)

The most common synthetic challenge is distinguishing Ethyl oxazole-4-carboxylate from Ethyl oxazole-5-carboxylate .[2] Their formation depends on the specific cyclization conditions (e.g., Robinson-Gabriel vs. Cornforth rearrangement).[1][2]

NMR Spectroscopic Signatures

The oxazole ring protons are highly sensitive to the electron-withdrawing nature of the carboxylate group.


H NMR Comparison (in CDCl

)
PositionOxazole-4-Carboxylate (Target) Oxazole-5-Carboxylate (Isomer) Mechanistic Insight
H-2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.90 – 8.00 (s)

7.90 – 8.10 (s)
Located between N and O; deshielded in both, less diagnostic.[2]
H-5

8.20 – 8.50 (s)
Absent (Substituted)Diagnostic Peak. H-5 is adjacent to Oxygen, making it naturally deshielded.[2] The 4-ester further deshields it.
H-4 Absent (Substituted)

7.60 – 7.80 (s)
H-4 is adjacent to Nitrogen (less electronegative than O).[2] Resonates upfield relative to H-5.
Coupling

or small (< 1 Hz)

or small (< 1 Hz)
Cross-ring coupling is often unresolved in low-field instruments.[2]

C NMR Chemical Shifts
CarbonOxazole-4-Carboxylate Oxazole-5-Carboxylate
C-2 ~150 – 152 ppm~150 – 155 ppm
C-4 ~130 – 135 ppm (Quaternary)~125 – 130 ppm (CH)
C-5 ~140 – 145 ppm (CH)~155 – 160 ppm (Quaternary)
C=O ~160 – 162 ppm~158 – 160 ppm
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Analyst Note: In the 4-carboxylate, the C5 carbon (bearing a proton) is significantly deshielded (~144 ppm) compared to a typical alkene CH, but less so than the quaternary C5 in the 5-carboxylate (~158 ppm) which is directly attached to the ester oxygen and ring oxygen.

Mass Spectrometry Fragmentation

While both isomers show the same molecular ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), their fragmentation pathways differ due to the stability of the intermediates.
  • Oxazole-4-carboxylate: Often shows a dominant loss of the alkoxy group (

    
    ) followed by CO elimination.[2]
    
  • Ring Cleavage: Retro-Diels-Alder type fragmentation can yield nitrile fragments (R-CN).[2] The mass of the nitrile fragment depends on the substitution at C2 and C5.

Experimental Protocols

Protocol A: Synthesis & Purification (Context)
  • Reaction: Cyclodehydration of

    
    -acylamino- 
    
    
    
    -keto esters using POCl
    
    
    or H
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography is essential.[2]

    • Mobile Phase: Hexane:Ethyl Acetate (typically 4:1 to 2:1).[1][2]

    • Observation: 5-carboxylates are often slightly less polar (higher

      
      ) than 4-carboxylates due to the dipole vector alignment, though this varies by substituent.[2]
      
Protocol B: Step-by-Step Characterization Workflow

Step 1: FT-IR Screening (Rapid Pass) [2]

  • Prepare a KBr pellet (1-2 mg sample / 100 mg KBr) or use ATR.[2]

  • Pass Criteria:

    • Sharp band at 3100–3150 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (C-H stretch, heteroaromatic).[2]
      
    • Strong band at 1735–1750 cm

      
        (Ester C=O).[3]
      
    • Bands at 1580 cm

      
        (C=N) and 1090–1120 cm
      
      
      
      (C-O-C).

Step 2:


H NMR Validation (Critical Pass) 
  • Dissolve ~5 mg sample in 0.6 mL CDCl

    
     (TMS internal standard).
    
  • Acquire spectrum (minimum 16 scans).

  • Logic Check:

    • Identify the ester protons (Ethyl: quartet ~4.4 ppm, triplet ~1.4 ppm).[1][2]

    • Integrate the aromatic region (7.5 – 8.5 ppm).[2]

    • Decision: If two singlets appear, one at ~7.95 and one at 8.25+ ppm , confirm 4-carboxylate .[1] If the second singlet is < 7.80 ppm, suspect 5-carboxylate .[1]

Step 3: MS Confirmation

  • Method: ESI+ or EI (70 eV).[2]

  • Verify

    
     and 
    
    
    
    .[2]
  • Check for

    
     (Loss of OEt) or 
    
    
    
    (Loss of OMe).[2]

Visualizations

Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the derivative.

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc) Start->TLC Purification Column Chromatography TLC->Purification Isolate Spots IR FT-IR Screening (Check 1740 cm-1) Purification->IR NMR 1H NMR Analysis (CDCl3) IR->NMR If Ester Present Decision Regioisomer Check: Shift of Ring Proton? NMR->Decision Result4 Target: Oxazole-4-carboxylate (H-5 > 8.2 ppm) Decision->Result4 Downfield (>8.2) Result5 Isomer: Oxazole-5-carboxylate (H-4 < 7.8 ppm) Decision->Result5 Upfield (<7.8)

Caption: Logical workflow for the isolation and spectroscopic validation of oxazole-4-carboxylates.

Isomer Decision Tree (NMR)

A specific logic tree for interpreting the aromatic region of the NMR spectrum.[2]

NMRDecisionTree Input 1H NMR Spectrum (Aromatic Region) Count Count Singlets (Integral 1H each) Input->Count TwoSinglets Two Singlets Present Count->TwoSinglets Unsubstituted C2 OneSinglet One Singlet Present Count->OneSinglet Substituted C2 CheckShift Check Chemical Shift of Non-C2 Proton TwoSinglets->CheckShift Substituted 2,5-Disubstituted (Check C-13 or NOE) OneSinglet->Substituted Ox4 Oxazole-4-carboxylate (H-5 @ ~8.2-8.5 ppm) CheckShift->Ox4 High Shift Ox5 Oxazole-5-carboxylate (H-4 @ ~7.6-7.8 ppm) CheckShift->Ox5 Low Shift

Caption: Decision tree for assigning oxazole regioisomers based on proton chemical shifts.

References

  • Ferreira, P. M. T., et al. (2010).[1] "A mild high yielding synthesis of oxazole-4-carboxylate derivatives." Tetrahedron, 66(45), 8672-8680.[1][2] Link[1]

  • BenchChem Technical Support. (2025). "Comparative Analysis of Spectroscopic Data of Benzoxazole Derivatives." BenchChem Comparison Guides. Link[1]

  • Palmer, D. C. (Ed.).[1] (2002).[4] "Oxazoles: Synthesis, Reactions, and Spectroscopy." The Chemistry of Heterocyclic Compounds, Vol. 60. Wiley-Interscience. Link[1]

  • Bruzgulienė, J., et al. (2022).[1][2] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry, 18, 102–109.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for IR/NMR tables).

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate proper disposal procedures

Part 1: Executive Summary & Immediate Classification Core Directive: Treat ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as a High-Hazard Halogenated Organic . While standard Safety Data Sheets (SDS) often classify th...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Classification

Core Directive: Treat ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as a High-Hazard Halogenated Organic .

While standard Safety Data Sheets (SDS) often classify this compound as a Category 2 Irritant (H315/H319/H335), this classification frequently underestimates the risk associated with chloromethyl heterocycles . From a structural biology perspective, the chloromethyl moiety (


) functions as a potent electrophile capable of alkylating biological macromolecules (DNA/proteins).

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste (High BTU Incineration).

  • Segregation: Do NOT mix with aqueous basic waste (risk of exothermic hydrolysis) or strong oxidizers.

  • RCRA Status (USA): While not explicitly P- or U-listed, it must be characterized for ignitability (D001) and toxicity characteristics if leachable. Default to Hazardous Waste protocols.

Part 2: Technical Hazard Analysis (The "Why")

To ensure safety, we must understand the chemical causality. This compound is not merely "toxic"; it is chemically dynamic.

The Alkylating Threat (Chloromethyl Group)

The carbon-chlorine bond in the 2-position is activated by the adjacent oxazole ring. This makes the methylene carbon highly susceptible to nucleophilic attack (


 mechanism).
  • Risk: Direct alkylation of skin proteins (sensitization) and potential mutagenicity.

  • Operational Implication: Standard nitrile gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves or double-gloved nitrile with immediate change-out upon splash.

Hydrolytic Instability

The ester moiety (ethyl carboxylate) and the chloromethyl group are susceptible to hydrolysis.

  • Reaction:

    
    
    
  • Risk: Generation of hydrochloric acid (HCl) in waste containers if mixed with aqueous layers, leading to pressure buildup and container failure.

  • Operational Implication: Waste streams must be anhydrous and pH-neutral.

Part 3: Disposal Protocol & Workflow

Step 1: Waste Segregation Strategy

Do not treat this as generic "organic waste." It requires a dedicated halogenated stream.

Waste CategoryAcceptable?Rationale
Halogenated Organics YES Primary stream. Contains Cl atoms; requires scrubbed incineration.
Non-Halogenated Organics NO Contaminates fuel-blending streams; increases disposal cost/complexity.
Aqueous (Acid/Base) NO Hydrolysis risk; exotherm generation; phase separation.
Solid Waste (Silica/Rags) YES (Separate) Contaminated solids must be double-bagged and labeled as hazardous solids.
Step 2: Pre-Disposal Stabilization

Before transferring to the central accumulation area, ensure the material is stable.[1]

  • Quenching (Only for trace residues): If cleaning glassware, rinse with a dilute, cold solution of 5% Sodium Bicarbonate (

    
    ) to neutralize potential acid generation, followed by water and acetone. Collect all rinsates as Halogenated Aqueous Waste .
    
  • Bulk Material: Do not quench bulk material. Dispose of as pure substance.

Step 3: Containerization & Labeling
  • Container: HDPE (High-Density Polyethylene) or Glass (Amber). Avoid metal cans due to potential HCl corrosion.

  • Labeling: Must adhere to GHS standards.

    • Chemical Name: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable[2]

Part 4: Visualized Workflows

Figure 1: Waste Decision Logic Tree

This logic gate ensures no cross-contamination of waste streams.

WasteSegregation cluster_warning CRITICAL PROHIBITION Start Waste Generation: Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck NoWater DO NOT MIX WITH AQUEOUS BASES Liquid->NoWater StreamB STREAM B: Hazardous Solid Waste (Double Bagged) Solid->StreamB Gloves, Silica, Paper StreamA STREAM A: Halogenated Organic Waste (Incineration) HalogenCheck->StreamA Yes (Mixture) HalogenCheck->StreamA No (Pure)

Caption: Decision matrix for segregating chloromethyl oxazole waste. Note the critical prohibition against aqueous mixing.

Figure 2: Emergency Spill Response Pathway

A self-validating workflow for immediate containment.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Lachrymator Risk) Spill->Evacuate PPE 2. Don PPE: Silver Shield Gloves + Respirator Evacuate->PPE Absorb 3. Absorb with Vermiculite or Chem-Sorb Pads PPE->Absorb Collect 4. Collect into Wide-Mouth Jar Absorb->Collect Label 5. Label as 'Hazardous Debris' Collect->Label

Caption: Step-by-step spill remediation protocol focusing on respiratory protection and containment.

Part 5: Quantitative Data & Physical Properties

PropertyValueOperational Relevance
Molecular Weight 189.60 g/mol Calculation of molarity for neutralization.
Boiling Point ~280°C (Predicted)Low volatility, but aerosols are dangerous.
Flash Point >100°C (Est.)[3]Combustible. Keep away from open flames.
Density ~1.28 g/cm³Heavier than water; sinks in aqueous spills.
Solubility Low (Water), High (DCM, EtOAc)Use organic solvents for cleaning surfaces.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10402496, Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS No. 6...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS No. 68683-09-0). The following procedural guidance is designed to ensure a safe laboratory environment by outlining operational plans, mandatory personal protective equipment (PPE), and emergency and disposal procedures.

A Critical Note on Hazard Assessment: As of this writing, a comprehensive toxicological profile for ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate has not been thoroughly investigated.[1] Therefore, our safety directive is grounded in the principles of chemical analogy and risk mitigation. The compound's structure as a chlorinated organic and an oxazole derivative necessitates a cautious approach, assuming hazards similar to related compounds, which include significant irritation and potential toxicity.[1][2][3][4][5][6][7]

Hazard Analysis and Risk Profile

Based on its chemical structure and data from analogous compounds, this substance should be treated as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][4][5][6] Chlorinated organic compounds as a class can also present risks to internal organs with significant or prolonged exposure.[2][3][7]

Hazard Classification (Inferred)Potential EffectGHS PictogramPrecautionary Statement Codes
Skin Corrosion/Irritation Causes skin irritation.[1][4][5][6]GHS07 (Exclamation Mark)P264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5][6]GHS07 (Exclamation Mark)P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][5][6]GHS07 (Exclamation Mark)P261, P271, P304+P340, P319
Acute Toxicity (Oral) Assumed harmful if swallowed based on related compounds.[8][9]GHS07 (Exclamation Mark)P264, P270, P301+P317, P330

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Engineering controls are the primary defense, with PPE serving as the critical final barrier between the researcher and the chemical.

Engineering Controls: The Non-Negotiable First Line of Defense All handling of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, including weighing, dispensing, and aliquotting, must be conducted within a certified and properly functioning chemical fume hood.[10][11] This is the most effective way to control vapor exposure and minimize inhalation risk.

Mandatory PPE Ensemble

Protection TypeSpecificationRationale and Field Insight
Eye & Face Chemical safety goggles and a full-face shield.[7][10][12]Goggles provide a seal against splashes. The face shield is not redundant; it protects the entire face, including mucous membranes, from vapors and splashes that can occur during transfers or unexpected reactions.
Hand Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double-gloving is strongly recommended.[13]Standard nitrile or latex gloves may be penetrated by chlorinated organic compounds.[2] Always consult the glove manufacturer's compatibility chart. Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.
Body Flame-resistant laboratory coat.[2] For large quantities or splash-prone procedures, supplement with a chemical-resistant apron or coveralls.[13][14]Protects skin and personal clothing from accidental splashes. A chemical-resistant apron provides a necessary impermeable barrier during higher-risk tasks.
Respiratory Required only if engineering controls fail or during emergency spill response.All routine work must be performed in a fume hood. For emergencies, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is essential.[8][10][15] Fit-testing is mandatory for all respirator users.[12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.

  • Preparation & Pre-Flight Check:

    • Confirm the chemical fume hood has a current certification sticker and that airflow is optimal.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10][13]

    • Assemble all necessary equipment (glassware, reagents, spill kit) and place it inside the fume hood before introducing the chemical.

    • Don the complete mandatory PPE ensemble as detailed in Section 2.

  • Chemical Handling & Dispensing:

    • Conduct all manipulations deep within the fume hood, at least 6 inches from the sash.

    • When transferring the chemical, pour slowly and carefully to avoid splashing.

    • Keep the primary container tightly sealed when not in use.[1][13]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][13]

    • The container must be clearly labeled and stored in a locked cabinet or secure area to restrict access.[1][13][16]

  • Post-Handling & Decontamination:

    • Wipe down all surfaces in the fume hood with an appropriate solvent.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container.

    • Remove the remaining PPE, washing hands thoroughly with soap and water immediately after.[9][13]

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling Prep_Check Verify Fume Hood & Safety Showers Prep_Assemble Assemble Equipment in Hood Prep_Check->Prep_Assemble Prep_PPE Don Full PPE Ensemble Handling_Dispense Dispense Chemical Inside Hood Prep_PPE->Handling_Dispense Prep_Assemble->Prep_PPE Cleanup_Decontaminate Decontaminate Work Area Handling_Dispense->Cleanup_Decontaminate Cleanup_Doff Doff PPE Correctly Cleanup_Decontaminate->Cleanup_Doff Cleanup_Wash Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Incident Spill or Exposure Occurs Spill_Assess Assess Spill Location & Volume Incident->Spill_Assess Exposure_Type Identify Exposure Route Incident->Exposure_Type Spill_Minor Minor Spill (In Hood) Spill_Assess->Spill_Minor Small Spill_Major Major Spill (Outside Hood) Spill_Assess->Spill_Major Large Spill_Clean Contain & Clean with Spill Kit Spill_Minor->Spill_Clean Spill_Evacuate EVACUATE AREA Call EH&S Spill_Major->Spill_Evacuate Exposure_Skin Skin/Clothing Exposure_Type->Exposure_Skin Exposure_Eyes Eyes Exposure_Type->Exposure_Eyes Exposure_Inhale Inhalation Exposure_Type->Exposure_Inhale Exposure_Flush Flush with Water (15+ min) Remove Clothing Exposure_Skin->Exposure_Flush Exposure_Eyes->Exposure_Flush Exposure_FreshAir Move to Fresh Air Exposure_Inhale->Exposure_FreshAir Exposure_Medical Seek Immediate Medical Attention Exposure_Flush->Exposure_Medical Exposure_FreshAir->Exposure_Medical

Caption: Figure 2: Emergency Response Decision Tree.

Disposal Plan: Managing Chlorinated Waste

As a chlorinated organic compound, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate requires specific waste disposal procedures.

  • Waste Segregation: All materials contaminated with this compound, including disposable labware, absorbent pads, and gloves, must be disposed of in a designated "Halogenated Organic Waste" or "Chlorinated Waste" container. [3][11]* Container Management: Waste containers must be kept closed except when adding waste. [1]They should be stored in a well-ventilated area, preferably within a secondary containment tray.

  • Prohibition: NEVER dispose of this chemical or related waste down the drain. [11][15]This is environmentally irresponsible and violates regulatory standards.

  • Institutional Protocols: Always follow your institution's specific waste management protocols for collection and disposal. [11] By integrating these safety directives into your daily laboratory operations, you build a culture of safety and ensure the well-being of yourself and your colleagues. Handle this and all chemicals with the respect and caution they demand.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink.
  • Personal protective equipment for handling Oxfendazole. Benchchem.
  • SAFETY DATA SHEET Version 2.1. Regulations.gov.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
  • MSDS of Oxazole. Capot Chemical.
  • Ethyl oxazole-4-carboxylate - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. Key Organics.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. SigmaAldrich.cn.
  • Ethyl 2-methyl-1,3-oxazole-4-carboxylate. PubChem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Buy ethyl 2-chloro-1,3-oxazole-4-carboxylate from Conier Chem&Pharma Limited. ECHEMI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Ethyl 2-bromooxazole-4-carboxylate. AK Scientific, Inc.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
  • Safe handling of hazardous drugs. PMC.
  • CHLORINATED ORGANICS HANDBOOK. OxyChem.

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